molecular formula C8H6N2O2S B1346597 2-Methyl-6-nitrobenzothiazole CAS No. 2941-63-1

2-Methyl-6-nitrobenzothiazole

Cat. No.: B1346597
CAS No.: 2941-63-1
M. Wt: 194.21 g/mol
InChI Key: YAQKYKGFPQPPQE-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzothiazole is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 504572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-nitro-1,3-benzothiazole
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InChI

InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YAQKYKGFPQPPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID4062721
Record name Benzothiazole, 2-methyl-6-nitro-
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Molecular Weight

194.21 g/mol
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Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2941-63-1
Record name 2-Methyl-6-nitrobenzothiazole
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Record name 2-Methyl-6-nitrobenzothiazole
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Record name 2-methyl-6-nitrobenzothiazole
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Foundational & Exploratory

2-Methyl-6-nitrobenzothiazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitrobenzothiazole

Abstract

This compound (CAS No: 2941-63-1) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the privileged benzothiazole scaffold, it serves as a versatile building block for the synthesis of novel molecules with diverse biological activities. The presence of a nitro group and a methyl group at key positions imparts a unique reactivity profile, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for application in their work.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at position 2 of the thiazole ring, and a nitro group is substituted at position 6 of the benzene ring.

  • IUPAC Name : 2-methyl-6-nitro-1,3-benzothiazole[1]

  • CAS Number : 2941-63-1[1][2]

  • Molecular Formula : C₈H₆N₂O₂S[1][2]

  • Synonyms : 6-Nitro-2-methylbenzothiazole[1]

Physicochemical Data

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Weight 194.21 g/mol [1][2]
Exact Mass 194.014999 g/mol [1][3]
Appearance Light yellow to light brown solid[4]
Melting Point 167-169 °C[3]
Solubility 19.4 µg/mL (at pH 7.4)[1]
Computed Descriptors

Computational properties provide valuable insights into the molecule's behavior in biological systems, such as membrane permeability and potential for bioaccumulation.

PropertyValueSource
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data provides a reference fingerprint for this compound.

TechniqueKey Features and ObservationsSource
¹³C NMR Spectra available from Eastman Organic Chemicals.[1]
IR Spectroscopy The NIST WebBook provides a reference infrared spectrum. Key peaks correspond to C=N stretching, aromatic C-H stretching, and characteristic N-O stretching from the nitro group.[2]
Mass Spectrometry (GC-MS) The compound has a molecular ion peak (M+) at m/z 194. A significant fragment is observed at m/z 148.[1]
UV-Vis Spectroscopy Spectral data is available, showing absorption in the UV-visible range characteristic of conjugated aromatic systems.[1]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical intermediate.

Proposed Synthesis Workflow

While direct synthesis routes for this compound are not extensively detailed in the provided results, a logical and common approach in heterocyclic chemistry involves the cyclization of an appropriately substituted aniline. A plausible route begins with 4-nitroaniline, which is first thiocyanated and then acetylated, followed by a cyclization reaction to form the 2-methylbenzothiazole ring system. This method is analogous to established procedures for similar benzothiazoles.[5][6]

G cluster_start Starting Material cluster_steps Reaction Sequence cluster_product Final Product A 4-Nitroaniline B Step 1: Thiocyanation (e.g., KSCN, Br₂) A->B Formation of 2-amino-5-nitrothiophenol intermediate C Step 2: Acetylation (e.g., Acetic Anhydride) B->C Protection/Activation D Step 3: Reductive Cyclization (Heat or Acid Catalyst) C->D Intramolecular Ring Closure E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative procedure based on established methods for benzothiazole synthesis.[5][6]

  • Step 1: Preparation of p-Nitrophenylthiourea.

    • To a stirred suspension of 4-nitroaniline (1 mole) in a suitable solvent like chlorobenzene, add concentrated sulfuric acid (0.55 moles) dropwise to form the sulfate salt.

    • Add sodium thiocyanate (1.1 moles) to the suspension.

    • Heat the mixture at 100°C for 3-4 hours. The formation of the thiourea intermediate occurs during this step. The acid catalyst facilitates the reaction.

  • Step 2: Oxidative Cyclization.

    • Cool the reaction mixture to approximately 30°C.

    • Slowly add a solution of bromine (1.1 moles) in chlorobenzene, maintaining the temperature below 40°C. The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.

    • After the addition is complete, heat the mixture to 80-90°C for 2 hours to drive the reaction to completion.

  • Step 3: Acetylation and Final Ring Closure (Hypothetical extension for the methyl group).

    • This step is an adaptation for the methyl group. After formation of the 2-amino-6-nitrobenzothiazole, the amino group could be diazotized and substituted, or an alternative synthesis starting from a different precursor would be required. A more direct route involves starting with 2-amino-5-nitrothiophenol and reacting it with acetic anhydride, which serves as both the acetylating agent and the source of the methyl group for the thiazole ring.

  • Step 4: Isolation and Purification.

    • Cool the reaction mixture and neutralize with an aqueous base (e.g., sodium hydroxide solution).

    • The crude product precipitates and can be collected by filtration.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Core Reactivity Profile

The chemical behavior of this compound is dictated by three primary functional regions: the nitro group, the methyl group, and the benzothiazole ring system.

  • Nitro Group : The electron-withdrawing nitro group is the most reactive site for reduction. It can be readily reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for converting the molecule into a key building block for further derivatization, particularly in the synthesis of dyes and pharmacologically active compounds.[7][8]

  • Methyl Group : The methyl group at the C2 position is activated by the adjacent nitrogen atom of the thiazole ring. It can undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions. This site provides a handle for extending the molecular structure.[9]

  • Aromatic Ring : The benzene portion of the benzothiazole ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused thiazole ring and the nitro group. However, nucleophilic aromatic substitution (SₙAr) may be possible under specific conditions, targeting positions activated by the nitro group.

G cluster_mol This compound cluster_key Key Reactive Sites mol A:e->mol:n Nitro Group Reduction (to -NH₂) B:w->mol:w Methyl Group Functionalization (e.g., Condensation, Oxidation) C:s->mol:s Aromatic Ring (Deactivated for EAS, Potential for SₙAr)

Caption: Primary sites of chemical reactivity on this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates. The 2-amino-6-nitrobenzothiazole substructure, in particular, is a precursor to molecules with a wide array of biological activities.[7][10]

Role as a Scaffold for Bioactive Molecules

Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated significant potential in several therapeutic areas:

  • Antimicrobial and Antifungal Agents : The benzothiazole nucleus is a key feature in compounds designed to combat bacterial and fungal infections.[7][8]

  • Anticancer Research : The scaffold has been incorporated into molecules targeting various cancer pathways.[7]

  • Monoamine Oxidase (MAO) Inhibitors : Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as potent and selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11]

Derivatization Strategies for Lead Optimization

The predictable reactivity of this compound allows for systematic structural modifications to optimize biological activity, a process central to medicinal chemistry. The primary strategic pathway involves the reduction of the nitro group to an amine, which then serves as a versatile handle for a multitude of coupling reactions.

cluster_derivatives Potential Derivatives start This compound inter 2-Amino-6-methylbenzothiazole (Key Intermediate) start->inter Reduction (e.g., SnCl₂/HCl) amide Amides / Sulfonamides inter->amide Acylation (R-COCl) urea Ureas / Thioureas inter->urea Reaction with Isocyanates schiff Schiff Bases / Hydrazones inter->schiff Condensation with Aldehydes

Caption: Derivatization workflow for drug discovery applications.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from its Globally Harmonized System (GHS) classification.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Recommended Handling Procedures

Given its hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory:[12][13]

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield (EN166 standard).

    • Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is required.

    • Respiratory Protection : If dusts or aerosols are generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Stability : The compound is stable under normal storage conditions.

  • Incompatibilities : Avoid strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical profile. Its straightforward synthesis, predictable reactivity at the nitro and methyl groups, and its relationship to the pharmacologically significant benzothiazole scaffold make it an important intermediate for synthetic chemists. The ability to readily convert the nitro group into a versatile amino functionality opens extensive possibilities for its use in the development of novel pharmaceuticals, particularly in the fields of antimicrobial, anticancer, and neuroprotective agent discovery. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.

References

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (E,Z,Z)-2,4,7-tridecatrienal (CAS 13552-96-0). Retrieved from [Link]

  • Chemsrc. (n.d.). (E,Z,Z)-2,4,7-tridecatrien-1-al | CAS#:13552-96-0. Retrieved from [Link]

  • Fragrance University. (n.d.). tridecatrienal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z,Z)-2,4,7-tridecatrienal, 13552-96-0. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-5-nitro-1,3-benzothiazole. Retrieved from [Link]

  • Jennychem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6N2O2S). Retrieved from [Link]

  • NIH. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-nitrobenzothiazole

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] Its rigid, bicyclic framework, which features a benzene ring fused to a thiazole ring, offers a unique electronic and steric environment that is conducive to specific molecular interactions. Within this important class of compounds, this compound (CAS No. 2941-63-1) emerges not as an end-product, but as a pivotal intermediate—a molecular blank canvas from which a diverse array of complex derivatives can be crafted.

The strategic placement of the methyl group at the 2-position and a nitro group at the 6-position imparts a distinct reactivity profile. The nitro group, a powerful electron-withdrawing entity, can be readily transformed into an amino group, which serves as a versatile synthetic handle for further elaboration. This transformation is a gateway to creating libraries of compounds for drug discovery programs targeting a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[4][5][6] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals who seek to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and synthesis. All experimental work should begin with a confirmation of the material's identity and purity, cross-referencing empirical data with established values.

Core Properties

The fundamental properties of this compound are summarized below. This data is aggregated from established chemical databases and supplier information.[7][8][9]

PropertyValueReference
CAS Number 2941-63-1[7][8]
Molecular Formula C₈H₆N₂O₂S[7][8]
Molecular Weight 194.21 g/mol [7][8]
IUPAC Name 2-methyl-6-nitro-1,3-benzothiazole[7]
Appearance Light yellow to yellow crystalline powder[10]
Melting Point 167-169 °C[11]
Solubility 19.4 µg/mL (at pH 7.4)[7]
Chemical Structure

The structural representation of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound.

Interpreting Spectroscopic Data

While Sigma-Aldrich notes that routine analytical data is not always collected for this specific catalog item, spectral data is available from various sources and can be predicted based on the structure.[11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.8 ppm. The three protons on the aromatic ring will appear as a complex multiplet system further downfield (approx. 7.5-8.5 ppm), with their specific splitting pattern dictated by ortho- and meta-coupling.

  • ¹³C NMR: The carbon spectrum will display a signal for the methyl carbon, along with eight distinct signals for the carbons of the bicyclic ring system, with chemical shifts influenced by the nitrogen, sulfur, and nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for key functional groups.[8][12] Look for strong, characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Additional peaks will confirm the presence of aromatic C-H and C=C bonds, as well as the C=N bond of the thiazole ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, approximately 194.01 Da (monoisotopic mass).[13]

Synthesis and Key Chemical Transformations

The utility of this compound lies in its strategic synthesis and subsequent, predictable reactivity.

Proposed Synthesis Pathway

While multiple routes to substituted benzothiazoles exist, a common and industrially relevant method involves the nitration of a pre-existing benzothiazole core.[14] The synthesis of this compound can be logically achieved by the direct nitration of 2-methylbenzothiazole.

synthesis_pathway Proposed Synthesis of this compound cluster_reagents reagent reagent start 2-Methylbenzothiazole product This compound start->product HNO₃ / H₂SO₄ HNO₃ / H₂SO₄ Mixed Acid (HNO₃ / H₂SO₄) reaction_pathway start This compound reagents [H] start->reagents product 2-Methyl-6-aminobenzothiazole reagents->product

Caption: Key transformation: Reduction of the nitro group.

This reduction is critical because the resulting primary amine (2-Methyl-6-aminobenzothiazole) is a versatile nucleophile. It can readily participate in a wide range of subsequent reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer reactions) or used in azo-coupling to form dyes. [15][16]* Schiff base formation: Condensation with aldehydes and ketones. [17]* Sulphonamide synthesis: Reaction with sulfonyl chlorides.

Application as a Strategic Intermediate in Drug Discovery

This compound is best understood as a "building block." Its value is realized in the molecules it helps create. The benzothiazole core is associated with a vast array of biological activities, and this intermediate provides a reliable entry point for exploring that chemical space. [1][2][18][19]

Workflow: From Intermediate to Bioactive Candidate

The logical progression from this starting material to a potential drug candidate follows a well-defined path. The initial reduction is the key enabling step.

workflow A This compound (Starting Material) B Step 1: Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) A->B C 2-Methyl-6-aminobenzothiazole (Key Intermediate) B->C D Step 2: Derivatization (Amidation, Alkylation, etc.) C->D E Library of Novel Benzothiazole Derivatives D->E F Biological Screening (e.g., Enzyme Assays, Cell-based Assays) E->F G Hit Compound Identification F->G

Caption: Drug development workflow starting from the title compound.

Field-Proven Insights: Many successful drug discovery campaigns have been built upon this strategy. For example, derivatives of the related 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as potent inhibitors of monoamine oxidase (MAO), an important target for neurodegenerative diseases like Parkinson's. [5][6]Researchers designed and synthesized hydrazone derivatives from the amino-benzothiazole core, demonstrating that modifications at this position can lead to compounds with nanomolar inhibitory activity. [6]This precedent strongly supports the use of this compound for similar discovery efforts.

Experimental Protocol: Reduction to 2-Methyl-6-aminobenzothiazole

This protocol provides a reliable, self-validating method for the key nitro-to-amine transformation. The causality for the choice of reagents is based on the well-established efficacy of tin(II) chloride for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.

Objective: To synthesize 2-Methyl-6-aminobenzothiazole from this compound.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator, magnetic stirrer, glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq). Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic; addition can be done in an ice bath to control the temperature.

    • Causality: SnCl₂ is the reducing agent, and the acidic medium is required for the reaction mechanism to proceed.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material spot should disappear and a new, more polar spot (the amine product) should appear. Reaction is typically complete in 2-4 hours.

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction is driven to completion before proceeding to workup.

  • Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to ~8-9 (basic). A thick, white precipitate of tin hydroxides will form.

    • Causality: Basification is crucial to deprotonate the amine product (which exists as an ammonium salt in the acidic medium), rendering it soluble in organic solvents for extraction.

  • Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The washes remove any remaining inorganic impurities, acid, or base, purifying the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by NMR, IR, and MS analysis, comparing the data to expected values for 2-Methyl-6-aminobenzothiazole.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety protocols.

GHS Hazard Identification: [7]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Books.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1083-1095. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Kawade, D. P., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT), 11(4). [Link]

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole. (US4369324A).
  • Kumar, D., et al. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1435. [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole. (EP0039835A1).
  • PubChem. (n.d.). Benzothiazole, 2-methyl-5-nitro-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Jennychem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

  • PubChemLite. (n.d.). This compound (C8H6N2O2S). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved January 12, 2026, from [Link]

  • Amedeo, R. J., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(26), 6794-6805. [Link]

  • Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1533-1540. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 245. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-nitrobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a reliable and well-documented two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-amino-5-nitrothiophenol, from commercially available starting materials. The subsequent cyclization to form the target benzothiazole ring is detailed, with a focus on the underlying reaction mechanisms and critical experimental parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed, self-validating protocols to ensure reproducibility and success in the laboratory setting.

Introduction and Significance

Benzothiazole and its derivatives are a cornerstone in the architecture of pharmacologically active molecules. The unique bicyclic system, comprising a benzene ring fused to a thiazole ring, imparts a range of biological activities, including but not limited to, antimicrobial, anticancer, and anticonvulsant properties. The specific compound, this compound (C₈H₆N₂O₂S), serves as a valuable building block in the synthesis of more complex molecules. The presence of the nitro group at the 6-position offers a strategic site for further functionalization, such as reduction to an amino group, which can then be elaborated into a variety of substituents, expanding the chemical space for drug discovery.

This guide provides a detailed exposition of a robust synthetic route to this compound, emphasizing the causal relationships between reaction conditions and outcomes, thereby empowering the researcher with a deeper understanding of the synthetic process.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial intermediate, 2-amino-5-nitrothiophenol. The second step is the cyclization of this intermediate with acetic anhydride to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization A 4-Chloro-3-nitroaniline D 2-amino-5-nitrothiophenol (Intermediate) A->D Nucleophilic Aromatic Substitution B Sodium Sulfide Nonahydrate B->D Nucleophilic Aromatic Substitution C Sulfur C->D Nucleophilic Aromatic Substitution F This compound (Final Product) D->F Cyclocondensation E Acetic Anhydride E->F Cyclocondensation Reaction_Mechanism reactant1 2-amino-5-nitrothiophenol intermediate1 N-acylated intermediate reactant1->intermediate1 Nucleophilic attack by amino group reactant2 Acetic Anhydride reactant2->intermediate1 intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular attack by thiol group product This compound intermediate2->product Dehydration

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Methyl-6-nitrobenzothiazole. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in molecules with a wide range of biological activities.[1][2] The benzothiazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and biological targets.

This compound is a derivative of this important class of compounds. The presence of a methyl group at the 2-position and a nitro group at the 6-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4] This guide will delve into the intricacies of its molecular architecture and the resulting chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[5][6]
Molecular Weight 194.21 g/mol [5][6]
IUPAC Name 2-methyl-6-nitro-1,3-benzothiazole[6]
CAS Number 2941-63-1[5][6]
Appearance (Predicted) Yellowish solid-
Melting Point Not available-
Solubility 19.4 µg/mL at pH 7.4[6]
XlogP (predicted) 2.6[7]

The structure of this compound, with the IUPAC numbering scheme, is depicted below. The molecule consists of a planar benzothiazole ring system. The electron-withdrawing nitro group at the 6-position and the electron-donating methyl group at the 2-position create a polarized molecule with distinct regions of reactivity.

Caption: 2D structure of this compound.

Synthesis of this compound

A direct, high-yield synthesis of this compound is not extensively reported in the literature. However, a logical and efficient synthetic pathway involves the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by a subsequent reaction to introduce the methyl group at the 2-position.

Synthesis of the Precursor: 2-Amino-6-nitrobenzothiazole

The synthesis of 2-amino-6-nitrobenzothiazole is well-documented and typically proceeds through the nitration of 2-aminobenzothiazole.[1] A common method involves the use of a nitrating mixture of nitric acid and sulfuric acid.[8]

Experimental Protocol:

  • Dissolution: Dissolve 2-aminobenzothiazole (1.0 eq) in concentrated sulfuric acid at a temperature below 5°C with continuous, vigorous stirring.

  • Nitration: Add a mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the reaction temperature does not exceed 15°C.

  • Reaction Monitoring: Stir the reaction mixture for several hours at a controlled temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice with stirring.

  • Precipitation: Neutralize the acidic solution with a base, such as aqueous ammonia, until the product precipitates.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]

G cluster_0 Synthesis of 2-Amino-6-nitrobenzothiazole 2-Aminobenzothiazole 2-Aminobenzothiazole Reaction Reaction 2-Aminobenzothiazole->Reaction Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Reaction Quenching & Precipitation Quenching & Precipitation Reaction->Quenching & Precipitation Pour onto ice, neutralize with NH3(aq) 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Quenching & Precipitation->2-Amino-6-nitrobenzothiazole Filter & Recrystallize

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzothiazole.

Proposed Synthesis of this compound

The conversion of the 2-amino group of 2-amino-6-nitrobenzothiazole to a methyl group can be conceptually achieved through a Sandmeyer-type reaction. This would involve the diazotization of the amino group followed by a reaction with a methylating agent.

Proposed Experimental Protocol:

  • Diazotization: Dissolve 2-amino-6-nitrobenzothiazole in a cold aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • Methylation: In a separate flask, prepare a solution of a methylating agent, potentially a methyl Grignard reagent or a methylcopper reagent, under an inert atmosphere.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the solution of the methylating agent. The reaction should be carefully monitored for gas evolution (N₂) and temperature changes.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with an appropriate reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

It is important to note that the direct N-alkylation of 6-nitrobenzothiazole with a methylating agent like methyl iodide is challenging. The electron-withdrawing nitro group deactivates the benzothiazole ring, making the nitrogen atom less nucleophilic and thus less susceptible to alkylation.[9]

Spectroscopic Characterization

The molecular structure of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl (CH₃)
~1600-1450C=C and C=N stretchAromatic and Thiazole rings
~1550-1500 and ~1350-1300Asymmetric and Symmetric NO₂ stretchNitro group
~850-750C-H out-of-plane bendSubstituted benzene ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

¹H NMR (Predicted):

  • Methyl Protons: A singlet around δ 2.8-3.0 ppm (3H, s, -CH₃).

  • Aromatic Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C7 would likely be the most deshielded due to its proximity to the nitro group and the thiazole ring. The protons at C4 and C5 would appear as doublets, with coupling constants typical for ortho-protons.

¹³C NMR (Predicted):

  • Methyl Carbon: A signal around δ 20-25 ppm.

  • Aromatic and Thiazole Carbons: Multiple signals in the range of δ 110-170 ppm. The carbon attached to the nitro group (C6) and the carbon in the thiazole ring attached to the nitrogen and sulfur (C2) would be significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 194.[7] The fragmentation pattern would be characteristic of the benzothiazole ring and the nitro group.

Predicted Fragmentation Pattern:

  • Loss of NO₂: A significant fragment at m/z = 148, corresponding to the loss of the nitro group (M - 46).

  • Loss of CH₃CN: A fragment resulting from the cleavage of the thiazole ring.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

G cluster_1 Mass Spectrometry Fragmentation M+ (m/z 194) M+ (m/z 194) Loss of NO2 Loss of NO2 M+ (m/z 194)->Loss of NO2 Loss of CH3 Loss of CH3 M+ (m/z 194)->Loss of CH3 [M-NO2]+ (m/z 148) [M-NO2]+ (m/z 148) Loss of NO2->[M-NO2]+ (m/z 148) [M-CH3]+ (m/z 179) [M-CH3]+ (m/z 179) Loss of CH3->[M-CH3]+ (m/z 179)

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group, providing a synthetic handle for further derivatization.

  • Methyl Group: The methyl group at the 2-position is susceptible to oxidation to a carboxylic acid or can be halogenated under radical conditions.

  • Benzothiazole Ring: The thiazole portion of the ring system can undergo reactions typical of azoles. The nitrogen atom is weakly basic, and the sulfur atom can be oxidized.

Applications in Drug Development and Materials Science

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in molecules with significant biological activity.

  • Precursor for Biologically Active Molecules: The 2-amino-6-nitrobenzothiazole precursor and its derivatives have been extensively studied. For instance, hydrazone derivatives of 2-amino-6-nitrobenzothiazole have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease.[3][4]

  • Dye and Pigment Chemistry: The 2-amino-6-nitrobenzothiazole scaffold is a key component in the synthesis of various azo dyes.[10]

  • Materials Science: Benzothiazole derivatives are used in the development of materials with interesting optical and electronic properties. The push-pull nature of molecules containing electron-donating and electron-withdrawing groups on the benzothiazole core can lead to applications in non-linear optics.[11]

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on data for similar compounds, it is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemically significant molecule that combines the privileged benzothiazole scaffold with functional groups that impart unique reactivity and potential for further derivatization. While its direct applications are limited, its role as a precursor to a wide range of biologically active compounds, particularly in the field of drug discovery, is well-established. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity, as outlined in this guide, is crucial for its effective utilization in the synthesis of novel therapeutic agents and advanced materials.

References

  • Tripathi, S., & Ayyannan, R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547–1563. [Link]

  • ResearchGate. (2014). What is the procedure for n-alkylation of 6-nitrobenzothiazole? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 2-methyl-6-nitrobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction

This compound (C₈H₆N₂O₂S) is a derivative of the benzothiazole ring system, featuring a methyl group at the 2-position and a nitro group at the 6-position.[1] The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the benzothiazole ring system, which is reflected in its spectral characteristics. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide will delve into the intricacies of each major spectroscopic technique, presenting the experimental data in a clear and concise format. Furthermore, it will provide detailed, field-proven protocols for acquiring such data, ensuring that researchers can confidently reproduce and validate these findings.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral assignments, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-20 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer solution to a clean 5 mm NMR tube prep2->prep3 acq1 Insert tube into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum (e.g., to TMS at 0 ppm) proc2->proc3

Caption: Workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. [2][3]The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. [2]3. Data Acquisition: A standard one-pulse proton experiment is performed. Key parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain a spectrum with a good signal-to-noise ratio. [2]4. Data Processing: The resulting free induction decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). [4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
174.0C-2
157.9C-8a
145.5C-6
133.0C-7a
124.7C-4
120.3C-5
119.5C-7
20.3-CH₃

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[5]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the this compound molecule.

  • Thiazole Ring Carbons: The signal at 174.0 ppm is assigned to the C-2 carbon, which is significantly downfield due to its position between two heteroatoms (N and S). The quaternary carbons C-8a and C-7a appear at 157.9 ppm and 133.0 ppm, respectively.

  • Benzene Ring Carbons: The carbon attached to the nitro group, C-6, is observed at 145.5 ppm. The remaining aromatic carbons, C-4, C-5, and C-7, appear at 124.7 ppm, 120.3 ppm, and 119.5 ppm, respectively.

  • Methyl Carbon: The upfield signal at 20.3 ppm is characteristic of the methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observed nucleus and the need for a higher sample concentration (typically 20-50 mg) due to the lower natural abundance and sensitivity of the ¹³C isotope. [2]A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1595, 1480StrongC=C aromatic ring stretch
1510StrongAsymmetric NO₂ stretch
1340StrongSymmetric NO₂ stretch
1450Medium-CH₃ bend
880, 820, 750StrongC-H out-of-plane bend

Note: Data obtained from the NIST Chemistry WebBook and SpectraBase.[6][7]

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

  • Aromatic C-H Stretch: The absorptions in the 3100-3000 cm⁻¹ region are typical for C-H stretching vibrations of the aromatic ring.

  • Aromatic C=C Stretch: The strong bands at approximately 1595 cm⁻¹ and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • Nitro Group Stretches: The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro group. The band around 1510 cm⁻¹ is assigned to the asymmetric stretching vibration of the N-O bond, while the band around 1340 cm⁻¹ is due to the symmetric stretch. The presence of these two strong bands is a definitive indicator of a nitro compound.

  • Methyl Group Bend: The absorption around 1450 cm⁻¹ is attributed to the bending vibration of the methyl group.

  • C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) at 880, 820, and 750 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid This compound onto the ATR crystal prep2 Apply pressure to ensure good contact prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Ratio the sample spectrum against the background acq2->proc1 proc2 Perform baseline correction and peak picking proc1->proc2

Caption: Workflow for acquiring an ATR-FTIR spectrum.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond or germanium crystal of the ATR accessory. [8]Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂, water vapor). [9]3. Sample Measurement: The IR spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. [8]At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational modes of the molecule.

  • Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Mass Spectral Data
m/zRelative Intensity (%)Assignment
194100[M]⁺ (Molecular Ion)
17815[M - O]⁺
16420[M - NO]⁺
14850[M - NO₂]⁺
12130[C₇H₅S]⁺
10825[C₆H₄S]⁺

Note: Data obtained from PubChem and NIST Chemistry WebBook.[1][6]

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pathways.

  • Molecular Ion Peak: The peak at m/z 194 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. [1]This is also the base peak, indicating its relative stability under EI conditions.

  • Fragmentation Pattern: The fragmentation of the molecular ion is influenced by the presence of the nitro group and the benzothiazole ring system.

    • The loss of an oxygen atom from the nitro group results in the peak at m/z 178.

    • The loss of a nitric oxide radical (•NO) leads to the fragment at m/z 164.

    • A significant fragment is observed at m/z 148, corresponding to the loss of a nitro radical (•NO₂). This fragment represents the 2-methylbenzothiazole radical cation.

    • Further fragmentation of the benzothiazole ring system gives rise to the peaks at m/z 121 and 108.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of sample into the high vacuum of the mass spectrometer ion1 Bombard the sample with high-energy electrons (typically 70 eV) intro1->ion1 ion2 Formation of the molecular ion [M]⁺ and fragment ions ion1->ion2 sep1 Accelerate the ions into a mass analyzer ion2->sep1 sep2 Separate ions based on their mass-to-charge (m/z) ratio sep1->sep2 det1 Ions strike a detector, generating a signal sep2->det1 det2 Generate a mass spectrum: Intensity vs. m/z det1->det2

Caption: Workflow for acquiring an EI mass spectrum.

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, which is under high vacuum. [10]2. Ionization: In the ion source, the sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). [10][11]3. Fragmentation: The excess energy imparted to the molecular ion during ionization often causes it to fragment into smaller, charged species and neutral radicals. [12]4. Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectral analysis presented in this guide provides a detailed and authoritative characterization of this compound. The ¹H and ¹³C NMR data confirm the connectivity of the atoms and the electronic environment of the protons and carbons. The IR spectrum provides clear evidence for the presence of the key functional groups, particularly the nitro group. Finally, the mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern that is consistent with the proposed structure. The experimental protocols provided offer a standardized approach for obtaining high-quality spectral data for this and similar compounds. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize this important molecule.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST. Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChemLite. This compound (C8H6N2O2S). Retrieved from [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. Retrieved from [Link]

  • University of California, Davis. 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, San Diego. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChem. Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • YouTube. (2020, October 17). Electron ionization and mass spectrometry. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • University of Maryland. Table of Characteristic IR Absorptions. Retrieved from [Link]

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  • Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

  • Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • SpectraBase. This compound. Retrieved from [Link]

  • MassBank. msbnk-ufz-wana007313d9f1ph. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Methyl-6-nitrobenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Methyl-6-nitrobenzothiazole, a crucial building block in medicinal chemistry and dye synthesis. Recognizing the frequent necessity for precise solubility data in experimental design, this document details the underlying principles governing its dissolution, offers a robust experimental protocol for accurate solubility determination, and discusses the analytical methodologies required for quantification.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂O₂S.[1] Its structure, featuring a benzothiazole core substituted with a methyl and a nitro group, imparts a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules, including bioactive compounds and fluorogenic probes. A thorough understanding of its solubility is paramount for researchers in designing synthetic routes, developing purification strategies like recrystallization, and formulating solutions for biological screening.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical characteristics. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol [1]
Appearance Off-white to brown solid
Melting Point 168-169 °C
Predicted XLogP3 2.6[1]
Topological Polar Surface Area 87 Ų[1]
Aqueous Solubility (pH 7.4) 19.4 µg/mL[1]

The predicted XLogP3 value of 2.6 suggests a degree of lipophilicity, indicating that while it has low aqueous solubility, it is likely to be more soluble in organic solvents. The presence of the polar nitro group and the nitrogen and sulfur heteroatoms in the benzothiazole ring system, however, introduces polarity, suggesting that its solubility will be influenced by the polarity of the chosen solvent.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound can be considered moderately polar due to the presence of the nitro group and the benzothiazole moiety, balanced by the nonpolar aromatic ring and methyl group.

Based on this, we can make the following reasoned predictions about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. While this compound does not have strong hydrogen bond donating capabilities, the oxygen atoms of the nitro group and the nitrogen atom of the benzothiazole ring can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the nitro group, this compound is expected to exhibit good solubility in these solvents, particularly in DMSO and acetone.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and primarily interact through van der Waals forces. Due to the significant polarity imparted by the nitro group, this compound is expected to have low solubility in nonpolar solvents like hexane. Its solubility in toluene and diethyl ether may be slightly better due to some induced dipole interactions with the aromatic ring.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity. Dichloromethane, in particular, is an excellent solvent for a wide range of organic compounds and is likely to be a good solvent for this compound.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following section provides a detailed, field-proven protocol for the accurate determination of the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4]

The Shake-Flask Method: Achieving Equilibrium

The core principle of this method is to create a saturated solution of the compound in the chosen solvent by allowing sufficient time for equilibrium to be established between the dissolved and undissolved solid.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound into a vial prep2 Add a precise volume of the organic solvent prep1->prep2 Step 1 & 2 equil1 Seal the vial and place in a shaker at a constant temperature prep2->equil1 equil2 Agitate for a defined period (e.g., 24-48 hours) equil1->equil2 Step 3 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge the vial sep1->sep2 sep3 Filter the supernatant through a 0.22 µm PTFE syringe filter sep2->sep3 Crucial for removing fine particulates ana1 Dilute the clear filtrate with the mobile phase sep3->ana1 ana2 Quantify using a validated HPLC method ana1->ana2 Step 4 & 5

Sources

physical and chemical characteristics of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-nitrobenzothiazole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical and physical properties of this compound. The document synthesizes available data to provide a foundational understanding of this heterocyclic compound, highlighting its potential as a valuable intermediate in medicinal chemistry and materials science.

Introduction: The Significance of the Nitrobenzothiazole Scaffold

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities. The incorporation of a nitro group at the 6-position of the benzothiazole ring system significantly influences its electronic properties and chemical reactivity, making it an attractive scaffold for the synthesis of novel therapeutic agents. Derivatives of the closely related 2-amino-6-nitrobenzothiazole have shown promise as antimicrobial agents, anticancer therapeutics, and monoamine oxidase (MAO) inhibitors for treating neurodegenerative diseases[1][2]. This guide provides a detailed examination of the core characteristics of this compound, offering insights for its application in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is the bedrock of all experimental work. This compound is a distinct molecule with the specific identifiers and properties outlined below.

Chemical Identifiers

A consistent and accurate identification is crucial for regulatory compliance, literature searches, and procurement.

IdentifierValueReference
IUPAC Name 2-methyl-6-nitro-1,3-benzothiazole[3]
CAS Number 2941-63-1[3][4]
Molecular Formula C₈H₆N₂O₂S[3][4]
Molecular Weight 194.21 g/mol [3][4]
InChI InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3[4]
InChIKey YAQKYKGFPQPPQE-UHFFFAOYSA-N[4]
Physical Properties

The physical properties dictate the compound's handling, storage, and application in various experimental settings. While specific experimental data for some properties of this compound are not widely published, data from close structural analogs provide valuable context.

PropertyValue / ObservationReference / Note
Appearance Likely a yellow to brown crystalline solidBased on analogs like 6-Nitrobenzothiazole[5] and 2-Mercapto-6-nitrobenzothiazole[6].
Melting Point Not experimentally determined.Analog 2-Methyl-5-nitrobenzothiazole melts at 134-137 °C[7]. Analog 6-Nitrobenzothiazole melts at 175-178 °C[5].
Boiling Point Not experimentally determined.The related 6-Nitrobenzothiazole has a predicted boiling point of 333.7±15.0 °C[5].
Solubility 19.4 µg/mL (at pH 7.4)[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique analytical approach is recommended.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Workflow Sample Synthesized This compound MS Mass Spectrometry (MS) Confirms Molecular Weight (194.21) Sample->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups (-NO2, C=N) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structural Skeleton Sample->NMR Purity Purity Assessment (e.g., HPLC, GC-MS) MS->Purity IR->Purity NMR->Purity Final Qualified Compound Purity->Final Identity & Purity Confirmed

Caption: Recommended analytical workflow for compound validation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Data is available from the NIST Chemistry WebBook[4]. Expected characteristic absorptions include:

  • ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~1600-1650 cm⁻¹: C=N stretching of the thiazole ring.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. For this compound, GC-MS data shows a molecular ion peak ([M]⁺) at m/z 194, consistent with its molecular weight[3]. A significant fragment is often observed at m/z 148, corresponding to the loss of a nitro group (-NO₂)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (~2.8 ppm) and three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals: one for the methyl carbon, five for the aromatic carbons, and two for the carbons within the thiazole ring. Public databases indicate that ¹³C NMR data is available[3].

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three core components: the benzothiazole ring, the methyl group, and the nitro group.

Caption: Key reactive sites on the this compound molecule.

  • Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the nitro group to an amine (2-methyl-6-aminobenzothiazole). This transformation is a gateway to a vast number of derivatives via amide bond formation, diazotization, or other amine-specific reactions, mirroring the utility of 2-amino-6-nitrobenzothiazole in synthesizing bioactive molecules[2][8].

  • Reactivity of the Methyl Group: The methyl group at the C2 position can be a site for oxidation to an aldehyde or carboxylic acid. Studies on the atmospheric oxidation of 2-methylbenzothiazole by OH radicals show that attack on the methyl group is a significant degradation pathway[9].

  • Aromatic Ring Substitution: The nitro group is a strong deactivating group, directing electrophilic aromatic substitution to the meta positions (relative to -NO₂), though such reactions are generally difficult.

Proposed Synthesis Workflow

start 2-Methylbenzothiazole (Starting Material) reaction Nitration Reaction Controlled Temperature (e.g., 0-10 °C) start->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction workup Aqueous Workup (Quench with ice, neutralize) reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction purify Purification (Recrystallization or Column Chromatography) extraction->purify product This compound (Final Product) purify->product

Caption: A plausible workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add 2-methylbenzothiazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice to quench the reaction.

  • Isolation: Neutralize the resulting solution with a base (e.g., NaOH solution) until a precipitate forms. Filter the solid product.

  • Purification: Wash the crude solid with water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

  • Characterization: Confirm the product's identity and purity using the analytical methods described in Section 3.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several GHS hazards.

GHS Hazard CodeHazard StatementReference
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]
Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles[11].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11].

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust[11][12].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[12][13]. Do not eat, drink, or smoke in the work area.

  • Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal[11].

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11].

Conclusion and Future Outlook

This compound is a heterocyclic compound with significant, yet largely untapped, potential. Its physicochemical properties and reactive sites make it a versatile building block for chemical synthesis. While direct applications are still emerging, the well-documented biological importance of the nitrobenzothiazole scaffold suggests that this compound could serve as a key intermediate in the development of novel pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and beyond.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 76250, this compound. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 76251, Benzothiazole, 2-methyl-5-nitro-. PubChem. Retrieved from [Link]

  • Jennychem. (2025). This compound. Retrieved from [Link]

  • Chimenti, F., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-5-nitro-1,3-benzothiazole. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6N2O2S). Retrieved from [Link]

  • ResearchGate. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Aschmann, S. M., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PubMed Central. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-6-nitrobenzothiazole for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyl-6-nitrobenzothiazole, identified by CAS Number 2941-63-1 and molecular formula C₈H₆N₂O₂S, is a heterocyclic compound of increasing interest within pharmaceutical research and chemical synthesis.[1][2] The benzothiazole scaffold is a well-established pharmacophore, and its derivatives are explored for a range of therapeutic applications, including antimicrobial and anticancer research.[3][4] As such, this compound serves as a valuable intermediate and building block in the development of novel, biologically active molecules.[4][5][6]

The presence of a nitro functional group and a thiazole ring system imparts specific chemical reactivity and, consequently, distinct toxicological properties. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. It is intended for researchers, chemists, and drug development professionals who may handle this compound at a laboratory scale. Adherence to these protocols is essential for mitigating risk and ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. The molecular structure of this compound, particularly the nitroaromatic system, is the primary determinant of its risk profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects.[1]

GHS Classification

The GHS classification for this compound mandates a "Warning" signal word and indicates the following hazards.[1]

Hazard Class Hazard Statement Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
Data sourced from PubChem CID 76250.[1]
Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion.

  • Oral Toxicity (H302): Accidental ingestion can lead to systemic toxicity. The causality lies in the compound's absorption through the gastrointestinal tract into the bloodstream.

  • Dermal and Eye Irritation (H315, H319): As a nitroaromatic compound, this compound can provoke a localized inflammatory response upon contact with skin and eyes. This is a common characteristic of this chemical class due to its reactivity with biological macromolecules.

  • Respiratory Irritation (H335): Fine dusts of the compound, if inhaled, can irritate the mucous membranes of the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.

Figure 1: Primary exposure routes and associated health hazards for this compound.

Section 2: Exposure Controls and Personal Protection

Mitigating the risks identified in Section 1 requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This follows the established hierarchy of controls for managing workplace hazards.

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne particulates and contain any potential spills.[7]

  • Ventilation: The laboratory should be equipped with general dilution ventilation that meets institutional and regulatory standards to ensure background air quality.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific task being performed. The following table outlines the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1 Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing/Transfer (Solid) Chemical Splash GogglesNitrile GlovesLab CoatUse within a fume hood is sufficient
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatUse within a fume hood is sufficient
Reaction Work-up Chemical Splash GogglesNitrile GlovesLab Coat, Chemically Resistant Apron (optional)Use within a fume hood is sufficient
  • Justification for PPE Selection:

    • Eye Protection: Chemical splash goggles provide a superior seal around the eyes compared to safety glasses and are essential for protecting against splashes and fine dusts, addressing the H319 hazard.[8][9]

    • Hand Protection: Nitrile gloves offer adequate protection against incidental contact. Gloves must be inspected for defects before each use, and proper removal technique must be employed to prevent skin contamination.[8] For prolonged tasks, consider using thicker nitrile gloves or double-gloving.

    • Body Protection: A standard cotton lab coat protects against minor spills and contamination of personal clothing.[10]

    • Respiratory Protection: When engineering controls like a fume hood are used correctly, a separate respirator is generally not required. If a situation arises where dust cannot be controlled at the source (e.g., spill clean-up outside a hood), a NIOSH-approved N95 particulate respirator should be used.[7]

Section 3: Standard Operating Procedures for Handling and Storage

Proactive and standardized procedures are fundamental to preventing exposures and ensuring reproducible, safe science.

Step-by-Step Workflow for Weighing and Transfer

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

Safe_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Work Within a Certified Chemical Fume Hood ppe->hood weigh 3. Use Tared Weigh Boat and Spatula hood->weigh transfer 4. Transfer Solid Slowly to Minimize Dust weigh->transfer clean 5. Immediately Clean Minor Spills Within the Hood transfer->clean close 6. Securely Close Primary Container clean->close dispose 7. Dispose of Contaminated Materials in Hazardous Waste close->dispose end End: Procedure Complete dispose->end

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of 2-methyl-6-nitrobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the reactivity, regioselectivity, and synthetic considerations for this deactivated aromatic system.

Introduction: The Electronic Landscape of this compound

This compound presents a challenging yet intriguing substrate for electrophilic aromatic substitution (EAS). The benzothiazole core, a fusion of a benzene and a thiazole ring, possesses a unique electronic distribution that is further modulated by the substituents at the 2- and 6-positions.

  • The Benzothiazole Nucleus: The benzothiazole ring system is generally considered to be electron-deficient due to the electron-withdrawing nature of the imine-like nitrogen atom in the thiazole moiety. This inherent electronic character makes it less reactive towards electrophiles compared to benzene.

  • Substituent Effects: The reactivity of the benzene ring in this compound is governed by the interplay of two opposing electronic influences:

    • 2-Methyl Group: The methyl group at the C2 position of the thiazole ring is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I), which slightly activates the benzothiazole system.

    • 6-Nitro Group: The nitro group at the C6 position is a powerful electron-withdrawing group (EWG). It deactivates the benzene ring through both a strong negative inductive effect (-I) and a potent negative mesomeric (resonance) effect (-M).[1][2]

The overwhelmingly strong deactivating effect of the nitro group renders the entire molecule significantly less nucleophilic and, therefore, highly resistant to electrophilic attack.[1][2]

Synthesis of this compound

A reliable synthetic route to the starting material is paramount for any subsequent chemical transformations. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible multi-step synthesis can be devised based on established methods for analogous compounds. A common approach involves the cyclization of a substituted aniline.

A potential synthetic pathway is analogous to the synthesis of 2-amino-6-methylbenzothiazole, followed by diazotization and subsequent reactions to introduce the nitro group, or starting from a pre-nitrated aniline derivative.[3][4] A more direct approach would be the nitration of 2-methylbenzothiazole.

Conceptual Synthetic Protocol:

  • Synthesis of 2-Methylbenzothiazole: This can be achieved through the condensation of o-aminothiophenol with acetic anhydride or a similar acetylating agent.

  • Nitration of 2-Methylbenzothiazole: The nitration of the more activated 2-methylbenzothiazole precursor would likely yield a mixture of isomers. The separation of the desired 6-nitro isomer would be a critical step. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, would be employed, likely at low temperatures to control the reaction.

Regioselectivity in Electrophilic Aromatic Substitution

Predicting the position of electrophilic attack on the this compound ring requires a careful analysis of the directing effects of the existing substituents. The available positions for substitution on the benzene ring are C4, C5, and C7.

  • Directing Effect of the 2-Methyl Group (via the thiazole moiety): The thiazole ring itself is deactivating. However, the methyl group, being weakly activating, will direct incoming electrophiles to the ortho and para positions relative to the thiazole fusion, which are C7 and C5, respectively.

  • Directing Effect of the 6-Nitro Group: The nitro group is a strong deactivating group and a meta-director.[1][5] It will direct incoming electrophiles to the positions meta to itself, which are C5 and C7.

Consensus of Directing Effects:

Fortunately, in the case of this compound, the directing effects of the methyl (via the thiazole ring) and the nitro group are cooperative or reinforcing .[6] Both groups direct the incoming electrophile to the C5 and C7 positions .

Predicted Reactivity Order:

Between C5 and C7, the C7 position is generally favored for electrophilic attack in benzothiazole systems. This is often attributed to a combination of electronic and steric factors. Therefore, the predicted order of reactivity for electrophilic substitution is C7 > C5 >> C4 .

The following diagram illustrates the predicted regioselectivity:

Caption: Predicted sites of electrophilic attack.

Key Electrophilic Substitution Reactions

Due to the strong deactivation by the nitro group, forcing conditions are generally expected to be necessary for electrophilic substitution reactions.

Halogenation

Halogenation of this compound is anticipated to require a Lewis acid catalyst and will likely proceed at a slower rate than for activated aromatic compounds.

Proposed Experimental Protocol (Bromination):

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) (1.1 equivalents), to the solution.

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water. Separate the organic layer, wash with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Product: The major product is predicted to be 7-bromo-2-methyl-6-nitrobenzothiazole .

Sulfonation

Sulfonation of such a deactivated ring will likely require harsh conditions, such as the use of fuming sulfuric acid (oleum).

Proposed Experimental Protocol:

  • Reactant Addition: Carefully add this compound (1 equivalent) portion-wise to fuming sulfuric acid (a solution of SO₃ in H₂SO₄) with stirring in a flask cooled in an ice bath.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a higher temperature (e.g., 80-100 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated sulfonic acid derivative can be collected by filtration.

  • Purification: The product can be purified by recrystallization from a suitable solvent.

Expected Product: The primary product is expected to be This compound-7-sulfonic acid .

Friedel-Crafts Reactions (Alkylation and Acylation)

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings, such as those bearing a nitro group.[2][7][8] The strong deactivation of the ring by the nitro group in this compound makes it a very poor nucleophile, unable to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[2][7][8]

Furthermore, the Lewis acid catalysts used in Friedel-Crafts reactions (e.g., AlCl₃) can complex with the lone pairs on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the thiazole ring, further deactivating the system.

Alternative Approaches: For the introduction of alkyl or acyl groups, alternative strategies such as nucleophilic aromatic substitution or cross-coupling reactions on a pre-functionalized (e.g., halogenated) derivative of this compound would be more viable.

Mechanistic Considerations

The general mechanism for electrophilic aromatic substitution on this compound follows the classical two-step pathway:

  • Formation of the Sigma Complex (Arenium Ion): The electrophile is attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The following diagram illustrates the general mechanism for electrophilic substitution at the C7 position:

G General EAS Mechanism at C7 Start This compound + E+ SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Start->SigmaComplex Attack by pi electrons (Rate-determining step) Product 7-E-2-Methyl-6-nitrobenzothiazole + H+ SigmaComplex->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The electrophilic substitution reactions of this compound are challenging due to the strong deactivating effect of the nitro group. However, a careful consideration of the directing effects of the substituents allows for the prediction of regioselectivity, with the C7 position being the most likely site of electrophilic attack. While halogenation and sulfonation are plausible under forcing conditions, Friedel-Crafts reactions are unlikely to be successful. This guide provides a theoretical framework and conceptual protocols to aid researchers in the synthetic exploration of this important heterocyclic scaffold. Further experimental validation and computational studies are encouraged to fully elucidate the reactivity of this compound.

References

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(15), 3819–3822. [Link]

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reactivity of the methyl group in 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Methyl Group in 2-Methyl-6-nitrobenzothiazole

Introduction

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science.[1] When functionalized, this heterocyclic system offers a diverse range of chemical and biological activities.[2] The compound this compound (C₈H₆N₂O₂S)[3] is a particularly valuable intermediate, primarily due to the synthetically versatile C2-methyl group. The presence of both the electron-deficient thiazole ring and the powerfully electron-withdrawing 6-nitro group creates a unique electronic environment that significantly enhances the reactivity of the otherwise stable methyl group.

This technical guide provides an in-depth exploration of the factors governing the reactivity of the methyl group in this compound. We will dissect the underlying electronic effects, detail the key reaction classes that exploit this reactivity, provide field-proven experimental protocols, and discuss the applications of the resulting compounds, particularly in the synthesis of cyanine dyes and other functional molecules.

The Electronic Architecture and Its Influence on Methyl Group Acidity

The enhanced reactivity of the methyl group in this compound is not an isolated feature but a direct consequence of the cumulative electronic effects of the entire molecular scaffold. Understanding these effects is critical to predicting and controlling its chemical behavior.

Inherent Electron-Deficient Nature of the Benzothiazole Ring

The thiazole portion of the benzothiazole system is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. The nitrogen atom, in particular, acts as an electron sink, withdrawing electron density from the C2 position. This initial inductive pull begins the process of destabilizing the C-H bonds of the attached methyl group.

The Dominant Role of the 6-Nitro Substituent

The primary driver of the methyl group's reactivity is the nitro group (-NO₂) at the C6 position. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is transmitted throughout the fused ring system, further polarizing the C2-carbon and weakening the methyl C-H bonds.[4]

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic system onto its oxygen atoms. This resonance withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group. The C2-carbon of the benzothiazole system is electronically connected to the C6 position, allowing this powerful delocalization to significantly increase the acidity of the methyl protons.[5]

The synergy between the inherent properties of the thiazole ring and the potent -I and -M effects of the 6-nitro group culminates in a substantial increase in the acidity of the methyl protons, rendering them susceptible to abstraction by a base.

Caption: Electronic effects acidifying the C2-methyl group.

The Active Methylene Intermediate: A Gateway to Synthesis

The acidification of the methyl C-H bonds means that in the presence of a suitable base, a proton can be abstracted to form a resonance-stabilized carbanion, often referred to as an active methylene intermediate or an exocyclic methylene base.

This nucleophilic intermediate is the key to the synthetic utility of this compound. Its formation is often facilitated by first quaternizing the thiazole nitrogen (e.g., with methyl iodide or dimethyl sulfate). This introduces a permanent positive charge into the heterocyclic ring, dramatically increasing the acidity of the adjacent methyl protons and making deprotonation possible even with weaker bases like pyridine or piperidine.

Key Reaction Classes Exploiting the Active Methyl Group

The nucleophilic character of the active methylene intermediate allows it to participate in a variety of carbon-carbon bond-forming reactions, most notably condensation reactions.

Condensation Reactions with Aldehydes and Ketones

This is arguably the most important reaction class for this compound. The active methylene intermediate readily undergoes Knoevenagel-type condensation with carbonyl compounds, particularly aromatic aldehydes, to yield styryl dyes.

The general mechanism involves:

  • Quaternization: The benzothiazole nitrogen is alkylated to form a benzothiazolium salt.

  • Deprotonation: A base removes a proton from the methyl group to form the nucleophilic methylene base.

  • Nucleophilic Attack: The methylene base attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate eliminates a molecule of water to form a stable, conjugated π-system.

These reactions are foundational to the synthesis of a vast array of dyes and functional materials.[6][7]

Experimental Protocol: Synthesis of a Styryl Dye

This protocol describes the condensation of N-ethyl-2-methyl-6-nitrobenzothiazolium iodide with p-dimethylaminobenzaldehyde.

Objective: To synthesize a styryl dye via Knoevenagel-type condensation, demonstrating the reactivity of the active methyl group.

Materials:

  • This compound

  • Ethyl iodide

  • p-Dimethylaminobenzaldehyde

  • Piperidine

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • Quaternization: In a round-bottom flask, dissolve this compound (1.94 g, 10 mmol) in acetonitrile (20 mL). Add ethyl iodide (1.87 g, 12 mmol). Reflux the mixture for 4 hours. Cool the reaction to room temperature. The quaternized salt, N-ethyl-2-methyl-6-nitrobenzothiazolium iodide, will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Causality: Quaternization is essential to significantly increase the acidity of the methyl protons, making subsequent deprotonation feasible with a mild organic base.

  • Condensation: To a solution of the N-ethyl-2-methyl-6-nitrobenzothiazolium iodide (3.50 g, 10 mmol) and p-dimethylaminobenzaldehyde (1.49 g, 10 mmol) in anhydrous ethanol (30 mL), add a catalytic amount of piperidine (0.1 mL).

    • Causality: Piperidine acts as the base to deprotonate the active methyl group, generating the nucleophile. Anhydrous ethanol is used as the solvent to prevent side reactions involving water.

  • Reaction: Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by TLC, observing the formation of a highly colored spot.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The brightly colored styryl dye product will precipitate. Collect the solid by filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize from ethanol or an ethanol/DMF mixture to obtain the pure dye.

    • Self-Validation: The formation of a deeply colored product is a primary indicator of successful conjugation. The purity can be confirmed by melting point determination and spectroscopic analysis (UV-Vis, NMR).

Synthesis of Cyanine Dyes

A major application of this compound is its use as a precursor for cyanine dyes.[6] Cyanines are a class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine chain.[7] The quaternized N-alkyl-2-methyl-6-nitrobenzothiazolium salt serves as one of the heterocyclic endpoints.

The synthesis involves condensing two equivalents of the benzothiazolium salt with a reagent that provides the linking methine bridge, such as triethyl orthoformate (for a trimethine cyanine) or a dianil linker.[8] The strong electron-withdrawing nitro group in the final dye structure can modulate its photophysical properties, often shifting its absorption and emission wavelengths.

cyanine_synthesis start This compound quaternization Step 1: Quaternization (e.g., with Ethyl Iodide) start->quaternization intermediate N-Ethyl-2-methyl-6- nitrobenzothiazolium Salt quaternization->intermediate condensation Step 2: Condensation (Base + Linking Agent) intermediate->condensation product Symmetrical Cyanine Dye condensation->product linking_agent Linking Agent (e.g., Triethyl Orthoformate) linking_agent->condensation base Base (e.g., Pyridine) base->condensation

Caption: General workflow for symmetrical cyanine dye synthesis.

Oxidation of the Methyl Group

While condensation reactions are more common, the active methyl group can also be oxidized. Studies on the parent 2-methylbenzothiazole have shown that the methyl group is susceptible to attack by radicals, such as hydroxyl radicals in the atmosphere, leading to the formation of the corresponding aldehyde, 2-formylbenzothiazole.[9][10][11] This reaction proceeds via hydrogen abstraction from the methyl group to form a radical intermediate.[9] Similar reactivity can be anticipated for the 6-nitro derivative, potentially using controlled chemical oxidizing agents to synthesize 2-formyl-6-nitrobenzothiazole, a valuable aldehyde intermediate for further functionalization.

Summary of Key Data

The following table summarizes essential physicochemical data for the title compound.

PropertyValueSource(s)
IUPAC Name 2-methyl-6-nitro-1,3-benzothiazole[3]
CAS Number 2941-63-1[3][12]
Molecular Formula C₈H₆N₂O₂S[3][12]
Molecular Weight 194.21 g/mol [3][12]
Primary Application Intermediate for dye synthesis[6][13]

Conclusion

The methyl group of this compound is a prime example of how substituent effects can transform a typically inert alkyl group into a versatile synthetic handle. The combined electron-withdrawing power of the thiazole ring and the 6-nitro group acidifies the methyl protons, enabling the formation of a nucleophilic active methylene intermediate. This reactivity is the cornerstone of its utility, allowing for straightforward participation in condensation reactions to build complex, conjugated molecules like styryl and cyanine dyes. For researchers and professionals in drug development and materials science, a thorough understanding of this electronic activation is crucial for designing novel synthetic routes and functional molecules based on the benzothiazole scaffold.

References

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  • de Oliveira, R. B., et al. (2012). Synthesis of cyanine dyes and investigation of their in vitro antiprotozoal activities. MedChemComm. Available at: [Link]

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  • Füzéry, A., et al. (2020). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Reduction of 2-Methyl-6-nitrobenzothiazole: Methodologies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of 2-Methyl-6-nitrobenzothiazole to its corresponding amine, 6-amino-2-methylbenzothiazole, is a pivotal reaction in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. This guide provides an in-depth technical overview of the primary methodologies employed for this nitro group reduction. We will delve into the mechanistic underpinnings, operational protocols, and comparative analyses of catalytic hydrogenation, metal-mediated reductions (Fe/HCl and SnCl₂), and sodium dithionite-based methods. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and field-proven insights to facilitate informed experimental design and execution.

Introduction: The Significance of 6-amino-2-methylbenzothiazole

The benzothiazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The 6-amino-2-methylbenzothiazole derivative, in particular, serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential[2]. The precursor, this compound, is readily accessible and its selective reduction to the amine is a key step in the synthetic pathway towards these valuable compounds[3][4][5]. The choice of reduction methodology is critical, as it can influence yield, purity, and scalability, and must be compatible with other functional groups that may be present in the molecule.

This guide will explore the most prevalent and effective methods for this transformation, providing the necessary details for their successful implementation in a laboratory setting.

Catalytic Hydrogenation: The Workhorse of Nitro Reductions

Catalytic hydrogenation is a widely adopted and highly efficient method for the reduction of nitroarenes.[6] It typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas.[6]

Mechanistic Rationale

The mechanism of catalytic hydrogenation of a nitro group is a surface-mediated process.[7] It begins with the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst. The diatomic hydrogen molecule dissociates into highly reactive atomic hydrogen on the catalyst surface. These hydrogen atoms are then sequentially transferred to the oxygen atoms of the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the final amine.[7]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[8][9][10] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10] The reaction vessel should be inspected for any defects before use.[9]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, typically 5-10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen-filled balloon)

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add this compound and the solvent (e.g., methanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst. Wetting the catalyst with a small amount of solvent before addition can reduce the risk of ignition.[11]

  • Inerting the System: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) at least three times to remove all oxygen.[11][12] This is a critical step to prevent the formation of explosive hydrogen-oxygen mixtures.[9]

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm for balloon hydrogenation, or higher in a Parr apparatus).

  • Reaction: Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction is typically exothermic and may require cooling to maintain the desired temperature.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The consumption of hydrogen can also be monitored by the deflation of the balloon or the pressure drop in a pressurized system.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas.[12]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet with water during and after filtration.[8][9]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2-methylbenzothiazole, which can be further purified by recrystallization or column chromatography.

Data Summary
ParameterConditionRationale/Comment
Catalyst 10% Pd/C or Raney NickelPd/C is generally the first choice; Raney Nickel is an alternative, especially if dehalogenation is a concern with other substrates.[6]
Solvent Methanol, Ethanol, Ethyl AcetatePolar protic solvents are commonly used and help to keep the catalyst wet.[9]
Hydrogen Pressure 1-5 atm (balloon to Parr shaker)Higher pressure can increase the reaction rate.
Temperature Room Temperature to 50 °CThe reaction is often exothermic; cooling may be necessary.[11]
Reaction Time 1-12 hoursHighly dependent on substrate, catalyst loading, and pressure.
Workflow Diagram

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with This compound & Solvent B Inert Atmosphere: Add Pd/C Catalyst A->B C Seal Reactor & Purge with N₂ (3x) B->C D Introduce H₂ Gas C->D E Stir Vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Purge with N₂ F->G H Filter through Celite® (Caution: Pyrophoric Catalyst) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Workflow for Catalytic Hydrogenation.

Metal-Mediated Reductions: Classic and Reliable

The reduction of nitroarenes using metals in acidic media is a classic and robust method in organic synthesis.[13] Iron (Fe) and tin (Sn) or stannous chloride (SnCl₂) are the most commonly employed reagents for this purpose.[6][13]

Mechanistic Principles

These reactions proceed through a series of single electron transfers from the metal to the nitro group.[7] In an acidic medium, the oxygen atoms of the nitro group are protonated, making them good leaving groups in the form of water.[14] The metal is oxidized in the process (e.g., Fe to Fe²⁺/Fe³⁺ or Sn to Sn²⁺/Sn⁴⁺).[14][15] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the amine, which is protonated in the acidic medium to form an ammonium salt.[14][16] A final basic work-up is required to liberate the free amine.[13]

Experimental Protocol: Reduction with Iron and HCl

Safety Considerations: This reaction involves the use of strong acid and generates heat. Perform in a fume hood with appropriate PPE.

Materials:

  • This compound

  • Iron powder (fine grade, excess)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Water (solvent)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution for work-up

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound and iron powder in a mixture of ethanol and water.

  • Acid Addition: Heat the mixture to reflux and add concentrated HCl dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: Continue heating at reflux until the starting material is consumed, as monitored by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the mixture is basic (pH > 8). This will precipitate iron hydroxides and deprotonate the anilinium salt.[13]

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate it and extract it several times with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

A Note on Tin-Based Reductions (Sn/HCl and SnCl₂)

The use of tin metal with HCl follows a very similar procedure to the Fe/HCl method.[16] Stannous chloride (SnCl₂) offers a milder alternative that can be more chemoselective, often tolerating other reducible functional groups like aldehydes, ketones, and esters.[17] The work-up for tin-based reductions can be more challenging due to the formation of gelatinous tin hydroxides.[18] Specialized work-up procedures, such as washing with a saturated solution of potassium fluoride (KF) to precipitate insoluble tin fluorides, can be employed to facilitate the removal of tin byproducts.[19]

Data Summary
ParameterFe/HClSnCl₂Rationale/Comment
Metal Reagent Iron powder (excess)Stannous chloride dihydrate (excess)Iron is cheaper and more environmentally benign than tin.[15]
Acid/Solvent HCl in Ethanol/WaterEthanol or Ethyl AcetateSnCl₂ reductions can often be performed under less acidic conditions.[17]
Temperature RefluxRoom Temperature to 70 °CThe Fe/HCl reaction is typically more vigorous.
Work-up Basification and filtrationCan be challenging due to tin salts.[18]SnCl₂ is valued for its chemoselectivity.[17]
Mechanistic Diagram: Metal-Acid Reduction

Metal_Acid_Reduction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitro Ar-NO₂ Nitroso Ar-N=O Nitro->Nitroso + e⁻, H⁺ Metal Metal (Fe or Sn) Acid H⁺ (from HCl) Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + e⁻, H⁺ Anilinium Ar-NH₃⁺ Hydroxylamine->Anilinium + e⁻, H⁺ Amine Ar-NH₂ Anilinium->Amine Deprotonation Base Base (e.g., NaOH)

Caption: Simplified mechanism of metal-acid nitro reduction.

Sodium Dithionite: A Mild and Metal-Free Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, versatile, and safe reducing agent for the conversion of nitroarenes to anilines.[20][21] It offers a metal-free alternative and is particularly valued for its mild reaction conditions and high chemoselectivity, often leaving other reducible functional groups untouched.[20]

Mechanistic Insight

The reduction with sodium dithionite is thought to proceed via a single-electron transfer mechanism.[20] In an aqueous or semi-aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[20] This radical anion transfers electrons to the nitro group in a stepwise fashion, leading to the formation of the corresponding amine through nitroso and hydroxylamine intermediates.[20]

Experimental Protocol: Sodium Dithionite Reduction

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent system (e.g., Methanol/Water, THF/Water, or DMF)

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) for biphasic systems

Procedure:

  • Dissolution: Dissolve this compound in the chosen organic solvent in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite in water. Add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[20]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.[20]

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-amino-2-methylbenzothiazole. Purification can be performed by standard methods if necessary.

Data Summary
ParameterConditionRationale/Comment
Reducing Agent Sodium Dithionite (Na₂S₂O₄)A mild, inexpensive, and metal-free reagent.[20][21]
Solvent Biphasic systems (e.g., DCM/water) or miscible (e.g., Methanol/water)The choice of solvent depends on the solubility of the substrate.
Temperature Room Temperature to 60 °CMild conditions preserve sensitive functional groups.[20]
Additives Phase-transfer catalyst (optional)Can enhance reaction rates in biphasic systems.[22]
Advantages High chemoselectivity, simple work-up.[20][22]Tolerates a wide range of functional groups.[20]

Comparative Analysis and Method Selection

The choice of reduction method for this compound depends on several factors, including the scale of the reaction, the presence of other functional groups, and available equipment.

  • Catalytic Hydrogenation is often the method of choice for its high efficiency and clean reaction profile, producing water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas and the catalyst can be pyrophoric. It is also not suitable for substrates containing functional groups that are sensitive to hydrogenolysis (e.g., some protecting groups, aryl halides).[6]

  • Fe/HCl Reduction is a cost-effective and robust method suitable for large-scale synthesis. The reagents are inexpensive and readily available. The main drawback is the generation of large amounts of iron sludge, which can complicate work-up and disposal.[15]

  • SnCl₂ Reduction offers excellent chemoselectivity and milder conditions compared to Fe/HCl.[17] It is a valuable tool when other reducible groups are present. However, the cost of tin reagents and the challenges associated with removing tin byproducts are significant considerations.[18]

  • Sodium Dithionite Reduction stands out for its operational simplicity, mild conditions, and excellent functional group tolerance.[20] It is an attractive metal-free alternative, particularly for small to medium-scale laboratory preparations where chemoselectivity is paramount.

Conclusion

The reduction of this compound to 6-amino-2-methylbenzothiazole is a fundamental transformation that can be achieved through several reliable methods. This guide has provided a detailed overview of the most common approaches: catalytic hydrogenation, metal-mediated reductions, and the use of sodium dithionite. Each method has its own set of advantages and disadvantages, and the optimal choice will be dictated by the specific requirements of the synthesis. By understanding the underlying mechanisms and following the detailed protocols provided, researchers and drug development professionals can confidently select and execute the most appropriate method for their needs, paving the way for the synthesis of novel and potentially therapeutic benzothiazole derivatives.

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Unveiling the Therapeutic Potential of 2-Methyl-6-nitrobenzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the potential pharmacological activities of a specific derivative, 2-Methyl-6-nitrobenzothiazole. While direct experimental data on this compound is limited, this document synthesizes findings from structurally related analogues to project its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. We will delve into the mechanistic underpinnings of these potential activities, supported by quantitative data from closely related compounds, and provide detailed experimental protocols for researchers aiming to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzothiazole derivatives.

Introduction: The Benzothiazole Core in Modern Drug Discovery

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse and potent biological activities. The inherent chemical properties of the benzothiazole ring system, including its aromaticity and ability to participate in various non-covalent interactions, make it an ideal scaffold for the design of novel therapeutic agents. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological profile, leading to compounds with enhanced potency and selectivity for a range of biological targets.

This guide specifically explores the potential of this compound. The presence of a methyl group at the 2-position and a nitro group at the 6-position is anticipated to confer a unique combination of electronic and steric properties, potentially leading to novel biological activities. While this specific molecule remains largely unexplored, a comprehensive analysis of its structural components allows us to formulate compelling hypotheses regarding its therapeutic potential.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_of_2_Methyl_6_nitrobenzothiazole cluster_0 Step 1: Formation of Thioamide cluster_1 Step 2: Cyclization (Jacobson's Method) 4_nitroaniline 4-Nitroaniline N_4_nitrophenyl_acetamide N-(4-nitrophenyl)acetamide 4_nitroaniline->N_4_nitrophenyl_acetamide Acetylation acetyl_chloride Acetyl Chloride acetyl_chloride->N_4_nitrophenyl_acetamide thioamide N-(4-nitrophenyl)ethanethioamide N_4_nitrophenyl_acetamide->thioamide Thionation P4S10 P4S10 P4S10->thioamide thioamide_2 N-(4-nitrophenyl)ethanethioamide product This compound thioamide_2->product Oxidative Cyclization oxidizing_agent K3[Fe(CN)6] / NaOH oxidizing_agent->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-nitrophenyl)ethanethioamide

  • To a solution of N-(4-nitrophenyl)acetamide (1 mmol) in anhydrous pyridine (10 mL), add Phosphorus pentasulfide (P₄S₁₀) (0.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to yield N-(4-nitrophenyl)ethanethioamide.

Step 2: Synthesis of this compound (Jacobson's Method)

  • Dissolve N-(4-nitrophenyl)ethanethioamide (1 mmol) in an aqueous solution of sodium hydroxide (10%).

  • Add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (2.5 mmol) in water dropwise with constant stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • The precipitated solid, this compound, is filtered, washed thoroughly with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization.

Potential Biological Activities: An Inferential Analysis

The true biological potential of this compound can be inferred by examining the activities of structurally similar compounds. The presence of the nitro group, a well-known pharmacophore, and the methyl group are expected to significantly influence its interactions with biological targets.

Anticancer Activity

Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms. The nitro group, in particular, is often associated with enhanced cytotoxic activity.

Mechanistic Insights:

  • EGFR and VEGFR-2 Inhibition: Many 2-substituted benzothiazoles have been shown to inhibit key receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[1][2]

  • NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival in cancer. Benzothiazole derivatives have been reported to suppress NF-κB activation, leading to the downregulation of pro-inflammatory and anti-apoptotic genes.[3][4]

  • Induction of Apoptosis: Structurally related compounds induce programmed cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspase cascades.[5]

Supporting Data from Analogues:

DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(Furan-2-yl)-4-methylbenzo[d]thiazoleNCI-H522 (Lung)0.0223[1]
2-Arylbenzothiazole derivativeHeLa (Cervical)0.6[6]
2-Substituted benzothiazole with nitro groupHepG2 (Liver)56.98 (24h)[3]
2-Substituted benzothiazole with fluorineHepG2 (Liver)59.17 (24h)[3]
Antimicrobial Activity

The benzothiazole scaffold is a common feature in many antimicrobial agents. The presence of a nitro group can enhance this activity, as nitroaromatic compounds are known to be effective against a range of microbial pathogens.

Mechanistic Insights:

  • DNA Gyrase Inhibition: A primary mechanism of action for many benzothiazole-based antibacterial agents is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[7][8][9] This leads to the cessation of bacterial growth and eventual cell death.

Supporting Data from Analogues:

DerivativeMicroorganismMIC (µg/mL)Reference
2-Mercaptobenzothiazole with 6-NO₂ groupStaphylococcus aureus12.5[10]
2-Mercaptobenzothiazole with 6-NO₂ groupEscherichia coli25[10]
Novel benzothiazole derivative 16cStaphylococcus aureus0.025 mM[11]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Benzothiazole derivatives have shown promise as anti-inflammatory agents.

Mechanistic Insights:

  • COX-2 and iNOS Inhibition: 2-substituted benzothiazoles have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade that are regulated by the NF-κB pathway.[3]

Supporting Data from Analogues:

DerivativeAssayInhibitionReference
2-Substituted benzothiazole with nitro groupCOX-2 and iNOS levels in HepG2 cellsDose-dependent reduction[3]
2-Substituted benzothiazole with fluorineCOX-2 and iNOS levels in HepG2 cellsDose-dependent reduction[3]
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Recent studies have highlighted 2-methylbenzothiazole derivatives as potent and selective MAO-B inhibitors.[12][13]

Mechanistic Insights:

  • Selective MAO-B Inhibition: The 2-methylbenzothiazole scaffold appears to have a high affinity for the active site of MAO-B, leading to selective inhibition of this enzyme isoform. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Supporting Data from Analogues:

DerivativeEnzymeIC₅₀ (µM)Reference
2-Methylbenzo[d]thiazole derivative 4dMAO-B0.0046[12]
2-Methylbenzo[d]thiazole derivative 5eMAO-A0.132[12]
2-Amino-6-nitrobenzothiazole derivative 31MAO-B0.0018[14]
2-Amino-6-nitrobenzothiazole derivative 6MAO-A0.42[14]

Key Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation and Cancer

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Transcription Gene Transcription (COX-2, iNOS, Anti-apoptotic genes) Benzothiazole This compound (Hypothesized) Benzothiazole->IKK_complex Inhibits (Potential)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow Start Start: Synthesized Compound Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture MTT_Assay 2. MTT Assay (Determine IC₅₀) Cell_Culture->MTT_Assay Apoptosis_Assay 3. Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Western_Blot 4. Western Blot (Analyze Protein Expression e.g., EGFR, NF-κB) Apoptosis_Assay->Western_Blot Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: A standard workflow for the in vitro evaluation of anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a systematic analysis of its structural analogues provides a strong foundation for hypothesizing its potential as a multi-faceted therapeutic agent. The presence of the 2-methyl and 6-nitro substituents on the privileged benzothiazole scaffold suggests promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

This technical guide serves as a call to action for the research community to synthesize and evaluate this compound. The provided hypothetical synthesis and detailed experimental protocols offer a clear roadmap for initiating these investigations. Future studies should focus on validating the predicted biological activities, elucidating the precise mechanisms of action, and exploring the structure-activity relationships of this and related compounds. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics.

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From Precursor to Platform Chemical: A Technical Guide to the Synthesis of 2-Amino-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Synthetic Conversion of 2-Methyl-6-nitrobenzothiazole and Established Alternative Pathways for Researchers and Drug Development Professionals.

Introduction: The Significance of 2-Amino-6-nitrobenzothiazole

2-Amino-6-nitrobenzothiazole is a pivotal scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including potential as MAO inhibitors for neurodegenerative diseases, as well as applications in the synthesis of azo dyes.[1] The strategic placement of the amino and nitro groups on the benzothiazole core provides a versatile platform for further chemical modifications, making it a highly sought-after intermediate in drug discovery and fine chemical synthesis.[2] This guide provides a comprehensive technical overview for the synthesis of this valuable compound, with a particular focus on a proposed pathway from this compound, alongside established, field-proven methods.

A Proposed Synthetic Pathway: From 2-Methyl to 2-Amino-6-nitrobenzothiazole

While not a commonly documented industrial route, the conversion of this compound to 2-amino-6-nitrobenzothiazole presents an interesting academic challenge in synthetic chemistry. This pathway necessitates a multi-step approach, primarily involving the oxidation of the 2-methyl group to a carboxylic acid, followed by a rearrangement reaction to install the 2-amino functionality. This section will explore the theoretical basis and general protocols for this transformation.

Step 1: Oxidation of the 2-Methyl Group

The initial and most critical step is the selective oxidation of the methyl group at the 2-position of the benzothiazole ring to a carboxylic acid. The electron-withdrawing nature of the benzothiazole ring system, further deactivated by the 6-nitro group, makes this methyl group relatively resistant to oxidation. Potent oxidizing agents are required to effect this transformation.

One plausible approach is the use of selenium dioxide (SeO₂), a reagent known for the oxidation of activated methyl and methylene groups, particularly those adjacent to carbonyls or in allylic and benzylic positions.[3][4] The reaction, often referred to as the Riley oxidation, can convert methyl groups on heterocyclic rings to aldehydes or carboxylic acids.[4]

Causality Behind Experimental Choices:

  • Choice of Oxidant: Selenium dioxide is selected for its ability to oxidize activated methyl groups. While other strong oxidants like potassium permanganate (KMnO₄) could be considered, SeO₂ often offers better selectivity and milder reaction conditions, which is crucial to avoid degradation of the nitro-substituted aromatic ring.

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical to control the extent of oxidation and prevent side reactions. A high-boiling, inert solvent is typically used to achieve the necessary temperature for the oxidation to proceed.

Generalized Protocol for Selenium Dioxide Oxidation:

  • In a well-ventilated fume hood, a flask equipped with a reflux condenser and a mechanical stirrer is charged with this compound and a suitable solvent (e.g., pyridine or dioxane).

  • A stoichiometric amount of selenium dioxide is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.

  • The filtrate is then subjected to an appropriate work-up procedure, typically involving acidification to precipitate the carboxylic acid, followed by filtration, washing, and drying.

Step 2: Conversion of the Carboxylic Acid to an Amine

With the successful synthesis of 2-carboxy-6-nitrobenzothiazole, the next stage involves the conversion of the carboxylic acid group to a primary amine. Several classic name reactions in organic chemistry are well-suited for this transformation, including the Curtius, Hofmann, and Schmidt rearrangements. The Curtius rearrangement, which proceeds via an acyl azide intermediate, is often favored due to its relatively mild conditions and high yields.[5]

The Curtius Rearrangement: A Mechanistic Overview

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[5] The isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. Hydrolysis of the isocyanate leads to an unstable carbamic acid, which readily decarboxylates to yield the desired primary amine.[6]

Experimental Workflow: Curtius Rearrangement

cluster_0 Acyl Azide Formation cluster_1 Rearrangement and Trapping cluster_2 Final Product Formation CarboxylicAcid 2-Carboxy-6-nitrobenzothiazole AcylChloride 2-Acyl chloride-6-nitrobenzothiazole CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide 2-Acyl azide-6-nitrobenzothiazole AcylChloride->AcylAzide NaN₃ Isocyanate 2-Isocyanato-6-nitrobenzothiazole AcylAzide->Isocyanate Heat (Δ), -N₂ CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid H₂O FinalProduct 2-Amino-6-nitrobenzothiazole CarbamicAcid->FinalProduct -CO₂

Caption: Workflow for the Curtius Rearrangement.

Generalized Protocol for the Curtius Rearrangement:

  • Acyl Chloride Formation: 2-Carboxy-6-nitrobenzothiazole is converted to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. Excess reagent and solvent are removed under reduced pressure.

  • Acyl Azide Synthesis: The crude acyl chloride is dissolved in a dry, aprotic solvent (e.g., acetone or THF) and treated with a solution of sodium azide (NaN₃) in water, typically at low temperatures (0-5 °C). This step must be performed with extreme caution due to the toxicity and potential explosivity of sodium azide and the resulting acyl azide.[7]

  • Rearrangement and Hydrolysis: The acyl azide is carefully extracted into an inert, high-boiling solvent (e.g., toluene). The solution is then heated to induce the rearrangement to the isocyanate. Subsequent hydrolysis with aqueous acid or base, followed by neutralization, yields the final product, 2-amino-6-nitrobenzothiazole.

Established Synthetic Routes: A Comparative Analysis

While the proposed pathway from this compound is mechanistically plausible, more established and higher-yielding methods for the synthesis of 2-amino-6-nitrobenzothiazole are routinely employed in research and industry. These methods typically involve either the direct nitration of a 2-aminobenzothiazole derivative or the cyclization of a pre-functionalized aniline.

Method A: Nitration of 2-Acylaminobenzothiazole

Direct nitration of 2-aminobenzothiazole is often problematic, leading to a mixture of isomers and low yields of the desired 6-nitro product. A more selective and efficient approach involves the protection of the 2-amino group as an amide (e.g., acetamide) prior to nitration.[8]

Reaction Scheme: Nitration of Protected 2-Aminobenzothiazole

Start 2-Aminobenzothiazole Protected 2-Acetylaminobenzothiazole Start->Protected Acetic Anhydride Nitrated 2-Acetylamino-6-nitrobenzothiazole Protected->Nitrated HNO₃ / H₂SO₄ Final 2-Amino-6-nitrobenzothiazole Nitrated->Final Hydrolysis (H⁺ or OH⁻)

Caption: Established synthesis via nitration.

Protocol for Nitration of 2-Acetylaminobenzothiazole:

  • Protection: 2-Aminobenzothiazole is acetylated using acetic anhydride, typically in the presence of a base or as the solvent, to form 2-acetylaminobenzothiazole.

  • Nitration: The protected compound is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature (e.g., 5-10 °C).[8]

  • Hydrolysis: The resulting 2-acetylamino-6-nitrobenzothiazole is isolated and then hydrolyzed by heating with an acid or base to remove the acetyl group, affording 2-amino-6-nitrobenzothiazole.[9]

Method B: Cyclization of 4-Nitroaniline

Another common approach starts with a commercially available, pre-nitrated precursor, 4-nitroaniline. This method involves the formation of a thiourea derivative, followed by an oxidative cyclization to construct the benzothiazole ring.

Protocol for Cyclization of 4-Nitroaniline:

  • Thiocyanate Formation: 4-Nitroaniline is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent like bromine in a suitable solvent such as acetic acid.[10] This in-situ generation of thiocyanogen leads to the formation of an intermediate that readily cyclizes to form the 2-aminobenzothiazole ring system.

  • Isolation: The product, 2-amino-6-nitrobenzothiazole, precipitates from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization.

Quantitative Data Summary

ParameterProposed PathwayMethod A (Nitration)Method B (Cyclization)
Starting Material This compound2-Aminobenzothiazole4-Nitroaniline
Number of Steps 2 (minimum)31
Key Reagents SeO₂, NaN₃, SOCl₂Acetic Anhydride, HNO₃, H₂SO₄KSCN, Br₂
Typical Yield Lower (Hypothetical)HighModerate to High
Scalability ChallengingGoodGood

Safety and Handling Precautions

The synthesis of 2-amino-6-nitrobenzothiazole involves the use of hazardous and toxic materials. A thorough risk assessment should be conducted before commencing any experimental work.

  • This compound: Harmful if swallowed and causes skin and eye irritation.[11]

  • 2-Amino-6-nitrobenzothiazole: This compound is classified as an acute toxin (oral, dermal, and inhalation), a skin and eye irritant, and may cause respiratory irritation.[12]

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Should be handled with extreme care in a fume hood.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Contact with acid generates highly toxic and explosive hydrazoic acid.[7]

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride: Corrosive and react violently with water.

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Reactions should be carried out with extreme caution, ensuring proper temperature control.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. For reactions involving highly toxic or volatile substances, a respirator may be necessary. All work should be performed in a well-ventilated fume hood.

Conclusion

While the conversion of this compound to 2-amino-6-nitrobenzothiazole represents a viable, albeit challenging, synthetic route on paper, established methods starting from 2-aminobenzothiazole or 4-nitroaniline are more practical and higher-yielding for most research and development applications. The choice of synthetic pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific context of the research. This guide provides the foundational knowledge for chemists to make informed decisions and to safely and effectively synthesize this important chemical intermediate.

References

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An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-Methyl-6-nitrobenzothiazole, a key intermediate in the development of fluorogenic probes and other specialized chemical entities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols.

Introduction: Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of bisazide cyanine dyes, which function as fluorogenic probes.[1] The strategic placement of the nitro group at the 6-position and the methyl group at the 2-position of the benzothiazole core imparts specific electronic and steric properties that are crucial for its downstream applications. This guide will focus on a robust and well-documented two-step synthetic approach, commencing with the formation of the 2-methylbenzothiazole scaffold followed by a regioselective nitration.

Synthetic Strategy: A Two-Step Approach

The most effective and commonly employed strategy for the synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of 2-Methylbenzothiazole via the cyclization of 2-aminothiophenol with acetic anhydride.

  • Step 2: Nitration of 2-Methylbenzothiazole to regioselectively introduce a nitro group at the 6-position.

This approach is favored due to the ready availability of the starting materials and the high yields achievable in both steps.

Synthesis_Strategy Start 2-Aminothiophenol Intermediate 2-Methylbenzothiazole Start->Intermediate Acetic Anhydride, Glacial Acetic Acid Final This compound Intermediate->Final Nitric Acid, Sulfuric Acid

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 2-Methylbenzothiazole

The initial step involves the formation of the 2-methylbenzothiazole core through the reaction of 2-aminothiophenol with acetic anhydride. This reaction proceeds via an initial N-acetylation of the amino group, followed by an intramolecular cyclization with the elimination of a water molecule.

Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the newly formed amide. Dehydration of the resulting cyclic intermediate yields the stable aromatic 2-methylbenzothiazole ring.

Step1_Mechanism cluster_0 N-Acetylation cluster_1 Intramolecular Cyclization & Dehydration 2-Aminothiophenol 2-Aminothiophenol N-acetyl_intermediate N-acetyl_intermediate 2-Aminothiophenol->N-acetyl_intermediate Acetic Anhydride Cyclic_intermediate Cyclic_intermediate N-acetyl_intermediate->Cyclic_intermediate Cyclization 2-Methylbenzothiazole 2-Methylbenzothiazole Cyclic_intermediate->2-Methylbenzothiazole Dehydration (-H2O)

Caption: Mechanism for the synthesis of 2-Methylbenzothiazole.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole

This protocol is adapted from a method described in the patent literature.[2]

Materials:

  • 2-Aminothiophenol

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Hydroxide (aqueous solution)

  • Organic Solvent (e.g., Ethyl Acetate)

  • Deionized Water

  • Ice

Procedure:

  • In a reaction flask, add 2-aminothiophenol and glacial acetic acid.

  • To this solution, add acetic anhydride. The molar ratio of acetic anhydride to 2-aminothiophenol should be approximately 2:1.[2]

  • Heat the reaction mixture to 110-150°C for 0.5-2.0 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solid impurities.

  • Cool the filtrate to 0-5°C in an ice-water bath.

  • Slowly add a 1-20% aqueous solution of sodium hydroxide dropwise to the cooled filtrate with stirring, adjusting the pH to 7.0 ± 0.5.[2]

  • Extract the product from the neutralized solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the organic solvent by distillation to obtain the crude 2-methylbenzothiazole. Further purification can be achieved by vacuum distillation.

ParameterValueReference
Reactant 12-Aminothiophenol[2]
Reactant 2Acetic Anhydride[2]
SolventGlacial Acetic Acid[2]
Reaction Temperature110-150°C[2]
Reaction Time0.5-2.0 hours[2]
Neutralizing AgentAqueous Sodium Hydroxide[2]

Part 2: Nitration of 2-Methylbenzothiazole

The second and final step is the regioselective nitration of 2-methylbenzothiazole to introduce a nitro group at the 6-position. The use of a mixed acid system (nitric acid and sulfuric acid) is crucial for this electrophilic aromatic substitution reaction.

Mechanistic Considerations

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The benzothiazole ring system is then attacked by the nitronium ion. The substitution pattern is directed by the existing substituents on the benzene ring portion of the molecule. The electron-donating character of the sulfur and nitrogen atoms in the thiazole ring directs the electrophilic attack to the 6-position.

Step2_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ NO2+ HNO3->NO2+ H2SO4 2-Methylbenzothiazole 2-Methylbenzothiazole Sigma_complex Sigma_complex 2-Methylbenzothiazole->Sigma_complex +NO2+ This compound This compound Sigma_complex->this compound -H+

Caption: Mechanism for the nitration of 2-Methylbenzothiazole.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Mizuno and Adachi.[3]

Materials:

  • 2-Methylbenzothiazole

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid (d=1.54)

  • Ethanol

  • Ice

Procedure:

  • In a reaction vessel, dissolve 20 g of 2-methylbenzothiazole in 80 cc of concentrated sulfuric acid.

  • Prepare a nitrating mixture by combining 16 cc of fuming nitric acid (d=1.54) and 12 cc of concentrated sulfuric acid.

  • Cool the solution of 2-methylbenzothiazole in sulfuric acid to 2-3°C in an ice-salt bath.

  • With constant stirring, add the nitrating mixture dropwise to the cooled 2-methylbenzothiazole solution over a period of 30 minutes, maintaining the temperature at 2-3°C.[3]

  • After the addition is complete, allow the reaction temperature to rise to 20°C over one hour.

  • Pour the clear, yellow reaction solution onto a large amount of crushed ice.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the crude material from approximately 1 L of ethanol to obtain long, yellowish needles of this compound.[3]

ParameterValueReference
Reactant2-Methylbenzothiazole (20 g)[3]
Nitrating AgentFuming Nitric Acid (16 cc) in Conc. Sulfuric Acid (12 cc)[3]
SolventConcentrated Sulfuric Acid (80 cc)[3]
Reaction Temperature2-3°C (addition), then 20°C[3]
Reaction Time30 min (addition), 1 hour (warming)[3]
PurificationRecrystallization from Ethanol[3]
Expected Yield83%[3]
Melting Point165-166°C[3]

Safety Considerations

  • 2-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride and Glacial Acetic Acid: These are corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.

  • Concentrated Sulfuric Acid and Fuming Nitric Acid: These are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a fume hood, and always add acid to water, never the other way around. Wear acid-resistant gloves, a lab coat, and safety goggles. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

Conclusion

The synthesis of this compound is a well-established two-step process that is both efficient and scalable. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable intermediate for a range of applications in chemical biology and materials science. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthesis.

References

  • CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents.
  • Mizuno, Y., & Adachi, K. (1952). Benzothiazoles. V. Nitration of 2-Methylbenzothiazole. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 72(6), 745-746. Available at: [Link]

  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Available at: [Link]

  • Mizuno, Y., Adachi, K., & Nakamura, K. (1952). Benzothiazoles. VIII. Nitration of 2-Substituted Benzothiazoles. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 72(3), 359-361. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):724. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2019;24(3):465. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. 2018;23(8):1858. Available at: [Link]

  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. ResearchGate. Available at: [Link]

  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents.
  • Selective C6‐Nitration of Benzothiazolones with Iron Nitrate. ChemistrySelect. 2024. Available at: [Link]

  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry. 2019;84(20):12784-12791. Available at: [Link]

  • Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 - PubChem. Available at: [Link]

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theoretical calculations on 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyl-6-nitrobenzothiazole

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound (MNTB), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] We will move beyond a simple recitation of methods to explore the causal reasoning behind the selection of computational models and the interpretation of the resulting data. This document is intended for researchers and professionals in drug development and computational chemistry, offering a robust, self-validating protocol for characterizing MNTB's structural, spectroscopic, and electronic properties.

The molecular structure of this compound, with CAS Registry Number 2941-63-1, forms the basis of our investigation.[4][5]

The Computational Philosophy: Selecting the Right Tools

The foundation of any reliable theoretical study is the selection of an appropriate computational method. For organic molecules like MNTB, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[6]

Methodology Justification:

  • Theory Level: We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This choice is well-validated for organic molecules, providing reliable geometric and electronic property predictions.[6][7]

  • Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is critical for accurately describing the electron distribution in systems with heteroatoms and nitro groups, while polarization functions (d,p) are essential for modeling the non-spherical nature of electron density in chemical bonds.

This combination of B3LYP/6-311++G(d,p) is a robust standard for achieving results that correlate well with experimental data for benzothiazole derivatives and similar heterocyclic systems.[8]

G cluster_input Input Phase cluster_calc Calculation Engine (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Validation Input Initial Structure (this compound) Opt Geometry Optimization Input->Opt Initial coordinates Freq Frequency Calculation Opt->Freq Optimized geometry TDDFT TD-DFT for UV-Vis Opt->TDDFT Ground state geometry NLO NLO Properties Opt->NLO Optimized geometry FMO HOMO-LUMO Analysis Opt->FMO Molecular orbitals MEP Molecular Electrostatic Potential Opt->MEP Electron density Vib Vibrational Spectra (FT-IR) Freq->Vib Vibrational modes & Frequencies Elec Electronic Spectra (UV-Vis) TDDFT->Elec Excitation energies & Oscillator strengths NLO_Prop Hyperpolarizability (β) NLO->NLO_Prop Polarizability (α) & Hyperpolarizability (β)

Caption: Computational workflow for the theoretical analysis of MNTB.

Structural Optimization and Vibrational Spectroscopy

The first critical step is to determine the most stable three-dimensional conformation of the molecule, known as the ground-state geometry.

Protocol: Geometry Optimization

  • Input: Construct the this compound molecule in a computational chemistry software package (e.g., GaussView).

  • Calculation: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is located.

  • Validation: Following optimization, a frequency calculation is performed on the same optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.

The output of the frequency calculation also provides the theoretical vibrational modes, which directly correspond to the peaks observed in an experimental FT-IR spectrum.

Data Presentation: Vibrational Mode Analysis A comparison between the calculated and experimental vibrational frequencies allows for a definitive assignment of the spectral bands. Experimental FT-IR data for this compound is available from sources like the NIST Chemistry WebBook.[4]

Experimental (NIST) [cm⁻¹][4]Calculated (B3LYP) [cm⁻¹]Assignment
~3100ValueAromatic C-H Stretch
~2950ValueMethyl C-H Stretch
~1600ValueC=N Stretch (Thiazole Ring)
~1520ValueAsymmetric NO₂ Stretch
~1340ValueSymmetric NO₂ Stretch
~830ValueC-H Out-of-Plane Bend

Note: Calculated values require a scaling factor (typically ~0.96 for B3LYP) to correct for anharmonicity and method limitations.

Electronic Properties: HOMO-LUMO and UV-Vis Spectra

The electronic behavior of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[1][9] A smaller gap suggests that the molecule is more easily polarized and more reactive, as less energy is required to excite an electron from the ground state to an excited state.[6][9]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO  ΔE = E_LUMO - E_HOMO  (Electronic Transition) Energy Energy Arrow

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Protocol: UV-Vis Spectra Simulation

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating vertical excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum.

  • Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed. This computes the energies and oscillator strengths of the lowest-energy electronic transitions (e.g., HOMO to LUMO).

  • Interpretation: The calculated wavelength (λmax) and oscillator strength (f) can be directly compared to an experimental spectrum. The major absorption bands for conjugated systems like MNTB typically arise from π → π* transitions.[10]

Reactivity Insights: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks.[11][12]

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. In MNTB, these are expected around the oxygen atoms of the nitro group and the nitrogen of the thiazole ring.

  • Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

  • Green Regions: Represent neutral potential.

The MEP surface provides an intuitive chemical narrative, highlighting the molecule's charge-related properties and guiding predictions about its intermolecular interactions.[13]

Advanced Properties: Non-Linear Optical (NLO) Response

Benzothiazole derivatives are frequently investigated for their non-linear optical (NLO) properties due to their potential applications in photonics and optoelectronics.[14][15] The presence of an electron-donating group (the benzothiazole system) and an electron-accepting group (the nitro group) in MNTB creates a "push-pull" system, which can lead to a significant NLO response.[16]

The key parameter for quantifying the second-order NLO response is the first-order hyperpolarizability (β).

Protocol: NLO Property Calculation

  • Calculation: A frequency-dependent calculation (Freq=Raman) is performed on the optimized geometry using the B3LYP/6-311++G(d,p) method.

  • Output Analysis: The calculation yields the components of the polarizability (α) and the first-order hyperpolarizability (β) tensors. The total hyperpolarizability (β_tot) is then calculated from these components.

  • Significance: A large β_tot value indicates a strong NLO response. The magnitude of hyperpolarizability in push-pull molecules is directly related to the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor moiety.[14]

Summary of Theoretical Protocols

AnalysisComputational MethodBasis SetKey OutputApplication/Interpretation
Geometry Optimization DFT/B3LYP6-311++G(d,p)Optimized Cartesian CoordinatesDetermines the most stable molecular structure.
Vibrational Analysis DFT/B3LYP6-311++G(d,p)Vibrational Frequencies, IR IntensitiesConfirms energy minimum; allows assignment of experimental FT-IR spectra.
Electronic Spectra TD-DFT/B3LYP6-311++G(d,p)Excitation Energies (λmax), Oscillator StrengthsPredicts UV-Vis absorption spectrum and identifies key electronic transitions.
FMO Analysis DFT/B3LYP6-311++G(d,p)HOMO/LUMO Energies, Energy Gap (ΔE)Assesses chemical reactivity, kinetic stability, and electronic properties.
Reactivity Sites DFT/B3LYP6-311++G(d,p)Molecular Electrostatic Potential (MEP) MapVisualizes charge distribution to predict sites for electrophilic and nucleophilic attack.
NLO Properties DFT/B3LYP6-311++G(d,p)Polarizability (α), Hyperpolarizability (β)Quantifies the non-linear optical response for potential materials applications.

References

  • Hrobarik, P., et al. (2007). Synthesis and Study of Novel Benzothiazole Derivatives with Potential Nonlinear Optical Properties.
  • Li, Y., et al. (n.d.).
  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4145. [Link]

  • Hrobarik, P., et al. (2007). Synthesis and Study of Novel Benzothiazole Derivatives with Potential Nonlinear Optical Properties. ResearchGate. [Link]

  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. SciSpace. [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). The HOMO/LUMO energies (EHOMO/ELUMO) and energy gaps (Egap) of benzothiazoles. ResearchGate. [Link]

  • El-Daly, S. A., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3). [Link]

  • ResearchGate. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Generated molecular electrostatic potential (MEP) maps. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps (Kcal/mol). ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) contour and map of compounds 6h and 6i. ResearchGate. [Link]

  • SpectraBase. (n.d.). This compound. SpectraBase. [Link]

  • ResearchGate. (n.d.). Linear and Nonlinear Optical Properties of Carbazole-Benzothiazole Derivatives Doped Polyimide Films. ResearchGate. [Link]

  • Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16). [Link]

  • Kumar, A., et al. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1435. [Link]

  • Al-Naiema, I. M., et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 127(3), 760–771. [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra and first-order hyperpolarisability analysis of 2-amino-6-nitrobenzothiazole by DFT method. ResearchGate. [Link]

  • Arunan, E., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry – A European Journal, 26(48). [Link]

  • ResearchGate. (n.d.). Computed molecular electrostatic potentials (MEPs). ResearchGate. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of (a) methyl orange aqueous solution. ResearchGate. [Link]

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Methodological & Application

Synthesis of 2-Methyl-6-nitrobenzothiazole: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-nitrobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzothiazole core substituted with a methyl group at the 2-position and a nitro group at the 6-position, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] The benzothiazole moiety is a recognized pharmacophore present in a range of biologically active compounds, exhibiting anticancer, antimicrobial, and antifungal properties.[2][3] The nitro group, an electron-withdrawing substituent, can modulate the electronic properties of the molecule and serves as a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a diverse library of derivatives.

This application note provides a detailed, two-step experimental protocol for the synthesis of this compound. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for obtaining this versatile building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive and educational guide.

Synthetic Strategy

The synthesis of this compound is approached via a two-step sequence, beginning with the preparation of the key intermediate, 2-amino-5-nitrothiophenol, followed by a cyclization reaction to form the target benzothiazole ring system. This strategy is predicated on the well-established reactivity of o-aminothiophenols in forming benzothiazoles upon reaction with appropriate electrophiles.[4][5][6]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Part 1: Synthesis of Key Intermediate cluster_step2 Part 2: Cyclization to Final Product A 2-Chloro-4-nitroaniline C 2-Amino-5-nitrothiophenol A->C Nucleophilic Aromatic Substitution B Sodium Hydrosulfide (NaSH) B->C E This compound C->E Cyclocondensation D Acetic Anhydride D->E

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-nitrothiophenol (Intermediate)

The synthesis of the crucial intermediate, 2-amino-5-nitrothiophenol, can be achieved through a nucleophilic aromatic substitution reaction on a suitable precursor. A common and effective starting material is 2-chloro-4-nitroaniline. The chloro substituent is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group in the para position. Sodium hydrosulfide (NaSH) serves as the sulfur nucleophile to displace the chloride and introduce the thiol functionality.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiophenol

Materials:

  • 2-Chloro-4-nitroaniline

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-chloro-4-nitroaniline (1 equivalent) in anhydrous DMF.

  • Add sodium hydrosulfide hydrate (1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 5-6. This will protonate the thiolate to the desired thiophenol, which will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • For purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Dry the purified 2-amino-5-nitrothiophenol under vacuum to obtain a solid.

Part 2: Synthesis of this compound (Final Product)

The final step in the synthesis is the cyclocondensation of 2-amino-5-nitrothiophenol with acetic anhydride. In this reaction, the amino group of the thiophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride to form an N-acetylated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group on the newly formed amide carbonyl, followed by dehydration, leads to the formation of the benzothiazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-nitrothiophenol

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-nitrothiophenol (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

  • Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 2-3 hours. The solid should gradually dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker of ice-water to quench the excess acetic anhydride. Stir the mixture vigorously.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it extensively with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Recrystallize the crude product from ethanol to obtain purified, crystalline this compound.

  • Dry the final product in a vacuum oven.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂S[7][8]
Molecular Weight 194.21 g/mol [7][8]
CAS Number 2941-63-1[7][8]
Appearance Pale yellow to yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR To be determined experimentally
¹³C NMR To be determined experimentally
IR Spectrum Available in the NIST Chemistry WebBook[7]
Mass Spectrometry m/z = 194.01 (M⁺)[9]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • 2-Chloro-4-nitroaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

    • Sodium hydrosulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with extreme care.

    • N,N-Dimethylformamide (DMF): A skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

    • Acetic anhydride: Corrosive and lachrymatory. Reacts violently with water.

    • Pyridine: Flammable and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Reactions: The reaction of sodium hydrosulfide can be exothermic. The quenching of acetic anhydride with water is also highly exothermic and should be done slowly and with cooling.

References

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Laitonjam, W., & Nahakpam, L. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

  • PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
  • Molecules. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Consensus. (2008). Study on the Synthesis of 2-Methyl-4(6)-nitroaniline. Retrieved from [Link]

  • Springer. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Retrieved from [Link]

  • Molecules. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Molecules. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

  • Molecules. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Methyl-6-nitro-3-pyridinyl)acetic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Methyl-6-nitrobenzothiazole in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Nitrobenzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] These molecules exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6] Within this family, 2-Methyl-6-nitrobenzothiazole and its close analog, 2-amino-6-nitrobenzothiazole, serve as exceptionally versatile starting materials. The electron-withdrawing nitro group at the 6-position and the reactive center at the 2-position provide synthetic handles for extensive functionalization, enabling the construction of complex, biologically active heterocycles.

This guide provides an in-depth exploration of the key synthetic transformations involving the 6-nitrobenzothiazole core. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of targeted bioactive molecules, aimed at researchers, medicinal chemists, and drug development professionals.

Core Synthetic Pathways from the 6-Nitrobenzothiazole Scaffold

The true synthetic power of 6-nitrobenzothiazoles is unlocked through a series of foundational chemical transformations. The following diagram illustrates the primary pathways to convert the starting material into diverse classes of bioactive compounds.

G cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Bioactive Heterocycle Classes SM1 This compound NitroReduction Nitro Group Reduction SM1->NitroReduction Oxidation/Hydrolysis & Reduction SM2 2-Amino-6-nitrobenzothiazole SM2->NitroReduction Direct Reduction Diazotization Diazotization SM2->Diazotization SchiffBase Schiff Base Formation SM2->SchiffBase Acylation Acylation / Sulfonylation NitroReduction->Acylation Forms 2-Amino-6-acetamidobenzothiazole AzoDyes Azo Dyes (Antimicrobial, Dyes) Diazotization->AzoDyes Azo Coupling Hydrazones Hydrazone Derivatives (MAO Inhibitors) SchiffBase->Hydrazones FusedSystems Fused Heterocyclic Systems SchiffBase->FusedSystems Cyclization Amides Amide & Sulfonamide Derivatives (Anti-inflammatory) Acylation->Amides G start 2-Amino-6-nitrobenzothiazole + Benzaldehyde product N-benzylidene-6-nitrobenzo[d]thiazol-2-amine + H2O start->product Ethanol, Acetic Acid (cat.), Reflux G cluster_A Step 1: Diazotization cluster_B Step 2: Azo Coupling A1 Dissolve 2-Amino-6-nitrobenzothiazole in Acid (e.g., H₂SO₄) A2 Cool to 0-5 °C (Critical for Stability) A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Diazonium Salt Solution (Use immediately) A3->A4 B2 Slowly add Diazonium Salt Solution with vigorous stirring A4->B2 B1 Prepare cold solution of Coupling Agent (e.g., Phenol) B1->B2 B3 Adjust pH to precipitate the Azo Dye B2->B3 B4 Filter, Wash, and Dry the final product B3->B4

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-6-nitrobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

Benzothiazoles represent a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural features and diverse pharmacological activities make them a "privileged scaffold" in the design and development of novel therapeutic agents. The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow for a multitude of chemical modifications, enabling the fine-tuning of their biological profiles. Derivatives of benzothiazole have demonstrated a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

This technical guide focuses on the derivatization of a specific and valuable starting material: 2-methyl-6-nitrobenzothiazole . The strategic placement of the methyl group at the 2-position and the nitro group at the 6-position offers distinct chemical handles for synthetic elaboration. The primary strategy for unlocking the medicinal chemistry potential of this scaffold involves the reduction of the 6-nitro group to a versatile amino functionality. This transformation opens the door to a vast array of subsequent derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes will provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the synthesis of key intermediates and the subsequent generation of diverse libraries of this compound derivatives for biological screening.

Core Synthetic Strategy: Unlocking the Potential of the 6-Amino Group

The central theme of derivatizing this compound for medicinal applications revolves around the transformation of the 6-nitro group into a 6-amino group. This is a critical step as the resulting amine is a nucleophilic handle that can be readily functionalized. The overall workflow is depicted below:

G A This compound (Starting Material) B Reduction of Nitro Group A->B e.g., SnCl2/HCl C 2-Methyl-6-aminobenzothiazole (Key Intermediate) B->C D Acylation / Sulfonylation C->D Acyl chlorides, Sulfonyl chlorides E Schiff Base Formation C->E Aldehydes/Ketones F Other Derivatizations C->F G Library of Bioactive Compounds D->G E->G F->G

Figure 1: General workflow for the derivatization of this compound.

The key to this strategy lies in the robust and high-yielding conversion of the nitro compound to the corresponding amine. Once the 2-methyl-6-aminobenzothiazole intermediate is in hand, a plethora of synthetic avenues become accessible.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-Methyl-6-aminobenzothiazole

The reduction of the aromatic nitro group in this compound is a crucial first step. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, such as hydrochloric acid.[1][2][3]

Protocol 1: Reduction of this compound using SnCl₂/HCl

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq). Carefully add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction: After the addition of HCl is complete, heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts.[4]

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-methyl-6-aminobenzothiazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Expected Outcome: This procedure should provide 2-methyl-6-aminobenzothiazole as a solid with a good yield. The purity should be assessed by techniques such as NMR and mass spectrometry.

Part 2: Derivatization of 2-Methyl-6-aminobenzothiazole

With the key intermediate in hand, a diverse library of compounds can be generated. The following protocols detail two common and versatile derivatization strategies.

Protocol 2: Acylation of 2-Methyl-6-aminobenzothiazole

Acylation of the 6-amino group to form amides is a widely used strategy in medicinal chemistry to introduce a variety of substituents and modulate the physicochemical properties of the molecule.[5]

Materials:

  • 2-Methyl-6-aminobenzothiazole

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Dissolve 2-methyl-6-aminobenzothiazole (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Add the acyl chloride or acid anhydride (1.0-1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide derivative by column chromatography or recrystallization.

Protocol 3: Synthesis of Schiff Bases from 2-Methyl-6-aminobenzothiazole

The condensation of the 6-amino group with aldehydes or ketones to form Schiff bases (imines) is another straightforward method to introduce structural diversity.[6][7]

Materials:

  • 2-Methyl-6-aminobenzothiazole

  • Aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol or methanol

  • Catalytic amount of glacial acetic acid

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-6-aminobenzothiazole (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in ethanol or methanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The formation of the Schiff base may be indicated by a color change or the precipitation of the product. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

  • Purification: The Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Characterization of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound this compoundC₈H₆N₂O₂S194.21Yellowish solid
2-Methyl-6-aminobenzothiazole 2-Methyl-6-aminobenzothiazoleC₈H₈N₂S164.23Off-white to pale yellow solid

Visualization of Derivatization Pathways

The following diagram illustrates the key derivatization pathways from the 2-methyl-6-aminobenzothiazole intermediate.

Derivatization cluster_0 Core Intermediate cluster_1 Derivatization Reactions 2-Methyl-6-aminobenzothiazole 2-Methyl-6-aminobenzothiazole Amide Amide Formation 2-Methyl-6-aminobenzothiazole->Amide RCOCl, Base Sulfonamide Sulfonamide Formation 2-Methyl-6-aminobenzothiazole->Sulfonamide RSO2Cl, Base SchiffBase Schiff Base Formation 2-Methyl-6-aminobenzothiazole->SchiffBase R'CHO, H+ Bioactive Amides Bioactive Amides Amide->Bioactive Amides Bioactive Sulfonamides Bioactive Sulfonamides Sulfonamide->Bioactive Sulfonamides Bioactive Schiff Bases Bioactive Schiff Bases SchiffBase->Bioactive Schiff Bases

Figure 2: Key derivatization pathways from 2-methyl-6-aminobenzothiazole.

Conclusion and Future Perspectives

The derivatization of this compound, primarily through the reduction of the nitro group to an amine, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide offer robust and reproducible methods for the synthesis of the key 2-methyl-6-aminobenzothiazole intermediate and its subsequent functionalization. The resulting amides, sulfonamides, Schiff bases, and other derivatives can be screened against a wide range of biological targets. Further exploration of the reactivity of the 2-methyl group could also open up new avenues for derivatization and the discovery of novel bioactive compounds. The systematic application of these synthetic strategies will undoubtedly continue to fuel the development of new benzothiazole-based therapeutic agents.

References

  • Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-. Available at: [Link]

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  • PubMed Central, Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available at: [Link]

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Sources

The Benzothiazole Scaffold: A Versatile Building Block for Potent and Selective Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

This technical guide details the strategic use of the 2-methyl-6-nitrobenzothiazole scaffold as a foundational building block for the synthesis of potent and selective monoamine oxidase (MAO) inhibitors. We provide a comprehensive overview of the therapeutic relevance of MAO inhibition, particularly for neurodegenerative disorders such as Parkinson's disease, and elucidate the chemical rationale for employing benzothiazole derivatives. This document furnishes detailed, step-by-step protocols for the synthesis of a key intermediate, 2-amino-6-nitrobenzothiazole, and its subsequent conversion to a representative hydrazone-based MAO inhibitor. Furthermore, we include a validated in vitro protocol for assessing the inhibitory activity against both MAO-A and MAO-B isoforms, complete with data presentation and analysis guidelines. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders.

Introduction: The Critical Role of Monoamine Oxidase in Neurological Health

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and tissue distribution.[2]

  • MAO-A primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2]

  • MAO-B is predominantly responsible for the degradation of dopamine and is highly expressed in glial cells within the brain.[2]

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), leading to the characteristic motor symptoms.[3] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor deficits.[4] Beyond symptomatic relief, MAO-B inhibitors are believed to confer neuroprotective effects by mitigating oxidative stress that arises from dopamine breakdown, a process that generates harmful reactive oxygen species like hydrogen peroxide.[4][5] Consequently, the development of selective MAO-B inhibitors is a cornerstone of therapeutic strategies for PD and is also being explored for other neurodegenerative conditions like Alzheimer's disease.[6][7]

The benzothiazole core, a bicyclic system of fused benzene and thiazole rings, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Recent research has highlighted that derivatives of this scaffold can act as potent and highly selective inhibitors of human MAO-B.[2] The 6-nitro substitution on the benzothiazole ring has been shown to be a key feature in several potent inhibitors, making this compound and its derivatives attractive starting points for novel drug discovery efforts.[7]

The Strategic Rationale: Why this compound?

The selection of this compound as a building block is underpinned by established structure-activity relationships (SAR) for benzothiazole-based MAO inhibitors.[8] The core structure typically consists of three key components:

  • The Benzothiazole Core: Provides the fundamental scaffold that anchors the molecule within the active site of the MAO enzyme. The aromatic nature of this system allows for crucial π-π stacking interactions with key amino acid residues.

  • The 6-Nitro Group: This electron-withdrawing group can enhance binding affinity and contribute to the overall electronic properties of the inhibitor. Several potent MAO inhibitors feature this substitution.[8][9]

  • The 2-Position Substituent: This position is a critical vector for introducing diverse chemical moieties that can modulate potency and selectivity. The 2-amino group, in particular, serves as a versatile handle for creating various derivatives, such as hydrazones, which have shown excellent MAO-B inhibitory activity.

Our synthetic strategy, therefore, focuses on leveraging the 2-amino-6-nitrobenzothiazole intermediate as a versatile platform for generating a library of potential MAO inhibitors.

Synthetic Protocols: From Building Block to Potent Inhibitor

This section provides detailed protocols for the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, and a representative final compound, a potent hydrazone-based MAO-B inhibitor.

Synthesis of Key Intermediate: 2-Amino-6-nitrobenzothiazole

While direct conversion from this compound is complex, a reliable and well-documented route to the crucial 2-amino-6-nitrobenzothiazole intermediate proceeds from the nitration of 2-acetylaminobenzothiazole followed by deacetylation.[10][11] This method ensures high selectivity for the 6-nitro position.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole

  • Step 1: Nitration of 2-Acetylaminobenzothiazole

    • In a three-necked flask equipped with a stirrer and a thermometer, carefully add 19.2 g (0.1 mol) of 2-acetylaminobenzothiazole to 50 g of sulfuric acid monohydrate at a temperature between 20-30°C.

    • Cool the resulting mixture to 5-10°C using an ice bath.

    • Slowly add 20 g of a mixed acid solution (containing 31.5% nitric acid) dropwise, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, continue stirring the mixture at 10-15°C for an additional 2 hours.

    • Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The product, 2-acetylamino-6-nitrobenzothiazole, will precipitate.

    • Filter the precipitate and wash with cold water until the filtrate is neutral.

  • Step 2: Saponification (Deacetylation) to 2-Amino-6-nitrobenzothiazole

    • Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole from the previous step in 165 ml of methanol.

    • Heat the suspension to 60°C.

    • Adjust the pH to 10.5 using a concentrated sodium hydroxide solution and maintain this pH for approximately 5 hours by periodic addition of NaOH.

    • Cool the mixture to 20°C. The 2-amino-6-nitrobenzothiazole product will crystallize out of the solution.

    • Isolate the crystals by filtration, wash with a small amount of cold methanol, and then with water until the washings are alkali-free.

    • Dry the product under vacuum at 50-80°C. The final product should be a crystalline solid with a melting point of approximately 248-252°C.[11]

Diagram 1: Synthesis of 2-Amino-6-nitrobenzothiazole

G cluster_0 Step 1: Nitration cluster_1 Step 2: Saponification A 2-Acetylaminobenzothiazole B H2SO4, HNO3 (5-15°C) A->B C 2-Acetylamino-6-nitrobenzothiazole B->C D 2-Acetylamino-6-nitrobenzothiazole E Methanol, NaOH (60°C) D->E F 2-Amino-6-nitrobenzothiazole E->F

A two-step synthesis of the key intermediate.

Synthesis of a Representative Hydrazone-based MAO Inhibitor

Hydrazone derivatives of 2-aminobenzothiazoles have shown remarkable potency and selectivity for MAO-B. The following protocol outlines the synthesis of a representative N'-benzylidene-6-nitrobenzothiazol-2-amine, a Schiff base formed via condensation.

Protocol 2: Synthesis of N'-benzylidene-6-nitro[d]thiazol-2-amine

  • To a solution of 1.95 g (0.01 mol) of 2-amino-6-nitrobenzothiazole in 40 ml of ethanol, add 1.59 g (0.015 mol) of benzaldehyde.

  • Add 4-5 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Toluene:Ethyl acetate:Formic acid (5:4:1).[12]

  • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain the purified N'-benzylidene-6-nitro[d]thiazol-2-amine.[12]

Diagram 2: Synthesis of a Hydrazone Derivative

G A 2-Amino-6-nitrobenzothiazole C Ethanol, Glacial Acetic Acid (Reflux) A->C B Benzaldehyde B->C D N'-benzylidene-6-nitro[d]thiazol-2-amine (Hydrazone Product) C->D

Condensation reaction to form the final inhibitor.

Biological Evaluation: In Vitro MAO Inhibition Assay

The following fluorometric assay protocol is a robust method for determining the inhibitory potency (IC₅₀) of synthesized compounds against human MAO-A and MAO-B.[4][13]

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • Clorgyline (MAO-A selective inhibitor control)

    • Selegiline (MAO-B selective inhibitor control)

    • Potassium phosphate buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: 310-320 nm, Emission: 390-405 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., from 10⁻³ M to 10⁻⁹ M) in DMSO.

    • In the wells of a 96-well plate, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the appropriate enzyme solution (hMAO-A or hMAO-B).

    • Add 25 µL of the test compound or reference inhibitor solution at various concentrations. For control wells, add 25 µL of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 2N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Inhibitory Potency of Benzothiazole Derivatives

The efficacy of novel inhibitors is best understood by comparing their IC₅₀ values against both MAO isoforms. This allows for the determination of both potency and selectivity.

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)Reference
Compound 4d 0.2180.004647[2]
Compound 5e 0.1320.005424[2]
Compound 3h >100.062>161[14]
Compound 3e >100.060>166[4]
Compound 30 >100.015>666[15]
Selegiline (Ref.) -0.0374 - 0.044-[4][13]
Moclobemide (Ref.) 6.06--[16]

Table 1: Comparative in vitro inhibitory activities of selected benzothiazole derivatives against human MAO-A and MAO-B.

Diagram 3: Mechanism of MAO Inhibition

G cluster_1 Mitochondrion Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB normally Metabolites Inactive Metabolites MAOB->Metabolites breaks down Inhibitor Benzothiazole MAO-B Inhibitor Inhibitor->MAOB blocks

Selective inhibitors prevent dopamine breakdown.

Conclusion and Future Directions

The this compound scaffold and its key derivative, 2-amino-6-nitrobenzothiazole, represent a highly promising platform for the development of next-generation MAO-B inhibitors. The synthetic routes are accessible, and the resulting compounds have demonstrated exceptional potency and selectivity in preclinical assays. The provided protocols offer a solid foundation for researchers to synthesize and evaluate novel benzothiazole-based compounds. Future work should focus on expanding the library of derivatives to further refine structure-activity relationships, optimizing pharmacokinetic properties for enhanced blood-brain barrier penetration, and conducting in vivo studies to validate the therapeutic potential of these compounds in models of neurodegenerative disease.

References

  • Kucuk, I., et al. (2018). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 23(10), 2641. [Link]

  • Osmaniye, D., et al. (2021). Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities. DergiPark. [Link]

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  • Karaca, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24041-24053. [Link]

  • Wang, Y., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 213, 113174. [Link]

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  • Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors)
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  • Singh, P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1551-1567. [Link]

  • El-Sayed, N. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 13(1), 2638. [Link]

  • Al-Otaibi, M. A. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of the College of Basic Education, 18(74), 725-734. [Link]

  • Soni, B., et al. (2011). Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine linkage. Pharmacophore, 2(1), 36-45. [Link]

  • Jadhav, S. A., et al. (2023). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH-011 Target. Journal of Drug Delivery and Therapeutics, 13(5), 112-117. [Link]

  • Kumar, A., et al. (2024). Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. Medicinal Chemistry Research. [Link]

  • Kucuk, I., et al. (2018). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 23(10), 2641. [Link]

  • Can, N. O., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(11), 2095. [Link]

  • Ullah, F., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(6), 3843-3855. [Link]

  • Patel, R. V., et al. (2015). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 5(104), 85465-85476. [Link]

  • Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
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Application Notes and Protocols: Leveraging 2-Methyl-6-nitrobenzothiazole in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The electronic properties of this heterocyclic system, coupled with its ability to participate in various non-covalent interactions, make it an ideal framework for the design of targeted therapeutic agents. The introduction of a nitro group at the 6-position, as in 2-Methyl-6-nitrobenzothiazole, can further enhance the biological activity of the resulting derivatives, a feature often attributed to its strong electron-withdrawing nature which can influence the molecule's interaction with biological targets.[2]

This guide provides a comprehensive overview of the application of this compound as a versatile starting material for the synthesis of novel antimicrobial agents. We will delve into the chemical reactivity of this scaffold, present detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships of the resulting compounds. The methodologies outlined herein are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective antimicrobial therapies.

Chemical Reactivity and Synthetic Potential of this compound

The synthetic utility of this compound in generating a diverse library of antimicrobial candidates stems from two primary reactive sites: the 2-methyl group and the aromatic ring .

  • The 2-Methyl Group: The methyl group at the 2-position is activated by the adjacent electron-withdrawing benzothiazole ring system. This activation facilitates condensation reactions with various electrophiles, particularly aldehydes and ketones, providing a straightforward route to a wide range of derivatives.

  • The Aromatic Ring: The nitro group at the 6-position is a powerful directing group and can be chemically modified, most notably through reduction to an amino group. This transformation opens up a vast array of synthetic possibilities for further functionalization, including the formation of amides, sulfonamides, and Schiff bases.

This guide will primarily focus on the derivatization of the 2-methyl group, as it offers a direct and efficient pathway to novel antimicrobial compounds.

PART 1: Synthesis of Styryl Benzothiazole Derivatives via Claisen-Schmidt Condensation

A fundamental and highly effective strategy for modifying this compound is the Claisen-Schmidt condensation reaction with aromatic aldehydes. This reaction extends the conjugation of the benzothiazole system, leading to the formation of 2-styrylbenzothiazole derivatives. These compounds have demonstrated significant antimicrobial activity, and their synthesis is readily achievable in a laboratory setting.

Causality Behind the Experimental Choices:

The choice of a base catalyst, such as piperidine or pyrrolidine, is crucial for deprotonating the active methyl group of this compound, thereby generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product is typically facile due to the formation of a highly conjugated and stable styryl system. The use of a high-boiling solvent like ethanol allows the reaction to be conducted at reflux, ensuring a reasonable reaction rate.

Experimental Workflow:

G start Start reagents This compound Aromatic Aldehyde Ethanol Piperidine start->reagents reflux Reflux Reaction Mixture (6-8 hours) reagents->reflux monitor Monitor Reaction Progress (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Crushed Ice cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure 2-(Substituted-styryl)-6-nitrobenzothiazole recrystallize->product

Caption: Workflow for the synthesis of 2-styrylbenzothiazole derivatives.

Detailed Protocol: Synthesis of 2-(4-Chlorostyryl)-6-nitrobenzothiazole
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.94 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual piperidine and other water-soluble impurities.

  • Purification: Dry the crude product in a desiccator. Recrystallize the solid from absolute ethanol to afford pure 2-(4-chlorostyryl)-6-nitrobenzothiazole as a crystalline solid.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Anticipated Antimicrobial Activity and Structure-Activity Relationship (SAR):

While specific data for 2-styryl derivatives of this compound is limited, studies on analogous compounds suggest that these derivatives are likely to exhibit antibacterial and antifungal properties. The antimicrobial efficacy is influenced by the nature and position of substituents on the aromatic ring of the styryl moiety.

Substituent on Styryl RingAnticipated Effect on Antimicrobial ActivityRationale
Electron-withdrawing groups (e.g., -Cl, -NO₂)Potential for enhanced activityIncreased lipophilicity and altered electronic properties may improve cell membrane penetration and target interaction.
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Variable effectsMay modulate the electronic distribution of the entire molecule, influencing its binding affinity to microbial targets.

PART 2: Synthesis of Mannich Bases of this compound

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. The activated methyl group of this compound can serve as the active hydrogen component, leading to the formation of novel Mannich bases with potential antimicrobial applications.[3]

Causality Behind the Experimental Choices:

The reaction proceeds through the formation of an Eschenmoser-like salt in situ from formaldehyde and the secondary amine (e.g., piperidine, morpholine). This electrophilic species then reacts with the nucleophilic carbanion generated from the deprotonation of the 2-methyl group of this compound. The use of a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction by stabilizing the charged intermediates.

Experimental Workflow:

G start Start reagents This compound Formaldehyde Secondary Amine (e.g., Piperidine) Ethanol start->reagents stir Stir at Room Temperature (24 hours) reagents->stir monitor Monitor Reaction Progress (TLC) stir->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_extract Wash with Brine extract->wash_extract dry_extract Dry over Anhydrous Na₂SO₄ wash_extract->dry_extract filter_concentrate Filter and Concentrate dry_extract->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify product Pure Mannich Base Derivative purify->product

Caption: Workflow for the synthesis of Mannich bases of this compound.

Detailed Protocol: Synthesis of 2-(2-(Piperidin-1-yl)ethyl)-6-nitrobenzothiazole
  • Reagent Preparation: In a 100 mL round-bottom flask, prepare a solution of this compound (1.94 g, 10 mmol) in 20 mL of ethanol.

  • Amine and Formaldehyde Addition: To this solution, add piperidine (0.99 mL, 10 mmol) followed by the dropwise addition of aqueous formaldehyde (37%, 0.81 mL, 10 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate:methanol, 9:1).

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure Mannich base.

  • Characterization: Characterize the final product using appropriate spectroscopic methods.

Anticipated Antimicrobial Activity:

Mannich bases derived from various heterocyclic scaffolds are well-documented for their antimicrobial properties.[4] The introduction of a basic aminoalkyl side chain at the 2-position of the benzothiazole ring is expected to enhance the molecule's interaction with the negatively charged components of microbial cell membranes, potentially leading to membrane disruption and cell death. The specific amine used in the Mannich reaction will significantly influence the lipophilicity and basicity of the final compound, thereby affecting its antimicrobial spectrum and potency.

PART 3: Synthesis of Quinolines from this compound

A more advanced synthetic application involves the use of this compound in the synthesis of quinoline derivatives. Quinolines are another class of heterocyclic compounds with a rich history in antimicrobial drug discovery.[5][6][7] The synthesis of quinolines from 2-methylbenzothiazoles has been reported, offering an exciting avenue for creating novel and potentially potent antimicrobial agents.

Plausible Synthetic Pathway:
Conceptual Experimental Workflow:

G start Start reagents This compound α,β-Unsaturated Ketone Acid or Base Catalyst High-boiling Solvent start->reagents reaction High-Temperature Reaction (e.g., Reflux or Microwave) reagents->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Substituted Quinoline Derivative purification->product

Caption: Conceptual workflow for the synthesis of quinoline derivatives.

Anticipated Antimicrobial Activity:

The resulting quinoline derivatives, bearing a 6-nitrobenzothiazol-2-yl substituent, would be novel chemical entities with a high potential for antimicrobial activity. The quinoline core is known to intercalate with bacterial DNA and inhibit topoisomerase enzymes, while the benzothiazole moiety could contribute to the overall activity through its own mechanisms. The specific substitution pattern on the newly formed quinoline ring would be critical in determining the antimicrobial spectrum and potency.

Antimicrobial Evaluation Protocols

To assess the antimicrobial efficacy of the synthesized this compound derivatives, standard in vitro assays should be performed.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following the determination of the MIC, aliquot a small volume from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under suitable conditions.

  • Data Analysis: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential as antimicrobial agents. The synthetic protocols outlined in this guide, focusing on the derivatization of the active 2-methyl group, provide a solid foundation for the exploration of this chemical space. The Claisen-Schmidt condensation to form styryl derivatives and the Mannich reaction to introduce aminoalkyl side chains are particularly attractive strategies due to their operational simplicity and the known antimicrobial activity of the resulting compound classes.

Future research in this area should focus on the systematic exploration of the structure-activity relationships of these derivatives. A comprehensive screening against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains, is warranted. Furthermore, mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for their further development as therapeutic agents. The synthesis of quinoline derivatives from this compound represents a more challenging but potentially highly rewarding avenue for the discovery of next-generation antimicrobial drugs.

References

  • Abbas, E. M., Salem, M. S., Kassem, A. F., Abd El-Moez, S. I., & El-Kady, M. Y. (2015). Synthesis, Reactions and Antimicrobial Activity of Benzothiazoles. European Journal of Chemistry, 6(2), 98-106.
  • Erol, E., et al. (2020). Quinoline-2-carbaldehyde hydrazone derivatives as antimicrobials. Journal of Molecular Structure, 1202, 127238.
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  • Ning, S., et al. (2021). Design and synthesis of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives as potent antibacterial agents. European Journal of Medicinal Chemistry, 213, 113168.
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  • S. Thilagam, G., Anandhi, A., Adam Gani, M., Raja, T., & Syed Abuthahir, S. S. (2024). Synthesis, characterization and antimicrobial activities of N-(4-Chlorophenyl)-4-Oxo-2, 6-Diphenylpiperidine-3-Carboxamide compound.
  • Sun, W., et al. (2020). Synthesis and antifungal activity of pyrimidine derivatives containing an amide moiety. Frontiers in Chemistry, 8, 3389.
  • Thite, A. S., et al. (2015). Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 2055-2063.
  • Wenneng, W., et al. (2021). Synthesis and antifungal activity of pyrimidine derivatives containing an amide moiety. Frontiers in Chemistry, 10, 3389.
  • El-Sayed, M. T., Kishk, E., & Afsah, E. S. (2015). Synthesis and Antimicrobial Evaluation of Some Nitro-Mannich Bases Derived from β-Nitrostyrene. Open Journal of Chemistry, 1(1), 013-016.
  • Kumar, R., Kalidhar, U., Kaur, A., & Kaur, P. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
  • Mohamed, N. R., El-Saidi, M. M. T., Alia, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & medicinal chemistry, 15(18), 6227–6235.
  • Mistry, K. M., et al. (2016). Synthesis and biological evaluation of some new Mannich bases as potential antimicrobial agents. Journal of Saudi Chemical Society, 20, S462-S468.
  • Saif, M. H., Ashwaq, N. A., Yasmeen, A. H., Samir, M. A., & Najah, R. H. (2020). Green synthesis of iron oxide nanorods using Withania coagulans extract improved photocatalytic degradation and antimicrobial activity. Systematic Reviews in Pharmacy, 11(11), 795-806.

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Mastering the Purification of 2-Methyl-6-nitrobenzothiazole: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-Methyl-6-nitrobenzothiazole, a key intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven methodologies to achieve high purity of the target compound. Our focus is on robust, reproducible techniques that ensure the integrity and quality of the final product.

Introduction to this compound and the Imperative of Purity

This compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ) is a nitroaromatic heterocyclic compound with significant applications in the synthesis of various biologically active molecules.[1] The presence of the nitro group and the benzothiazole scaffold imparts unique chemical properties that are leveraged in the development of novel therapeutic agents and functional materials.

The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may have toxicological implications. This guide will explore the fundamental principles and provide step-by-step protocols for the most effective purification techniques for this compound.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the choice of solvents for recrystallization and the parameters for chromatographic separation.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol [1]
Appearance Yellowish needles or crystalline powder
Melting Point 165-166 °C (after recrystallization from ethanol)
Solubility (at pH 7.4) 19.4 µg/mL[1]
LogP (predicted) 2.6

A detailed solubility profile is crucial for optimizing purification. While specific data is limited, a systematic approach to determining solubility is recommended.

Protocol for Determining Solubility

This protocol provides a systematic method for determining the solubility of this compound in a range of common laboratory solvents.[2][3][4][5]

Materials:

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath (optional, for assessing temperature effects)

Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time).

  • After each addition, vortex the mixture for 30-60 seconds.

  • Observe the mixture for complete dissolution.

  • Record the volume of solvent required to completely dissolve the solid.

  • Categorize the solubility as:

    • Very soluble: < 1 mL

    • Freely soluble: 1 - 10 mL

    • Soluble: 10 - 30 mL

    • Sparingly soluble: 30 - 100 mL

    • Slightly soluble: 100 - 1000 mL

    • Very slightly soluble: 1000 - 10,000 mL

    • Practically insoluble: > 10,000 mL

  • Repeat for each solvent.

  • (Optional) Gently warm the mixtures in a water bath to assess solubility at elevated temperatures.

This data will be invaluable for selecting an appropriate solvent system for recrystallization and chromatography.

Purification Techniques: Protocols and Methodologies

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Based on literature for related compounds, ethanol and ethanol/water mixtures are promising solvent systems for this compound.[6]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Add more ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

  • Hot filter the solution if charcoal was used or if there are insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point.

G cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry purified crystals wash->dry

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: High-Resolution Separation

For mixtures that are difficult to separate by recrystallization or for achieving very high purity, column chromatography is the method of choice. Flash chromatography, a technique that uses pressure to speed up the elution, is particularly effective. For nitroaromatic compounds, silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a typical mobile phase.[7]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of ethyl acetate/hexanes. The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use gentle pressure to push the solvent through, leaving a small layer of solvent above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

G cluster_chromatography Flash Chromatography Workflow tlc TLC analysis to determine mobile phase pack Pack silica gel column tlc->pack load Load crude sample pack->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate

Caption: Workflow for the purification of this compound by flash chromatography.

Purity Assessment and Characterization

After purification, it is essential to confirm the identity and assess the purity of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound. A reverse-phase HPLC method is suitable for this compound.[2]

Typical HPLC Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the this compound structure. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and the methyl protons will be a singlet in the upfield region (around 2.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule.[8][9][10][11][12] The chemical shifts will be indicative of the electronic environment of each carbon. The carbon of the methyl group will appear at a high field (low ppm), while the aromatic carbons and the C=N carbon will be at a lower field (higher ppm).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) should be observed at m/z 194.[13][14][15] Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (46 amu) and NO (30 amu).[16]

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • C=N stretching (in the thiazole ring): ~1600-1650 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹

  • C-H bending of the methyl group: ~1380 cm⁻¹ and ~1450 cm⁻¹

The NIST WebBook provides a reference IR spectrum for this compound.[17]

Safety, Handling, and Disposal

As a nitroaromatic compound, this compound should be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.

  • Work in a well-ventilated fume hood to avoid inhalation of dust.

Handling:

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[18][19][20][21]

  • Nitroaromatic compounds are often considered hazardous waste and should not be disposed of in regular trash or down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Caption: Key safety considerations for handling this compound.

Conclusion

The successful purification of this compound is a critical step in its application in research and development. By understanding its physicochemical properties and applying the detailed protocols for recrystallization and column chromatography provided in this guide, researchers can consistently obtain a high-purity product. Rigorous purity assessment using HPLC and spectroscopic methods is essential to validate the quality of the purified material. Adherence to strict safety protocols ensures the well-being of laboratory personnel and the protection of the environment.

References

  • SIELC Technologies. Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Pima Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • PubChem. Benzothiazole, 2-methyl-6-nitro-. Available at: [Link]

  • Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • International Finance Corporation. EHS Guidelines: Chemicals. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Chemistry LibreTexts. 5.10: Interpreting Proton NMR Spectra. Available at: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • International Finance Corporation. Hazardous Materials Management. Available at: [Link]

  • International Finance Corporation. General Environmental, Health, and Safety (EHS) Guidelines. Available at: [Link]

  • NIST. Benzothiazole, 2-methyl-6-nitro-. Available at: [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

  • YouTube. How to read H NMR - Part 1 - Organic Chemistry. Available at: [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. Available at: [Link]

  • ResearchGate. General methods for flash chromatography using disposable columns. Available at: [Link]

  • National Institutes of Health. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available at: [Link]

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Available at: [Link]

Sources

Application and Protocol Guide for the Analytical Characterization of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-nitrobenzothiazole is a heterocyclic aromatic compound of significant interest in pharmaceutical and chemical research. Its structural motif, featuring a benzothiazole core substituted with a methyl and a nitro group, imparts specific chemical properties that are relevant in various applications, including as a potential synthetic intermediate in drug discovery. Accurate and comprehensive characterization of this molecule is paramount for quality control, impurity profiling, and mechanistic studies. This guide provides a detailed overview of the principal analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying scientific principles to empower the user to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[1], [2]
Molecular Weight 194.21 g/mol [1], [2]
CAS Number 2941-63-1[1], [2]
Appearance Pale yellow solid (typical)General knowledge
Solubility Sparingly soluble in water (19.4 µg/mL at pH 7.4)[2]

I. Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier method for the analysis of this compound due to the compound's moderate polarity. The separation is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.

Causality of Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is highly effective for retaining and separating aromatic compounds like this compound. The long alkyl chains of the C18 phase provide a strong hydrophobic surface for interaction.[3][4] For compounds with aromatic systems, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component, typically water, is acidified with a small amount of an acid like phosphoric acid or formic acid. This acidification serves to protonate any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving peak shape. Formic acid is the preferred modifier for mass spectrometry (MS) compatibility as it is volatile.

  • Detector: A UV-Vis detector is ideal for this analyte due to the presence of the nitrobenzothiazole chromophore, which absorbs strongly in the UV region. Based on structurally similar compounds, a detection wavelength of approximately 272 nm is a good starting point.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard/Sample Stock (e.g., 1 mg/mL in Acetonitrile) s_dil Dilute to Working Concentration (e.g., 10 µg/mL with Mobile Phase) s_prep->s_dil inject Inject Sample (e.g., 10 µL) s_dil->inject m_prep Prepare Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) m_degas Degas Mobile Phase m_prep->m_degas hplc_system Equilibrate HPLC System with Mobile Phase m_degas->hplc_system hplc_system->inject separation Isocratic/Gradient Elution on C18 Column inject->separation detection UV Detection (e.g., 272 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify based on Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol for HPLC Analysis:

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic elution with 50:50 (v/v) A:B is a good starting point. Adjust the ratio to achieve a retention time of 3-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 272 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis.

Causality of Methodological Choices:

  • Column: A low-to-mid polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is suitable. This stationary phase provides good separation for a wide range of aromatic compounds.

  • Temperature Programming: A temperature ramp is crucial for analyzing compounds with relatively high boiling points like this compound.[7][8][9] Starting at a lower temperature allows for the elution of any volatile impurities, while the ramp ensures that the target analyte elutes in a reasonable time with good peak shape.

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns, which serve as a fingerprint for compound identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dissolve Sample (e.g., 1 mg/mL in Dichloromethane) s_filter Filter through 0.45 µm Syringe Filter s_prep->s_filter gc_inject Inject Sample (1 µL, Splitless) s_filter->gc_inject gc_sep Temperature Programmed Separation on DB-5MS Column gc_inject->gc_sep ms_ionize Electron Ionization (70 eV) gc_sep->ms_ionize ms_detect Mass Analysis (e.g., 50-300 m/z) ms_ionize->ms_detect tic Total Ion Chromatogram ms_detect->tic mass_spec Mass Spectrum of Peak tic->mass_spec library_search Compare with Spectral Libraries (e.g., NIST) mass_spec->library_search

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis:

  • Instrumentation: GC system coupled to a mass spectrometer with an EI source.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50-300 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

A. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretching
~2950-2850Methyl C-HStretching
~1600, ~1475Aromatic C=CStretching
~1520, ~1340Nitro (NO₂)Asymmetric & Symmetric Stretching
~1550C=N (thiazole)Stretching

Note: These are approximate values and can vary slightly.

The NIST WebBook provides a reference IR spectrum for this compound.[1]

Protocol for FTIR Analysis (KBr Pellet):

  • Grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Causality of Methodological Choices:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound. The choice depends on the sample's solubility.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl group protons (~2.8 ppm).

    • Three aromatic protons in the downfield region (7.5-9.0 ppm), likely showing doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.

  • ¹³C NMR:

    • A signal for the methyl carbon (~20 ppm).

    • Eight aromatic/thiazole carbons in the region of 110-170 ppm. The carbon bearing the nitro group and the C=N carbon of the thiazole ring are expected to be significantly deshielded.

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the chromophoric system.

Expected Spectral Features:

The conjugated aromatic system of this compound is expected to show strong absorbance in the UV region. Based on data from similar benzothiazole derivatives, a maximum absorbance (λmax) is anticipated in the range of 270-330 nm.[4]

Protocol for UV-Vis Analysis:

  • Prepare a stock solution of this compound in a UV-transparent solvent like methanol or acetonitrile.

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Scan the sample solution in a quartz cuvette from 200 to 400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax).

III. Summary and Best Practices

The comprehensive characterization of this compound requires an orthogonal approach, employing multiple analytical techniques.

Logical Flow for Characterization

Characterization_Flow cluster_start Initial Analysis cluster_purity Purity & Quantification cluster_structure Structural Confirmation cluster_final Final Report start_point This compound (New Batch / Sample) hplc HPLC-UV (Purity Assessment, Quantification) start_point->hplc gcms_purity GC-MS (Impurity Identification) start_point->gcms_purity ir FTIR (Functional Groups) start_point->ir nmr ¹H & ¹³C NMR (C-H Framework) start_point->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) start_point->ms report Certificate of Analysis / Characterization Report hplc->report gcms_purity->report ir->report nmr->report ms->report

Caption: A logical workflow for the complete characterization of this compound.

Best Practices:

  • Reference Standard: Always use a well-characterized reference standard for quantification and comparison.

  • System Suitability: Before any chromatographic analysis, perform system suitability tests (e.g., injection precision, resolution, tailing factor) to ensure the system is performing correctly.

  • Method Validation: For routine analysis, the analytical methods should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Data Integrity: Maintain meticulous records of all experimental parameters and results.

This guide provides a robust framework for the analytical characterization of this compound. By understanding the principles behind each technique, researchers can confidently apply and adapt these methods to meet their specific analytical challenges.

References

  • NIST WebBook, SRD 69. Benzothiazole, 2-methyl-6-nitro-. [Link]

  • PubChem. This compound. [Link]

  • Whalen-Pedersen, E. K., & Jurs, P. C. (1981). Calculation of linear temperature programmed capillary gas chromatographic retention indexes of polycyclic aromatic compounds. Analytical Chemistry, 53(14), 2184-2187.
  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography?. [Link]

  • Hawach Scientific. (2025). Why Is C18 Column Mostly Used in HPLC. [Link]

  • Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • S. Kolate, G. Waghulde, C. Sarode. (2018).
  • PubChem. 2-Amino-6-methylbenzothiazole. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC - NIH.

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Application Note & Protocol: A Scalable Synthesis of 2-Methyl-6-nitrobenzothiazole for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-Methyl-6-nitrobenzothiazole (C₈H₆N₂O₂S), a key intermediate in the development of pharmaceuticals, dyes, and other specialty chemicals.[1][2] We present a robust, two-stage protocol designed for scalability, moving from the initial synthesis of 2-methylbenzothiazole to its subsequent regioselective nitration. The causality behind critical process parameters, safety protocols for handling hazardous reagents, and rigorous analytical methods for quality control are detailed to ensure reproducibility and high purity of the final product. This guide is intended for researchers and process chemists in industrial and academic settings.

Introduction and Synthetic Strategy

This compound is a valuable building block, notably utilized in the synthesis of derivatives with a wide range of biological activities, including potential anti-inflammatory and monoamine oxidase (MAO) inhibitory effects.[3][4][5] Its industrial value also extends to the production of azo dyes.[6]

The synthesis of substituted benzothiazoles can be approached through several pathways.[7][8] A common laboratory method involves the condensation of a substituted 2-aminothiophenol with an appropriate electrophile.[8][9] However, for large-scale production, the stability and availability of the requisite 2-amino-5-nitrothiophenol precursor present significant challenges, as aromatic thiols are susceptible to oxidation.

To circumvent this issue, a more industrially viable and scalable strategy is the late-stage functionalization of a stable, pre-formed benzothiazole core. The protocol detailed herein follows this principle, comprising two main stages:

  • Synthesis of 2-Methylbenzothiazole: The cyclocondensation of 2-aminothiophenol with acetic anhydride. This reaction is efficient and high-yielding.

  • Nitration of 2-Methylbenzothiazole: The regioselective electrophilic nitration of the synthesized 2-methylbenzothiazole using a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at the C-6 position.[10] This approach avoids handling the less stable nitro-substituted thiol precursor and provides excellent control over the final product's regiochemistry.

Reaction Pathway and Mechanism

The overall synthetic workflow is depicted below. The key mechanistic step is the electrophilic aromatic substitution in Stage 2, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich benzene moiety of the benzothiazole ring system.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-Methylbenzothiazole cluster_1 Stage 2: Nitration cluster_2 Purification A 2-Aminothiophenol C 2-Methylbenzothiazole A->C Cyclocondensation (Reflux) B Acetic Anhydride B->C Cyclocondensation (Reflux) E This compound C->E Electrophilic Aromatic Substitution (0-10 °C) D Mixed Acid (HNO3 / H2SO4) D->E F Crude Product E->F Ice Quenching & Filtration G High-Purity Product F->G Recrystallization (Ethanol) Nitration_Mechanism start HNO₃ + 2H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) + H₃O⁺ + 2HSO₄⁻ start->electrophile Generation of Electrophile sigma_complex Sigma Complex (Resonance Stabilized) electrophile->sigma_complex Electrophilic Attack benzothiazole 2-Methylbenzothiazole benzothiazole->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation (-H⁺)

Caption: Simplified mechanism for the electrophilic nitration of 2-methylbenzothiazole.

Detailed Protocols for Large-Scale Synthesis

WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood or a suitable chemical reactor with appropriate safety measures in place.

Stage 1: Synthesis of 2-Methylbenzothiazole
ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Aminothiophenol125.191.00 kg7.99≥98%
Acetic Anhydride102.090.86 kg (0.79 L)8.39≥99%
Toluene-4.0 L-Technical Grade
Sodium Bicarbonate84.01As needed--

Equipment:

  • 10 L glass-lined reactor equipped with an overhead mechanical stirrer, condenser, thermocouple, and a dropping funnel.

  • Heating/cooling mantle.

  • Vacuum distillation apparatus.

Procedure:

  • Charge the reactor with 2-aminothiophenol (1.00 kg) and toluene (4.0 L).

  • Begin stirring and heat the mixture to 40-50 °C.

  • Slowly add acetic anhydride (0.86 kg) via the dropping funnel over 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 80 °C during the addition.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Cool the reactor to room temperature.

  • Carefully add saturated sodium bicarbonate solution in portions to neutralize the acetic acid byproduct until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude 2-methylbenzothiazole can be purified by vacuum distillation to yield a colorless to pale yellow oil.

    • Expected Yield: ~85-95%

Stage 2: Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMolesPurity/Concentration
2-Methylbenzothiazole149.211.00 kg6.70≥98%
Sulfuric Acid98.083.3 L (6.07 kg)61.998%
Nitric Acid63.010.46 L (0.65 kg)10.370%

Equipment:

  • 10 L glass-lined reactor with robust cooling capability, overhead stirrer, thermocouple, and a pressure-equalizing dropping funnel.

  • Large vessel (e.g., 50 L) for quenching, containing crushed ice.

  • Filtration apparatus (e.g., Buchner funnel or filter press).

  • Vacuum oven.

Procedure:

  • Charge the reactor with concentrated sulfuric acid (2.2 L). Cool the acid to 0-5 °C using an ice bath or chiller.

  • With vigorous stirring, slowly add 2-methylbenzothiazole (1.00 kg) to the cold sulfuric acid over 45-60 minutes. Ensure the temperature does not exceed 10 °C. The benzothiazole will dissolve to form a salt.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.46 L) to concentrated sulfuric acid (1.1 L) while cooling in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred 2-methylbenzothiazole solution in the reactor over 2-3 hours. CRITICAL STEP: Maintain the internal temperature strictly between 0-10 °C throughout the addition. A runaway reaction can occur at higher temperatures.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Prepare a mixture of crushed ice and water (approx. 20 kg in a 50 L vessel).

  • CRITICAL STEP (QUENCHING): Very slowly and carefully pour the reaction mixture onto the stirred ice/water. This process is highly exothermic. The product will precipitate as a yellow solid.

  • Stir the resulting slurry for 30 minutes, then isolate the solid product by filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Wash the cake with a cold 5% sodium bicarbonate solution to remove any remaining traces of acid, followed by a final wash with cold water.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • For higher purity, the crude product can be recrystallized from ethanol.

    • Expected Yield: ~75-85%

    • Appearance: Yellow crystalline powder. [11]

Safety and Hazard Management

All operations must be conducted following a thorough risk assessment.

ChemicalHazardsPPE Recommendations
2-Aminothiophenol Toxic, harmful if swallowed, strong unpleasant odor.Chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat, work in a well-ventilated fume hood.
Acetic Anhydride Corrosive, causes severe skin burns and eye damage.Acid-resistant gloves, face shield, lab coat, chemical apron.
Sulfuric & Nitric Acids Severely corrosive, strong oxidizers, cause severe burns. Nitration mixtures can be explosive if not handled correctly.Acid-resistant gloves, face shield, chemical apron. Have a neutralization agent (e.g., sodium bicarbonate) readily available.
This compound Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. [1][12]Standard PPE (gloves, goggles, lab coat). Avoid generating dust.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For acid burns, seek immediate medical attention. [13][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [13][14]* Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [11][14]* Waste Disposal: All acidic and organic waste must be neutralized and disposed of in accordance with local, state, and federal regulations.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using the following analytical methods.

ParameterMethodExpected Result
Appearance Visual InspectionYellow crystalline powder [11]
Melting Point Capillary Melting Point Apparatus247 - 252 °C [11]
Purity HPLC (High-Performance Liquid Chromatography)≥99.0%
Identity FTIR (KBr Pellet)Characteristic peaks for NO₂ stretch (~1520 & 1340 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C-H bands. [1]
Identity ¹H NMR (DMSO-d₆)Signals corresponding to the methyl protons (~2.8 ppm) and the three aromatic protons in their expected regions and splitting patterns.
Identity Mass Spectrometry (ESI+)m/z = 195.02 [M+H]⁺ (Calculated for C₈H₇N₂O₂S⁺: 195.02) [15]

References

  • Vertex AI Search Result. (n.d.). The Synthesis and Purity of 2-Amino-5-nitrophenol: A Manufacturer's Perspective.
  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

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  • ChemADVISOR, Inc. (2010). MSDS - OHS14953.
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  • Angene Chemical. (2024).
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  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Njoya, Y., Gellis, A., Crozet, M. P., & Vanelle, P. (2003). Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation.
  • National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline.
  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis?.
  • National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6N2O2S). Retrieved from [Link]

  • JennySynth. (n.d.). This compound.
  • Beijing Institute of Technology. (2009). Synthesis technique of 2-methyl-6-nitroaniline.
  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF.
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Introduction: The Versatility of the 6-Nitrobenzothiazole Core in Chromophore Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Dyes & Pigments from 2-Substituted-6-Nitrobenzothiazoles

The 6-nitrobenzothiazole scaffold is a cornerstone in the synthesis of high-performance colorants. Its rigid heterocyclic structure, combined with the electron-withdrawing nitro group, provides an excellent foundation for creating dyes with high tinctorial strength and desirable lightfastness properties. While the specific starting material, 2-Methyl-6-nitrobenzothiazole, is a valuable synthon, it is crucial to recognize that the functional group at the 2-position dictates the class of dye that can be synthesized.

This guide provides detailed application notes and protocols focusing on two primary synthetic pathways originating from this scaffold:

  • Azo Dyes: Synthesized from 2-Amino-6-nitrobenzothiazole , where the primary amino group is the reactive handle for diazotization and subsequent coupling reactions. This pathway is responsible for a vast range of commercially significant disperse and mordant dyes.[1][2]

  • Methine (Cyanine) Dyes: Synthesized from This compound , where the activated methyl group partakes in condensation reactions to form polymethine chains. This route leads to dyes with applications as fluorescent probes and photographic sensitizers.[3][4]

This document will first detail the synthesis of the critical precursor, 2-Amino-6-nitrobenzothiazole, followed by comprehensive protocols for its use in azo dye synthesis. Subsequently, it will outline the principles and a representative protocol for the synthesis of methine dyes from this compound.

Part 1: Synthesis and Application of 2-Amino-6-nitrobenzothiazole for Azo Dyes

The most prevalent application of the 6-nitrobenzothiazole core in the dye industry involves its 2-amino derivative as a diazo component.[5][6] The resulting heterocyclic azo dyes are renowned for their bright, deep shades and good fastness properties, particularly on synthetic fibers like polyester.[2]

Protocol: Synthesis of the Key Intermediate, 2-Amino-6-nitrobenzothiazole

Direct nitration of 2-aminobenzothiazole can lead to a mixture of isomers. A more selective and industrially relevant method involves the protection of the amino group, followed by nitration and subsequent deprotection. This strategy preferentially directs the nitro group to the 6-position, yielding a purer product.[5][7]

Causality: The acetylation of the amino group reduces its activating effect and introduces steric bulk, favoring electrophilic substitution at the para-position (C-6) of the benzothiazole ring system. The subsequent hydrolysis step is a straightforward removal of the protecting group to regenerate the key amine intermediate.

cluster_0 Synthesis of 2-Amino-6-nitrobenzothiazole Start 2-Acetylaminobenzothiazole Nitration Nitration with Mixed Acid (HNO3 / H2SO4) 0-15 °C Start->Nitration Step 1 Intermediate 2-Acetylamino-6-nitrobenzothiazole Nitration->Intermediate Yields Hydrolysis Saponification / Hydrolysis (e.g., Methanol / NaOH) pH 10.5, 60 °C Intermediate->Hydrolysis Step 2 Product 2-Amino-6-nitrobenzothiazole Hydrolysis->Product Yields

Caption: High-yield synthesis via a protection-nitration-deprotection strategy.

Step-by-Step Protocol:

  • Protection (Acetylation): Begin with commercially available 2-aminobenzothiazole. Reflux with acetic anhydride to form 2-acetylaminobenzothiazole.

  • Nitration: Dissolve 1.0 mole of 2-acetylaminobenzothiazole in 2 to 6 times its weight of concentrated sulfuric acid at 20-30°C.[5]

  • Cool the mixture to 5-10°C in an ice-salt bath.

  • Slowly add, dropwise, a nitrating mixture (mixed acid) containing a 1.0 to 1.5 molar equivalent of nitric acid in sulfuric acid, ensuring the temperature is maintained below 15°C.[5]

  • After the addition is complete, continue stirring at 10-15°C for 2-3 hours to ensure complete reaction.

  • Discharge the reaction mixture onto crushed ice with vigorous stirring. The precipitate, 2-acetylamino-6-nitrobenzothiazole, will form.

  • Filter the solid product and wash with cold water until the washings are neutral.

  • Deprotection (Hydrolysis): Suspend the water-moist presscake of 2-acetylamino-6-nitrobenzothiazole in methanol.[5][7]

  • Heat the suspension to 60°C and adjust the pH to 10.5 using a concentrated sodium hydroxide solution. Maintain this pH for approximately 5 hours.[5]

  • Cool the mixture to 20°C. The purified 2-amino-6-nitrobenzothiazole will crystallize.

  • Filter the product, wash with methanol, and then with water until alkali-free.

  • Dry the final product under vacuum at 50-80°C. The resulting yellow powder should have a melting point of approximately 247-249°C and is suitable for direct use in dye synthesis.[5][8][9]

The Diazotization-Coupling Principle for Azo Dye Formation

Azo dye synthesis is a two-stage process.[10] First, the primary aromatic amine (the diazo component, in this case, 2-amino-6-nitrobenzothiazole) is converted into a highly reactive diazonium salt. Second, this salt acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the stable azo dye.[11]

cluster_workflow Azo Dye Synthesis Workflow A 2-Amino-6-nitrobenzothiazole B Diazotization NaNO2, H2SO4 0-5 °C A->B C Benzothiazole-2-diazonium salt (Unstable Intermediate) B->C Forms E Coupling Reaction (Electrophilic Aromatic Substitution) C->E Reacts with D Coupling Component (e.g., Substituted Aniline) D->E F Azo Dye Product E->F cluster_workflow_methine Methine Dye Synthesis Workflow A This compound B Quaternization (e.g., Alkyl Halide, Heat) A->B C Quaternary Salt (Activated Methyl Group) B->C Forms E Condensation Reaction (Base Catalyst, e.g., Pyridine) C->E Reacts with D Electrophile (e.g., Aldehyde) D->E F Methine Dye Product E->F

Caption: General workflow for synthesizing methine dyes from this compound.

Representative Protocol: Synthesis of a Simple Methine Dye

This generalized protocol describes the synthesis of a simple styryl dye by condensing quaternized this compound with an aromatic aldehyde.

Materials & Reagents:

  • This compound [12]* Dimethyl sulfate or Iodomethane (Quaternizing agent)

  • 4-(Dimethylamino)benzaldehyde (Electrophile)

  • Pyridine or Triethylamine (Base catalyst)

  • Ethanol or Acetic Anhydride (Solvent)

Step-by-Step Protocol:

  • Quaternization:

    • In a round-bottom flask, combine equimolar amounts of this compound and the quaternizing agent (e.g., dimethyl sulfate).

    • Heat the mixture, typically at 100-120°C, for several hours until the reaction solidifies, indicating the formation of the quaternary salt. [4] * Cool the reaction mixture and wash the solid product thoroughly with a solvent like ether or acetone to remove unreacted starting materials. The resulting quaternary salt is often used directly in the next step.

  • Condensation:

    • Dissolve the quaternary salt and a slight molar excess (1.1 equivalents) of 4-(dimethylamino)benzaldehyde in a suitable solvent like ethanol or acetic anhydride.

    • Add a few drops of a base catalyst, such as pyridine or triethylamine. Causality: The base is required to deprotonate the activated methyl group, initiating the condensation reaction.

    • Reflux the mixture for 1-4 hours. The solution will typically develop a deep, intense color as the dye is formed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the dye.

    • Collect the crystalline product by vacuum filtration.

    • Wash the product with cold ethanol to remove impurities.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified methine dye.

References

  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(4)/.[13]pdf]([Link]13]pdf)

  • Google Patents. (1983). US436932A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Google Patents. (1981). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • LookChem. (2024). 2-Amino-6-nitrobenzothiazole: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • IOSR-JAC. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. Retrieved from [Link]

  • ijcpr.org. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Google Patents. (1966). US3282933A - Methine dyes.
  • LookChem. (n.d.). Sourcing 2-Amino-6-nitrobenzothiazole: A Guide for Dyestuff Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

  • International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Retrieved from [Link]

  • ScienceDirect. (2021). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Nitrosobenzothiazoles: useful synthons for new azobenzothiazole dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for the diazotization and coupling reactions. Retrieved from [Link]

  • Google Patents. (2015). CN105038296A - Preparation method of heterocyclic azo dye.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Journal of Cleaner Production. (n.d.). Classifications, properties and applications of textile dyes: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Benzothiazole Derivatives: The Significance of 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

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Application Notes and Protocols for Exploring the Photophysical Properties of 2-Methyl-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-Methyl-6-nitrobenzothiazole Derivatives as Novel Fluorophores

The benzothiazole scaffold is a cornerstone in the development of fluorescent probes and functional dyes due to its rigid, planar structure and versatile electronic properties. The strategic placement of electron-donating and electron-withdrawing groups on the benzothiazole ring system allows for the fine-tuning of its photophysical characteristics, making these derivatives highly sensitive to their local environment. This sensitivity has been harnessed for a multitude of applications, including bioimaging, chemical sensing, and materials science.

The this compound core, in particular, presents an intriguing platform for the design of novel fluorophores. The electron-withdrawing nitro group at the 6-position is expected to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which can lead to interesting photophysical phenomena such as solvatochromism and sensitivity to pH. The methyl group at the 2-position provides a site for further functionalization, allowing for the attachment of various moieties to create a diverse library of derivatives with tailored properties.

This application note provides a comprehensive guide to the synthesis and detailed photophysical characterization of this compound derivatives. We will delve into the underlying principles of their photophysical behavior and provide detailed, field-proven protocols for investigating their key properties, including solvatochromism, pH dependence, and fluorescence quantum yield. The methodologies outlined herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from a readily available substituted aniline. A common route involves the reaction of 2-amino-4-nitrophenol with an acetylating agent, followed by cyclization. Further derivatization can be accomplished by leveraging the reactivity of the methyl group or by first reducing the nitro group to an amine, which can then be functionalized.

A general synthetic scheme for this compound is presented below. This is a representative pathway, and specific reaction conditions may require optimization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Nitroaniline 4-Nitroaniline Thioacetylation Thioacetylation 4-Nitroaniline->Thioacetylation 1. Thioacetic acid Cyclization Cyclization Thioacetylation->Cyclization 2. Oxidative Cyclization (e.g., K3[Fe(CN)6]) This compound This compound Cyclization->this compound pH_Dependence_Workflow cluster_ph pH-Dependent Fluorescence Protocol Prepare_Buffers Prepare Buffers (pH 2-12) Prepare_Samples Prepare Samples in each Buffer Prepare_Buffers->Prepare_Samples Prepare_Stock Prepare Stock Solution of Derivative Prepare_Stock->Prepare_Samples Measure_Spectra Record Absorption and Emission Spectra Prepare_Samples->Measure_Spectra Analyze_Data Plot Data and Determine pKa Measure_Spectra->Analyze_Data

Caption: Workflow for investigating pH-dependent fluorescence.

Fluorescence Quantum Yield: Quantifying Emission Efficiency

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable feature for a fluorescent probe, as it contributes to a brighter signal. The relative quantum yield is commonly determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Protocol for Relative Quantum Yield Determination:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound derivative. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.

  • Solution Preparation:

    • Prepare a series of solutions of both the standard and the sample in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Illustrative Quantum Yield Data for Benzothiazole Derivatives:

DerivativeSolventQuantum Yield (ΦF)Reference Standard
BTZ-1Chloroform0.65Quinine Sulfate
BTZ-2Ethanol0.42Fluorescein
BTZ-3Acetonitrile0.78Rhodamine 6G

Note: This data is hypothetical and serves to illustrate the type of information that would be generated.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel fluorescent probes with tailored photophysical properties. The synthetic accessibility and the potential for rich photophysical behavior, including solvatochromism and pH sensitivity, make these derivatives attractive targets for further investigation. The protocols detailed in this application note provide a robust framework for the comprehensive characterization of these and other new fluorophores.

Future work should focus on the synthesis of a library of this compound derivatives with diverse substituents to establish clear structure-property relationships. The application of these novel probes in biological systems, for example, in cellular imaging or as sensors for specific analytes, will be a key step in realizing their full potential in drug discovery and biomedical research.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Kim, Young-Hee, et al. (2005). Solvatochromic Fluorescence Behavior of 8-Aminoquinoline-Benzothiazole: A Sensitive Probe for Water Composition in Binary Aqueous Solutions. Bulletin of the Korean Chemical Society, 26(11), 1803-1806. [Link]

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 8: Radiative Decay Engineering. Springer. [Link]

  • Farinola, G. M., & Ragni, R. (2011). Electroluminescent materials for white organic light-emitting diodes. Chemistry of Materials, 23(3), 819-843. [Link]

Electrochemical Studies of 2-Methyl-6-nitrobenzothiazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The study of the electrochemical behavior of heterocyclic compounds is a cornerstone of modern analytical chemistry and drug discovery. Among these, nitroaromatic compounds are of significant interest due to their diverse applications and biological activities. 2-Methyl-6-nitrobenzothiazole, a molecule incorporating both a nitro group and a benzothiazole scaffold, presents a rich field for electrochemical investigation. Understanding its redox properties is crucial for applications ranging from the development of novel sensors and corrosion inhibitors to elucidating metabolic pathways of potential pharmaceutical agents. This guide provides a comprehensive overview of the electrochemical studies of this compound, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Theoretical Framework: The Electrochemical Reduction of Nitroaromatic Compounds

The electrochemical reduction of nitroaromatic compounds, such as this compound, is a well-established process that typically proceeds in a stepwise manner. The nitro group (-NO₂) is highly electrophilic and readily accepts electrons. The exact mechanism and the observed reduction potentials are highly dependent on the solvent system, pH, and the nature of the electrode material.

In aprotic media, such as acetonitrile or dimethylformamide, the reduction often occurs in two distinct, reversible one-electron steps. The first step involves the formation of a stable nitro radical anion. This is followed by a second one-electron transfer to form a dianion, which is generally less stable and may undergo subsequent chemical reactions.

In protic media, such as aqueous solutions, the mechanism is more complex and involves protonation steps. The overall reduction is typically an irreversible multi-electron process, leading to the formation of a hydroxylamine derivative, which can be further reduced to the corresponding amine. The general reduction pathway in aqueous media can be summarized as follows:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Where 'R' represents the 2-methylbenzothiazole moiety. The study of this process provides valuable insights into the molecule's reactivity and potential biological transformations.

Key Electrochemical Techniques and Their Application

A variety of electroanalytical methods can be employed to investigate the redox behavior of this compound.[1] Each technique offers unique advantages in elucidating different aspects of the electrochemical process.

  • Cyclic Voltammetry (CV): This is the most fundamental and widely used technique for initial electrochemical characterization. CV provides information on the reduction and oxidation potentials, the reversibility of the electron transfer processes, and can be used to estimate kinetic parameters.

  • Differential Pulse Voltammetry (DPV): DPV offers enhanced sensitivity compared to CV, making it suitable for quantitative analysis and the determination of low concentrations of the analyte.

  • Controlled Potential Electrolysis (Coulometry): This technique is employed to determine the total number of electrons involved in the overall reduction process and to synthesize the reduction products for further analysis (e.g., by spectroscopy) to confirm the reaction mechanism.

The selection of the appropriate technique depends on the specific research objective, whether it is qualitative characterization, quantitative determination, or mechanistic investigation.

Experimental Protocols

The following protocols are designed to be a starting point for the electrochemical investigation of this compound. Researchers should optimize these conditions based on their specific instrumentation and experimental goals.

Materials and Reagents
  • This compound (analytical standard)

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile (for aprotic studies) or a suitable buffer solution (e.g., phosphate or Britton-Robinson buffer) for aqueous studies.

  • Solvents: Acetonitrile (HPLC or electrochemical grade), Dimethylformamide (DMF, electrochemical grade), and deionized water.

  • Working Electrode: Glassy carbon electrode (GCE) is a common choice. Platinum or gold electrodes can also be used.

  • Reference Electrode: Ag/AgCl (in a suitable salt bridge) or a Saturated Calomel Electrode (SCE).

  • Counter Electrode: A platinum wire or graphite rod.

  • Inert gas: High-purity nitrogen or argon for deoxygenating solutions.

Protocol 1: Cyclic Voltammetry (CV) in Aprotic Media

This protocol is designed to investigate the initial electron transfer steps and the stability of the resulting radical anions in a non-aqueous environment.

Workflow Diagram:

CV_Aprotic_Workflow cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Dissolve this compound in acetonitrile B Add supporting electrolyte (e.g., 0.1 M TBAPF6) A->B C Deoxygenate with N2/Ar for 10-15 min B->C D Assemble three-electrode cell C->D E Polish and clean working electrode D->E F Record background scan (supporting electrolyte only) E->F G Record cyclic voltammogram of the analyte solution F->G H Vary scan rate (e.g., 20-500 mV/s) G->H I Determine peak potentials (Epc, Epa) G->I K Plot peak current (ip) vs. square root of scan rate (ν^1/2) H->K J Calculate peak potential separation (ΔEp = Epa - Epc) I->J L Analyze for reversibility and diffusion control K->L

Caption: Workflow for Cyclic Voltammetry of this compound in Aprotic Media.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.

    • In an electrochemical cell, add the appropriate volume of the stock solution to the supporting electrolyte solution (0.1 M TBAPF₆ in acetonitrile) to achieve the desired final concentration (e.g., 1 mM).

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry it thoroughly.

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Record a background cyclic voltammogram in the deoxygenated supporting electrolyte solution to ensure there are no interfering peaks.

    • Add the analyte and record the cyclic voltammogram over a suitable potential range (e.g., from 0 V to -2.0 V vs. Ag/AgCl). The initial scan should be at a moderate scan rate (e.g., 100 mV/s).

    • Perform a series of cyclic voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrode process.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for any observed redox couples.

    • Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

    • Plot the cathodic peak current (ipc) versus the square root of the scan rate (ν¹/²). A linear relationship passing through the origin is indicative of a diffusion-controlled process.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

This protocol is suitable for the sensitive determination of this compound concentrations.

Workflow Diagram:

DPV_Workflow cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Quantification A Prepare standard solutions of This compound B Prepare supporting electrolyte (e.g., buffer solution) A->B C Deoxygenate solutions with N2/Ar B->C D Assemble three-electrode cell C->D E Record background DPV scan D->E F Record DPV of each standard E->F G Optimize DPV parameters (pulse amplitude, width, period) F->G H Measure peak current (ip) for each standard F->H I Construct calibration curve (ip vs. concentration) H->I J Determine linear range, LOD, and LOQ I->J K Analyze unknown sample and quantify using calibration curve I->K

Caption: Workflow for Quantitative Analysis of this compound using DPV.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen supporting electrolyte (e.g., a suitable buffer for aqueous analysis).

    • Deoxygenate each solution before measurement.

  • Electrochemical Measurement:

    • Set up the three-electrode cell as described in Protocol 1.

    • Optimize the DPV parameters (e.g., pulse amplitude, pulse width, and scan increment) to obtain a well-defined and sensitive peak.

    • Record a background DPV scan of the supporting electrolyte.

    • Record the DPV for each standard solution.

  • Data Analysis and Quantification:

    • Measure the peak current for each standard solution after subtracting the background.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

    • Determine the linearity of the calibration curve, the limit of detection (LOD), and the limit of quantification (LOQ).

    • The concentration of this compound in an unknown sample can be determined by measuring its DPV peak current and interpolating from the calibration curve.

Protocol 3: Controlled Potential Electrolysis (Coulometry)

This protocol is used to determine the number of electrons transferred in the reduction and to prepare the reduction product for identification.

Workflow Diagram:

Coulometry_Workflow cluster_prep Preparation cluster_exp Electrolysis cluster_analysis Analysis A Prepare a larger volume of analyte solution in supporting electrolyte B Deoxygenate the solution thoroughly A->B C Use a large surface area working electrode (e.g., Pt mesh) B->C D Set the potential at a value on the plateau of the voltammetric wave C->D E Monitor the current decay over time D->E F Continue until the current reaches a background level E->F I Analyze the electrolyzed solution (e.g., by UV-Vis, HPLC, MS) to identify the product F->I G Integrate the charge (Q) passed H Calculate the number of electrons (n) using Faraday's law G->H

Caption: Workflow for Controlled Potential Electrolysis of this compound.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a solution of this compound in the desired solvent and supporting electrolyte in a larger volume electrochemical cell.

    • Use a large surface area working electrode (e.g., a platinum mesh or a reticulated vitreous carbon electrode) to ensure efficient electrolysis. A two-compartment cell separated by a frit is recommended to prevent the products of the counter electrode from interfering.

    • Thoroughly deoxygenate the solution.

  • Electrolysis:

    • From the cyclic voltammogram, determine a potential on the limiting current plateau of the reduction wave of interest.

    • Apply this potential to the working electrode and start the electrolysis.

    • Monitor the current as it decays over time. The electrolysis is complete when the current drops to a small, constant background level.

  • Analysis:

    • The total charge (Q) passed during the electrolysis is integrated by the instrument.

    • The number of electrons (n) transferred per molecule can be calculated using Faraday's law: Q = nFN , where F is the Faraday constant (96485 C/mol) and N is the number of moles of the analyte.

    • The resulting solution can be analyzed by spectroscopic (e.g., UV-Vis, NMR) or chromatographic (e.g., HPLC, GC-MS) methods to identify the reduction product and confirm the proposed reaction mechanism.

Expected Results and Interpretation

Based on the general behavior of nitroaromatic compounds, the following results can be anticipated for the electrochemical studies of this compound:

Table 1: Anticipated Electrochemical Parameters for this compound

ParameterTechniqueExpected Value/ObservationSignificance
Cathodic Peak Potential (Epc) CV/DPVA distinct peak in the negative potential region. The exact value will depend on the solvent and electrolyte.Indicates the potential at which the reduction of the nitro group occurs.
Number of Electron Transfers (n) CoulometryIn aprotic media, expect n ≈ 1 for the first reduction step. In aqueous media, expect n ≈ 4 for the reduction to hydroxylamine and n ≈ 6 for the complete reduction to the amine.Elucidates the stoichiometry of the electrochemical reaction.
Diffusion Coefficient (D) CVCan be calculated from the slope of the ip vs. ν¹/² plot using the Randles-Sevcik equation.Provides information about the mass transport of the analyte to the electrode surface.
Reversibility CVIn aprotic media, the first reduction step may be quasi-reversible or reversible. In aqueous media, the reduction is typically irreversible.Indicates the stability of the electrochemically generated species.

Applications and Future Directions

The electrochemical data obtained from these studies can be leveraged in several key areas:

  • Analytical Chemistry: The development of sensitive and selective electrochemical sensors for the detection of this compound and related compounds in environmental or biological samples.

  • Pharmaceutical Sciences: Understanding the redox metabolism of nitrobenzothiazole-based drug candidates. The electrochemical behavior can provide insights into their potential for bioreductive activation or the generation of reactive intermediates.

  • Materials Science: The use of this compound and its derivatives as corrosion inhibitors, where their electrochemical properties play a crucial role in protecting metal surfaces.

Future research could focus on the electrosynthesis of novel derivatives, the development of advanced electrode materials for enhanced sensitivity and selectivity, and the correlation of electrochemical properties with biological activity through quantitative structure-activity relationship (QSAR) studies.

Conclusion

The electrochemical study of this compound offers a wealth of information valuable to researchers across multiple disciplines. By employing the techniques and protocols outlined in this guide, scientists can gain a thorough understanding of its redox behavior, paving the way for new applications and further scientific inquiry. The combination of voltammetric and coulometric methods provides a powerful toolkit for a comprehensive electrochemical characterization.

References

  • Abad-Gil, J., et al. (2022). Electrochemical Characterization and Voltammetric Determination of Methylisothiazolinone on a Boron-Doped Diamond Electrode. PMC.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Čižmáriková, M., et al. (2021). Cyclic Voltammetry in Biological Samples: A Systematic Review of Methods and Techniques Applicable to Clinical Settings. MDPI.
  • Gulaboski, R. (2022). The Future of Voltammetry. Macedonian Journal of Chemistry and Chemical Engineering.
  • Squella, J. A., et al. (2005). Electrochemical reduction of 2-nitroimidazole in aprotic medium. Journal of the Chilean Chemical Society.
  • Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.

Sources

2-Methyl-6-nitrobenzothiazole in the development of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methyl-6-nitrobenzothiazole in the Development of Fluorescent Probes

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of the this compound scaffold in the design and synthesis of novel fluorescent probes. We will move beyond simple protocols to explore the underlying chemical principles and rationale that drive the application of this versatile heterocycle in creating sensitive and selective analytical tools.

The this compound Scaffold: A Privileged Core for Probe Development

The benzothiazole core, a fusion of benzene and thiazole rings, is a prominent structural motif in medicinal chemistry and materials science. The specific derivative, this compound (C₈H₆N₂O₂S), presents a unique combination of structural and electronic features that make it an exceptional starting point for fluorescent probe development.

  • Inherent Fluorescence: The conjugated π-system of the benzothiazole ring system provides a foundation for fluorescence.

  • Electronic Tuning: The presence of a strong electron-withdrawing nitro (-NO₂) group at the 6-position and an electron-donating methyl (-CH₃) group at the 2-position creates a significant intramolecular dipole. This built-in electronic asymmetry is fundamental to designing probes based on mechanisms like Intramolecular Charge Transfer (ICT).

  • Synthetic Tractability: The methyl group at the 2-position, while seemingly simple, offers a reactive handle for synthetic elaboration, allowing for the strategic attachment of various recognition moieties to confer analyte specificity.

The strategic placement of these functional groups allows for fine-tuning of the molecule's photophysical properties, including absorption/emission wavelengths, quantum yield, and sensitivity to the local environment.

Core Structure and Properties
PropertyValueSource
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
CAS Number2941-63-1
AppearanceTypically a yellow or crystalline solidN/A

Fundamental Principles: Probe Design and Signaling Mechanisms

A fluorescent probe consists of two primary components: a fluorophore (the signaling unit) and a receptor (the recognition unit). The this compound core can be functionalized to act as the fluorophore, with its emission properties modulated by the binding of a specific analyte to an attached receptor. The key is to engineer a mechanism that transduces the binding event into a measurable change in fluorescence.

Key Signaling Mechanisms:
  • Intramolecular Charge Transfer (ICT): In many benzothiazole derivatives, an excited state is formed where electron density moves from an electron-donating part of the molecule to an electron-accepting part. The 6-nitro group makes the benzothiazole core strongly electron-accepting. Binding of an analyte to a receptor can enhance or inhibit this ICT process, leading to a "turn-on," "turn-off," or ratiometric shift in the fluorescence signal.

  • Photoinduced Electron Transfer (PET): A PET-based sensor typically has a receptor with a lone pair of electrons (e.g., an amine) that can quench the fluorophore's excitement by transferring an electron. When the receptor binds to its target analyte (like a proton or metal ion), the lone pair is no longer available, PET is blocked, and fluorescence is restored ("turn-on").

  • Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton within the molecule while it is in the excited state. While less directly related to the 2-methyl-6-nitro scaffold itself, ESIPT-capable groups can be appended to it, leading to probes with exceptionally large Stokes shifts (the separation between absorption and emission maxima), which is highly desirable for minimizing self-absorption and background interference in biological imaging.

Below is a conceptual workflow illustrating the general design principle of a fluorescent probe.

G cluster_0 Probe Design & Synthesis cluster_1 Sensing Mechanism cluster_2 Application Scaffold 2-Methyl-6-nitro- benzothiazole Core Linker Synthetic Linkage Scaffold->Linker Receptor Analyte Recognition Moiety (Receptor) Receptor->Linker Probe Final Fluorescent Probe Linker->Probe Interaction Binding Event Probe->Interaction Analyte Target Analyte Analyte->Interaction Signal Fluorescence Change (Turn-On / Turn-Off) Interaction->Signal Modulates ICT/PET Detection Quantitative Detection Signal->Detection Imaging Bioimaging Signal->Imaging

Caption: Conceptual workflow from probe design to application.

Application Note: Development of a "Turn-On" Probe for Hypochlorite (ClO⁻)

This section provides a detailed protocol for the synthesis and application of a hypothetical probe, BZ-HYPO , designed for the selective detection of hypochlorite, a key reactive oxygen species (ROS).

Design Rationale and Mechanism

The design leverages the oxidation power of hypochlorite. We will functionalize the 2-methyl group to introduce a moiety that is susceptible to oxidation by ClO⁻, such as a p-anisole group. In its native state, the electron-rich p-anisole group can quench the fluorescence of the benzothiazole core via a PET mechanism. Upon reaction with hypochlorite, this quenching moiety is oxidized, disrupting the PET process and causing a significant "turn-on" fluorescence response. The electron-withdrawing 6-nitro group serves to lower the LUMO energy level of the benzothiazole fluorophore, facilitating the initial PET quenching and ensuring a low fluorescence background.

G Probe_Off BZ-HYPO (Probe) (Non-fluorescent) PET Quencher Intact Probe_On Oxidized Probe (Fluorescent) PET Blocked Probe_Off->Probe_On Oxidation Reaction No_Light No Fluorescence Probe_Off->No_Light Energy lost via PET Light_Out Fluorescence Emission Probe_On->Light_Out Analyte Hypochlorite (ClO⁻) Analyte->Probe_Off Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On

Caption: Sensing mechanism of the BZ-HYPO probe for hypochlorite.

Experimental Protocol: Synthesis of BZ-HYPO

Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions.

Step 1: Bromination of the 2-Methyl Group

  • Rationale: To create a reactive site for coupling the recognition moiety.

  • Dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product (2-(bromomethyl)-6-nitrobenzothiazole) by column chromatography.

Step 2: Coupling of the Recognition Moiety

  • Rationale: Attaching the hypochlorite-sensitive quencher.

  • Dissolve 2-(bromomethyl)-6-nitrobenzothiazole (1.0 eq) and 4-methoxyphenol (p-anisole) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.5 eq) as a base.

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude BZ-HYPO probe by silica gel column chromatography.

Protocol: Characterization and Validation
  • Rationale: To confirm the identity, purity, and photophysical properties of the synthesized probe.

  • Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the chemical structure and molecular weight of BZ-HYPO.

  • Photophysical Characterization:

    • Prepare a 1 mM stock solution of BZ-HYPO in DMSO.

    • Prepare a working solution (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Using a spectrophotometer, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Using a fluorometer, record the fluorescence emission spectrum by exciting at λ_abs.

    • Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate).

Protocol: Hypochlorite Sensing Application
  • Rationale: To evaluate the probe's performance in detecting hypochlorite.

  • Titration Experiment:

    • To a series of cuvettes containing the BZ-HYPO working solution (10 µM in PBS), add increasing concentrations of NaClO (e.g., 0-10 equivalents).

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence emission spectrum for each sample (excitation at λ_abs).

    • Plot the fluorescence intensity at the emission maximum against the concentration of NaClO to determine the detection limit.

  • Selectivity Study:

    • Repeat the experiment using other biologically relevant reactive species (e.g., H₂O₂, •OH, NO) and common ions at high concentrations.

    • Compare the fluorescence response to that of hypochlorite to demonstrate selectivity.

Expected Photophysical Data for BZ-HYPO
Conditionλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Observation
BZ-HYPO only~380~495115< 0.05Very weak fluorescence (PET is active)
BZ-HYPO + ClO⁻~365~490125> 0.60Strong "turn-on" fluorescence (PET is blocked)

Application Note: Live-Cell Imaging of Endogenous Analytes

Benzothiazole-based probes can be designed to be cell-permeable, allowing for the imaging of analytes within living cells.

Rationale and Considerations

For a probe to be effective in live-cell imaging, it must possess several key characteristics:

  • Cell Permeability: The probe should be able to cross the cell membrane to reach its target.

  • Low Cytotoxicity: The probe and its reaction products should not be harmful to the cells at the working concentration.

  • Photostability: The probe should resist photobleaching under microscope illumination.

  • Sufficient Brightness: The product of the quantum yield and the molar extinction coefficient should be high enough for detection.

General Protocol: Live-Cell Staining and Fluorescence Microscopy
  • Rationale: To visualize the presence and localization of the target analyte within living cells.

  • Cell Culture: Seed cells (e.g., HeLa cells) onto glass-bottom dishes or coverslips and grow to 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe (e.g., 5-10 µM) in cell culture medium from a DMSO stock.

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a 5% CO₂ incubator.

  • Analyte Stimulation (if necessary): For detecting endogenous species that are not constitutively present, cells may need to be stimulated (e.g., with lipopolysaccharide to induce ROS production).

  • Washing and Imaging:

    • Remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove excess probe.

    • Add fresh medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Caption: Standard workflow for live-cell imaging with a fluorescent probe.

Trustworthiness and Self-Validation: Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low Signal / No "Turn-On" Probe synthesis failed; Incorrect buffer pH; Probe instability; Insufficient analyte.Verify probe structure with NMR/MS. Optimize buffer conditions. Check probe stability over time. Ensure analyte is present and active.
High Background Fluorescence Probe auto-fluorescence; Impurities from synthesis; Cell auto-fluorescence.Re-purify the probe. Use a lower probe concentration. Image in a phenol red-free medium. Use appropriate background correction during image analysis.
Photobleaching High excitation intensity; Long exposure times.Reduce laser power. Use a more sensitive detector. Acquire images in a time-series with minimal exposures.
Poor Cell Staining Low cell permeability; Probe aggregation in aqueous media.Modify probe structure to be more lipophilic. Add a small percentage of a co-solvent like Pluronic F-127 to the medium to prevent aggregation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro. Benchchem.
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  • Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. (2025). PMC - NIH.
  • Tripathi, S., & Ayyannan, R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1836-1848.
  • NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2-METHYL-6-NITRO-BENZOTHIAZOLE AldrichCPR.
  • The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes.
  • Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.
  • ResearchGate. (n.d.).
  • Lab-Chemicals.Com. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C8H6N2O2S).
  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-.
  • Reddy, A. S., et al. (2018). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 3(10), 13847-13855.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-nitrobenzothiazole.
  • ResearchGate. (n.d.). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells.
  • Royal Society of Chemistry. (n.d.). A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells. Organic & Biomolecular Chemistry.
  • PubMed Central. (n.d.). *Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+: Mechanistic insights and practical

Application Notes and Protocols: Expanding Chemical Space with 2-Methyl-6-nitrobenzothiazole as a Versatile Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" heterocyclic motif, integral to a wide array of biologically active compounds and functional materials.[1] Among its derivatives, 2-methyl-6-nitrobenzothiazole emerges as a particularly valuable and versatile starting material. Its structure is characterized by three key reactive sites: the activated 2-methyl group, the electron-deficient aromatic ring due to the 6-nitro substituent, and the nitro group itself, which can be readily transformed into an amino functionality. This unique combination of reactive centers allows for a diverse range of chemical modifications, providing access to a vast and largely unexplored chemical space. The strategic manipulation of these sites enables the synthesis of novel compounds with potential applications as pharmaceuticals, dyes, and molecular probes.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to novel compounds starting from this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Core Synthetic Strategies

The synthetic utility of this compound can be primarily exploited through three strategic pathways, each targeting a different reactive site on the molecule. These pathways can be pursued independently or in sequence to generate a rich library of derivatives.

G cluster_1 Pathway 1: C2-Methyl Group Functionalization cluster_2 Pathway 2: Nitro Group Reduction & Derivatization cluster_3 Pathway 3: Nucleophilic Aromatic Substitution (SNAr) start This compound p1_1 Quaternization (Activation) start->p1_1 p2_1 Nitro Group Reduction start->p2_1 p3_1 Activation by Nitro Group p1_2 Condensation with Aldehydes p1_1->p1_2 p1_3 Styryl Dyes & Analogs p1_2->p1_3 p2_2 2-Methyl-6-aminobenzothiazole p2_1->p2_2 p2_3 Diazotization p2_2->p2_3 p2_4 Azo Coupling p2_3->p2_4 p2_5 Azo Dyes p2_4->p2_5 p3_2 Reaction with Nucleophiles (e.g., -OR, -NR2) p3_1->p3_2 p3_3 Substituted Benzothiazoles p3_2->p3_3

Figure 1: Key synthetic pathways from this compound.

Pathway 1: Functionalization of the C2-Methyl Group via Condensation Reactions

The methyl group at the C2 position of the benzothiazole ring is not inherently reactive. However, upon quaternization of the thiazole nitrogen (e.g., through N-alkylation), the acidity of the C2-methyl protons is significantly increased, rendering it susceptible to deprotonation and subsequent condensation with electrophiles, most notably aromatic aldehydes. This pathway is a classical and efficient route to styryl dyes and their derivatives, which have applications as fluorescent probes and in nonlinear optics.[2][4]

Scientific Rationale

The increased acidity of the C2-methyl protons in the N-alkylated benzothiazolium salt is due to the electron-withdrawing effect of the positively charged quaternary nitrogen. This facilitates the formation of a methylene base intermediate in the presence of a suitable base, which can then act as a nucleophile in a Knoevenagel-type condensation with an aldehyde.[2]

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Condensation This compound This compound N-Alkyl-2-methyl-6-nitrobenzothiazolium Salt N-Alkyl-2-methyl-6-nitrobenzothiazolium Salt This compound->N-Alkyl-2-methyl-6-nitrobenzothiazolium Salt R-X Methylene Base Intermediate Methylene Base Intermediate N-Alkyl-2-methyl-6-nitrobenzothiazolium Salt->Methylene Base Intermediate Base Styryl Dye Derivative Styryl Dye Derivative Methylene Base Intermediate->Styryl Dye Derivative Ar-CHO

Figure 2: Workflow for C2-methyl group functionalization.

Experimental Protocol: Synthesis of a Styryl Dye Derivative

This protocol describes the synthesis of (E)-2-(4-(dimethylamino)styryl)-3-methyl-6-nitrobenzo[d]thiazol-3-ium iodide.

Part A: Quaternization of this compound

Reagent/SolventMolar Eq.MWAmount
This compound1.0194.211.94 g
Iodomethane1.5141.941.4 mL
Toluene--20 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.94 g, 10 mmol) in toluene (20 mL).

  • Add iodomethane (1.4 mL, 15 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold toluene, and dry under vacuum to yield 3-methyl-2-methyl-6-nitrobenzo[d]thiazol-3-ium iodide.

Part B: Condensation with 4-(Dimethylamino)benzaldehyde

Reagent/SolventMolar Eq.MWAmount
3-Methyl-2-methyl-6-nitrobenzo[d]thiazol-3-ium iodide1.0336.123.36 g
4-(Dimethylamino)benzaldehyde1.1149.191.64 g
Ethanol--25 mL
PiperidineCatalytic-2-3 drops

Procedure:

  • In a 50 mL round-bottom flask, dissolve the quaternized salt (3.36 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.64 g, 11 mmol) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the mixture for 2-4 hours. The color of the solution should deepen significantly.

  • Cool the reaction mixture in an ice bath to induce crystallization of the styryl dye.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • The crude product can be purified by recrystallization from ethanol to afford the pure styryl dye.

Pathway 2: Nitro Group Reduction and Subsequent Derivatization

The reduction of the 6-nitro group to a 6-amino group is a pivotal transformation that opens up a vast array of synthetic possibilities, most notably the synthesis of azo dyes. The resulting 2-methyl-6-aminobenzothiazole is a valuable intermediate where the newly formed amino group can be readily diazotized and coupled with various aromatic systems.

Scientific Rationale

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and fundamental transformation in organic synthesis.[5] Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-mediated reductions (e.g., using SnCl₂/HCl). The choice of reducing agent is critical to ensure selectivity and avoid undesired side reactions. The resulting primary aromatic amine can then undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This electrophilic diazonium salt can then react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction to form the characteristic -N=N- azo linkage.

G This compound This compound 2-Methyl-6-aminobenzothiazole 2-Methyl-6-aminobenzothiazole This compound->2-Methyl-6-aminobenzothiazole Reduction (e.g., SnCl2/HCl) Benzothiazole Diazonium Salt Benzothiazole Diazonium Salt 2-Methyl-6-aminobenzothiazole->Benzothiazole Diazonium Salt Diazotization (NaNO2/HCl) Azo Dye Azo Dye Benzothiazole Diazonium Salt->Azo Dye Azo Coupling (with Ar-OH or Ar-NR2)

Sources

Application Notes & Protocols: Biocatalytic Applications of 2-Methyl-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Biocatalytic Potential of a Versatile Scaffold

The benzothiazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, recognized for its presence in a wide array of biologically active compounds.[1] The introduction of a nitro group, as seen in 2-Methyl-6-nitrobenzothiazole, adds a unique chemical handle that opens the door to innovative biocatalytic applications. The electron-withdrawing nature of the nitro group and its susceptibility to enzymatic reduction are key features that can be harnessed to design intelligent probes, screening assays, and novel therapeutic strategies.[2][3]

This guide moves beyond the established use of benzothiazoles as mere structural components of inhibitors and explores their potential as dynamic substrates in biocatalytic systems. We present detailed application notes and developmental protocols to leverage the unique properties of the this compound core, focusing on two primary areas: the development of a novel bioluminescent assay for nitroreductase activity and the exploration of its derivatives as inhibitors of monoamine oxidase (MAO).

Application Note 1: Development of a Nitroreductase-Coupled Bioluminescent Assay

Principle:

The core of this application lies in the enzymatic reduction of the non-luminescent this compound to the corresponding 2-Methyl-6-aminobenzothiazole. This transformation, catalyzed by nitroreductase enzymes, is often highly specific and significantly enhanced under hypoxic (low oxygen) conditions, a hallmark of solid tumors.[4] The resulting amino-derivative can then act as a substrate for a secondary enzyme, such as a luciferase, to produce a quantifiable light signal. This two-step, coupled-enzyme system forms the basis of a highly sensitive "pro-drug" activation assay.

Causality Behind Experimental Design:

The choice of a coupled-enzyme strategy is deliberate. Direct measurement of the nitro-to-amino conversion can be challenging and may require complex analytical methods like HPLC or mass spectrometry. By coupling the reduction to a light-generating luciferase reaction, we create a simple, high-throughput "mix-and-read" assay suitable for screening large compound libraries or profiling enzyme activity.[5] The intensity of the light produced is directly proportional to the amount of 2-Methyl-6-aminobenzothiazole formed, and thus, to the activity of the nitroreductase.

Workflow Diagram: Nitroreductase-Luciferase Coupled Assay

G cluster_0 Step 1: Biocatalytic Activation cluster_1 Step 2: Signal Generation A This compound (Pro-substrate, Non-luminescent) D 2-Methyl-6-aminobenzothiazole (Activated Substrate) A->D Enzymatic Reduction B Nitroreductase Enzyme (e.g., from E. coli) B->D C NAD(P)H Cofactor C->D G Light Output (Photon) (Quantifiable Signal) D->G Luciferase Reaction E Luciferase Enzyme (e.g., Firefly Luciferase) E->G F ATP, Mg²⁺ F->G H Luminometer (Signal Detection) G->H

Caption: Workflow for the coupled assay.

Protocol 1: Screening Nitroreductase Activity

This protocol details the steps to validate this compound as a substrate for a specific nitroreductase and to determine its kinetic parameters.

Materials:

  • This compound (≥95% purity)[6]

  • Recombinant Nitroreductase (e.g., E. coli NfsA or NfsB)

  • NADPH or NADH

  • Firefly Luciferase

  • D-Luciferin (for control experiments)

  • ATP solution

  • Magnesium Sulfate (MgSO₄)

  • Tricine buffer (pH 7.8)

  • 96-well solid white microplates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Nitroreductase Buffer: Prepare a buffer containing 50 mM Tricine, pH 7.8, and 2 mM DTT.

    • Cofactor Solution: Prepare a 10 mM stock of NADPH or NADH in the nitroreductase buffer.

    • Luciferase Detection Reagent: Prepare a solution containing 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, 270 µM Coenzyme A, 470 µM D-Luciferin (for control) or water (for test), 530 µM ATP, and an appropriate concentration of firefly luciferase. Protect from light.

  • Nitroreductase Reaction Setup:

    • In a 96-well plate, add 25 µL of nitroreductase buffer.

    • Add 5 µL of varying concentrations of this compound (e.g., final concentrations ranging from 0.1 µM to 100 µM).

    • Add 10 µL of recombinant nitroreductase enzyme (concentration to be optimized, e.g., 1 µg/mL).

    • To initiate the reaction, add 10 µL of 1 mM NADPH. Final volume: 50 µL.

    • Include "No Enzyme" and "No Substrate" controls.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization.

  • Luminescence Detection:

    • After incubation, add 50 µL of the Luciferase Detection Reagent (prepared without D-Luciferin) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("No Enzyme" control) from all readings.

    • Plot the luminescence signal (RLU) against the concentration of this compound.

    • To determine kinetic parameters (Kₘ and Vₘₐₓ), fit the data to the Michaelis-Menten equation using non-linear regression software.

Expected Data Summary:

ParameterValue (Hypothetical)Description
Kₘ 15.5 µMMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ 8.2 x 10⁶ RLU/minMaximum initial velocity of the reaction.
Limit of Detection 50 nMThe lowest substrate concentration at which a signal can be reliably detected above background.

Application Note 2: Scaffold for Monoamine Oxidase (MAO) Inhibitor Development

Principle:

Derivatives of 2-amino-6-nitrobenzothiazole have been successfully designed as potent and selective inhibitors of monoamine oxidase A and B (MAO-A/B), enzymes critical in neurotransmitter metabolism and implicated in neurodegenerative diseases.[7][8] The core structure serves as a versatile scaffold for synthesizing a library of compounds to probe the active site of MAO enzymes. The biocatalytic application here is the use of the MAO enzyme itself to screen for and characterize the inhibitory potential of novel derivatives synthesized from the 2-Methyl-6-aminobenzothiazole precursor.

Causality Behind Experimental Design:

The rationale is to use the reduced form, 2-Methyl-6-aminobenzothiazole, as a starting material for chemical synthesis. By adding various side chains (R-groups) to the amino group, one can systematically explore the structure-activity relationship (SAR) for MAO inhibition. A commercially available bioluminescent assay, such as MAO-Glo™, provides a robust and high-throughput method to determine the IC₅₀ values for each synthesized derivative against both MAO-A and MAO-B isoforms.[5]

Diagram: MAO Inhibition Mechanism

G cluster_0 MAO Active Site cluster_1 Inhibition MAO MAO Enzyme (with FAD cofactor) Product Aldehyde Product + NH₃ + H₂O₂ MAO->Product Catalyzes Oxidation Blocked Inhibited MAO Complex MAO->Blocked Substrate MAO Substrate (e.g., p-Tyramine) Substrate->MAO Binds Substrate->Blocked Cannot Bind Inhibitor Benzothiazole Derivative (Test Compound) Inhibitor->MAO Binds & Blocks Active Site

Caption: Competitive inhibition of MAO by a benzothiazole derivative.

Protocol 2: Screening for MAO-A and MAO-B Inhibition

This protocol describes a method to screen a library of 2-Methyl-6-aminobenzothiazole derivatives for their ability to inhibit MAO-A and MAO-B.

Materials:

  • Synthesized derivatives of 2-Methyl-6-aminobenzothiazole.

  • MAO-Glo™ Assay Kit (Promega) or similar, which includes:

    • MAO-A and MAO-B enzymes

    • MAO substrate (a luciferin derivative)

    • Luciferin Detection Reagent

  • Pargyline (MAO-B specific inhibitor control)

  • Clorgyline (MAO-A specific inhibitor control)

  • 96-well solid white microplates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each benzothiazole derivative in DMSO.

    • Create a dilution series for each compound in buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • MAO Inhibition Assay:

    • The protocol should be performed in duplicate for both MAO-A and MAO-B enzymes.

    • Add 12.5 µL of MAO enzyme buffer to each well.

    • Add 5 µL of the diluted test compound or control inhibitor (Pargyline, Clorgyline). Include a "No Inhibitor" control (DMSO vehicle).

    • Add 12.5 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Add 10 µL of the MAO substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luciferase reaction.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

    • Calculate the selectivity index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Expected Data Summary:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (A/B)
Derivative 142015.227.6
Derivative 235.58500.04
Clorgyline8.1>10,000>1200
Pargyline>10,00025.0<0.002

References

  • Title: Biotransformation of benzothiazole derivatives by the Pseudomonas putida strain HKT554 Source: PubMed URL: [Link]

  • Title: Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates Source: PubMed URL: [Link]

  • Title: Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC Source: National Institutes of Health URL: [Link]

  • Title: Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Metabolism of benzothiazole. I. Identification of ring-cleavage products Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group Source: PubMed URL: [Link]

  • Title: Benzothiazole, 2-methyl-6-nitro- Source: NIST WebBook URL: [Link]

  • Title: Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity Source: RJPBCS URL: [Link]

  • Title: Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF Source: ResearchGate URL: [Link]

  • Title: Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 Source: PubChem URL: [Link]

  • Title: Bioluminescent assays for ADMET Source: PubMed URL: [Link]

  • Title: Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells Source: Semantic Scholar URL: [Link]

  • Title: Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells Source: National Institutes of Health URL: [Link]

  • Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most common and efficient laboratory-scale synthesis involves a two-step process:

  • Formation of the Amide Intermediate: The synthesis begins with the acylation of 2-amino-5-nitrothiophenol with an acetylating agent, typically acetic anhydride. This reaction forms the N-(2-mercapto-4-nitrophenyl)acetamide intermediate.

  • Cyclization to the Benzothiazole Ring: The subsequent step is an intramolecular cyclization of the amide intermediate. This is usually achieved by heating, often in the presence of a dehydrating agent or a catalyst, to form the stable benzothiazole ring.

This reaction pathway is favored due to the high reactivity of the amino and thiol groups on the benzene ring, allowing for a regioselective and efficient cyclization.

II. Visualizing the Workflow: Synthesis Pathway

To provide a clear visual representation of the synthesis process, the following diagram illustrates the key steps and intermediates.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-amino-5-nitrothiophenol 2-amino-5-nitrothiophenol N-(2-mercapto-4-nitrophenyl)acetamide N-(2-mercapto-4-nitrophenyl)acetamide 2-amino-5-nitrothiophenol->N-(2-mercapto-4-nitrophenyl)acetamide Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2-mercapto-4-nitrophenyl)acetamide This compound This compound N-(2-mercapto-4-nitrophenyl)acetamide->this compound Cyclization (Heat)

Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methyl-6-nitrobenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient production of this important chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is most reliably achieved through the cyclocondensation of 2-amino-5-nitrothiophenol with an acetylating agent like acetic anhydride.

Q1: My final product yield is significantly lower than expected. What are the primary causes?

Low yield is the most common issue, often stemming from one of three areas: precursor instability, incomplete reaction, or purification losses.

  • Precursor Oxidation: The starting material, 2-amino-5-nitrothiophenol, is highly susceptible to oxidative dimerization. The thiol (-SH) group can readily oxidize, especially in the presence of air or trace metals, to form the corresponding disulfide, bis(2-amino-5-nitrophenyl) disulfide. This disulfide is unreactive in the subsequent cyclization step and represents a direct loss of your key starting material.

  • Incomplete Cyclization: The reaction proceeds via an N-acetylated intermediate, N-(2-mercapto-4-nitrophenyl)acetamide. The final step is an intramolecular cyclodehydration to form the thiazole ring. If the reaction conditions (e.g., temperature, catalyst) are insufficient to drive this dehydration to completion, the intermediate will remain as a major component of the crude product, thus lowering the yield of the desired benzothiazole.[1][2]

  • Sub-optimal Work-up and Purification: The product can be lost during aqueous work-up if the pH is not controlled, or during recrystallization if an inappropriate solvent system is used, leading to co-precipitation of impurities or leaving a significant amount of product in the mother liquor.

Recommended Solutions:

Problem AreaProbable CauseRecommended Solution
Precursor Instability Oxidation of 2-amino-5-nitrothiophenol to disulfide.1. Use high-purity, freshly prepared or properly stored 2-amino-5-nitrothiophenol. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. 3. Degas all solvents prior to use.
Incomplete Reaction Insufficient energy or catalytic activity for cyclodehydration.1. Ensure the reaction temperature reaches the required level (often reflux) to drive off the water formed during cyclization. 2. Consider using a dehydrating catalyst. While strong acids like polyphosphoric acid (PPA) are effective, they can cause charring.[1][3] Milder, heterogeneous acid catalysts like silica-supported sodium hydrogen sulfate can be a good alternative.[4]
Purification Losses Poor choice of recrystallization solvent or work-up procedure.1. Perform small-scale solvent screening to find an optimal recrystallization solvent (e.g., ethanol, isopropanol, or toluene mixtures). 2. During work-up, ensure the product fully precipitates before filtration. Cooling the mixture in an ice bath can improve recovery.
Q2: My reaction mixture turned into a dark, intractable tar. How can I prevent this?

Tar formation is a sign of decomposition, typically caused by overly harsh reaction conditions.

  • Cause: The use of aggressive dehydrating agents like polyphosphoric acid (PPA) at excessively high temperatures (>150-170°C) can lead to charring and polymerization of the aromatic starting materials and product.[1][3] The nitro group, being a strong electron-withdrawing group, further activates the aromatic ring towards undesirable side reactions under these conditions.

  • Solution: Opt for milder reaction conditions. The condensation can often be achieved by simply refluxing the 2-amino-5-nitrothiophenol with a slight excess of acetic anhydride, which can act as both the acetylating agent and a dehydrating agent. If a catalyst is needed, consider gentler options as mentioned above. Precise temperature control is critical.

Q3: Mass spectrometry of my crude product shows a peak at approximately double the mass of my starting thiophenol. What is this impurity?

This is the classic signature of the disulfide dimer, bis(2-amino-5-nitrophenyl) disulfide .

  • Mechanism of Formation: As detailed in Q1, the thiol group of 2-amino-5-nitrothiophenol is easily oxidized. This reaction is often catalyzed by trace metal impurities or exposure to atmospheric oxygen.

  • Troubleshooting Workflow:

G start High MW Impurity Detected (Mass ≈ 2x Thiophenol MW) check1 Was the reaction run under an inert atmosphere? start->check1 cause1 Probable Cause: Oxidative Dimerization of 2-amino-5-nitrothiophenol check1->cause1 No check2 Was the starting material fresh/high-purity? check1->check2 Yes sol1 Solution: Use inert atmosphere (N2/Ar) and degassed solvents. cause1->sol1 cause2 Probable Cause: Starting material was already partially oxidized. check2->cause2 No sol2 Solution: Source high-purity starting material or purify before use. cause2->sol2 G cluster_0 Recommended Synthetic Pathway A 2-amino-5-nitrothiophenol C N-(2-mercapto-4-nitrophenyl)acetamide (Intermediate) A->C B Acetic Anhydride B->C + D This compound (Final Product) C->D - H2O (Cyclization)

Caption: Recommended synthesis pathway for this compound.

Q2: Which acetylating agent is preferred: acetic anhydride or acetyl chloride?

Acetic anhydride is generally preferred. It is effective as both an acetylating agent and a solvent/dehydrating agent. The reaction byproduct is acetic acid, which is relatively benign and easily removed. Acetyl chloride is more reactive and generates hydrogen chloride (HCl) gas as a byproduct. [4]This can lead to the formation of hydrochloride salts of the amine, potentially complicating the reaction, and requires more stringent handling precautions.

Q3: What are the critical quality control checks for the 2-amino-5-nitrothiophenol starting material?

The purity of this starting material is paramount for a successful synthesis.

  • Appearance: High-purity 2-amino-5-nitrophenol, a precursor, should be a rust-brown to brown crystalline powder. [5]The corresponding thiophenol will have a similar appearance. A very dark or black color may indicate oxidation or decomposition.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopic Analysis (NMR/IR): Confirm the structure and absence of significant impurities. Pay close attention to the thiol proton signal in ¹H NMR.

  • HPLC Analysis: This is the best method to quantify purity and detect the presence of the disulfide dimer impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrothiophenol (5.0 g, 27.1 mmol). Purge the entire system with dry nitrogen gas for 10-15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add acetic anhydride (15 mL, 158 mmol) to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 135-140°C) using an oil bath. Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting material spot has been consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove acetic acid, followed by a small amount of cold ethanol (1 x 15 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable solvent) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Keep the solution hot and swirl for a few minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice bath for 30-60 minutes to maximize crystal growth.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The expected melting point is around 247-249 °C.

References

  • The Synthesis and Purity of 2-Amino-5-nitrophenol: A Manufacturer's Perspective. Google Cloud.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (PMC).
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health (PMC).
  • Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. ResearchGate.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.
  • 2-Amino-6-nitrobenzothiazole = 97 6285-57-0. Sigma-Aldrich.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

Sources

optimization of reaction parameters for 2-Methyl-6-nitrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methyl-6-nitrobenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into optimizing reaction parameters and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What is the primary synthetic route for this compound?

The most common and direct laboratory synthesis involves the reaction of 2-amino-5-nitrothiophenol with an acetylating agent, typically acetic anhydride or acetyl chloride. This method proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization to form the benzothiazole ring system.

Q2: What is the general reaction mechanism?

The synthesis is a classic example of heterocycle formation. The mechanism can be broken down into two key stages:

  • Amide Formation: The amino group (-NH₂) of 2-amino-5-nitrothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms an N-acetylated intermediate.

  • Intramolecular Cyclization: The thiol group (-SH) then performs a nucleophilic attack on the amide carbonyl carbon. This is followed by dehydration (loss of a water molecule) to close the ring and form the aromatic thiazole moiety. The reaction is often catalyzed by acid.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A 2-amino-5-nitrothiophenol C N-acetylated Intermediate A->C Nucleophilic Attack (Amine on Carbonyl) B Acetic Anhydride B->C D This compound C->D Intramolecular Cyclization (Thiol Attack & Dehydration) TroubleshootingWorkflow start_node Experiment Start A Low or No Yield? start_node->A Run Reaction problem_node problem_node check_node check_node solution_node solution_node B Impure Product? A->B Yes C Successful Synthesis A->C No D D B->D Yes E E B->E No (Just Low Yield) I Modify Work-up/ Purification D->I Investigate Impurities F Check Starting Material Purity E->F Investigate Yield G Verify Stoichiometry F->G Optimize Reaction Conditions (Temp, Time) H H G->H Re-run Experiment J Consider Inert Atmosphere I->J Adjust Reaction Temp to Reduce Side Products J->H

Technical Support Center: Challenges in the Purification of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve the desired purity of your product.

Understanding the Core Purification Challenges

The primary challenges in purifying this compound typically stem from its synthesis, which often involves the nitration of 2-methylbenzothiazole. This electrophilic aromatic substitution reaction can lead to the formation of several impurities that are structurally similar to the desired product, making their separation difficult.

The most common impurities are regioisomers, where the nitro group is positioned at other locations on the benzene ring of the benzothiazole scaffold. Based on the directing effects of the thiazole ring and the methyl group, the formation of 4-nitro, 5-nitro, and 7-nitro isomers is a significant possibility. This is supported by evidence from the synthesis of the closely related 2-amino-6-nitrobenzothiazole, where these same regioisomers are known by-products.[1]

Additionally, unreacted starting materials and by-products from side reactions can contaminate the crude product. The polarity of these impurities is often very close to that of this compound, necessitating carefully optimized purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most probable impurities are regioisomers of 2-Methyl-nitrobenzothiazole, including the 4-nitro, 5-nitro, and 7-nitro isomers. Unreacted 2-methylbenzothiazole and di-nitrated products are also possible, depending on the reaction conditions.

Q2: What is the expected melting point of pure this compound, and how can I use it to assess purity?

A2: The reported melting point of this compound is in the range of 134-137 °C. A broad melting point range or a melting point significantly lower than this range is a strong indication of the presence of impurities. This phenomenon is known as melting point depression.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of this compound and separating it from its isomers.[2] ¹H NMR and ¹³C NMR spectroscopy are also invaluable for identifying the presence of impurities by detecting characteristic signals that do not correspond to the desired product. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification.

Q4: How should I store purified this compound to maintain its purity?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Nitroaromatic compounds can be sensitive to light, and proper storage will prevent potential degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: My purified this compound has a low melting point and a broad melting range. What should I do?

A: This indicates that your sample is still impure. The presence of regioisomers is a likely cause. A second recrystallization using a different solvent system may be necessary. Alternatively, column chromatography can be employed to separate the isomers.

Q: The compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are a few strategies to address this:[3][4]

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point.

  • Use a different solvent system: The solubility properties of the compound in the chosen solvent may not be ideal. Experiment with different solvents or solvent pairs.

  • Slow down the cooling process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[4] If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.

Q: I have very low recovery after recrystallization. What are the likely causes and solutions?

A: Low recovery is a common issue in recrystallization and can be due to several factors:[5][6]

  • Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the product crystallizes too early, especially during hot filtration, you can lose a substantial amount. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will have a low yield.

Chromatography Issues

Q: I'm having trouble separating the isomers of 2-Methyl-nitrobenzothiazole by column chromatography. What can I do?

A: The close polarity of the isomers makes separation challenging. Here are some tips for optimizing your column chromatography:

  • Solvent System Optimization: Use TLC to screen a variety of solvent systems with different polarities. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of closely related compounds than an isocratic (constant solvent composition) elution.

  • Column Dimensions and Stationary Phase: Use a long, narrow column for better resolution. A smaller particle size of the stationary phase (e.g., silica gel) can also improve separation, but may require pressure to achieve a reasonable flow rate.

Experimental Protocols

Purity Assessment by HPLC

This protocol is based on a standard reverse-phase HPLC method and is suitable for assessing the purity of this compound.[2]

ParameterRecommendation
Column Newcrom R1 or a similar C18 column
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid
Detection UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid. Degas the mobile phase before use.

  • Prepare a stock solution of your this compound sample in the mobile phase or a compatible solvent.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and run the analysis.

  • Analyze the resulting chromatogram to determine the purity based on the relative peak areas.

Purification by Recrystallization

This is a general protocol for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests. Ethanol is a good starting point, as it is often used for recrystallizing related compounds.[7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If you used charcoal or have insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

  • Determine the melting point and assess the purity by an appropriate analytical method.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude 2-Methyl-6- nitrobenzothiazole tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization Single major spot column Column Chromatography tlc->column Multiple spots of close Rf purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 column->purity_check1 purity_check1->column Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2 Purity Check (HPLC, NMR) pure_product->purity_check2 Final Characterization

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals solution1 Add more hot solvent Slow down cooling oiling_out->solution1 solution2 Reduce solvent volume Choose a less-solubilizing solvent low_recovery->solution2 solution3 Scratch flask interior Add a seed crystal no_crystals->solution3

Caption: Troubleshooting common recrystallization problems.

References

  • Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Benzothiazole, 2-methyl-6-nitro-. PubChem. Available at: [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry and Biochemistry. Available at: [Link]

  • Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • US Patent 4,369,324 A, Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • US Patent 5,374,737 A, Process for the preparation of 2-aminobenzothiazoles. Google Patents.
  • Problems in recrystallization. Biocyclopedia. Available at: [Link]

  • Problems with Recrystallisations. University of York - Department of Chemistry. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization. University of Colorado Boulder - Department of Chemistry. Available at: [Link]

  • EP 0 039 835 A1, Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.
  • This compound. Jennychem. Available at: [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. Available at: [Link]

  • Kumar, R., Kalidhar, U., Kaur, A., & Kaur, P. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-855. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-6-nitrobenzothiazole. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when working with this versatile but sometimes stubborn compound. Here, we move beyond simple solvent lists to provide in-depth, field-proven strategies and explain the chemical principles behind them, ensuring your experiments are both successful and reproducible.

Understanding the Challenge: The Structure-Solubility Relationship

This compound (C₈H₆N₂O₂S) presents a classic solubility dilemma. Its molecular structure contains a fairly nonpolar, aromatic benzothiazole core, which suggests solubility in organic solvents. However, the presence of a highly polar nitro (–NO₂) group dramatically alters its properties. The nitro group is a strong electron-withdrawing group, creating a significant dipole moment across the molecule.[1][2] This dual character—a bulky aromatic system combined with a polar functional group—results in poor solubility in both nonpolar and simple polar solvents, like water.[2] PubChem notes its water solubility is extremely low, at approximately 19.4 µg/mL.[3]

This guide will provide structured solutions to overcome this common hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in common solvents like ethanol or methanol for my reaction. What are my best options?

This is the most common issue. While simple alcohols might be insufficient, the key is to select a solvent that can effectively solvate both the aromatic ring and the polar nitro group.

Immediate Recommendations:

  • Aprotic Polar Solvents: These are often the first choice. Solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and Dimethylacetamide (DMAc) are excellent at dissolving nitroaromatic compounds.[4] Their high dielectric constants and ability to accept hydrogen bonds allow them to interact favorably with the polar –NO₂ group, while their organic nature solvates the benzothiazole core.

  • Heating: Gently warming the mixture can significantly increase the rate of dissolution and the amount of solute that can be dissolved. Many nitro compounds require heating to about 50°C to achieve sufficient solubility for a reaction to proceed efficiently.[5]

  • Co-Solvents: If your reaction is sensitive to solvents like DMF or DMSO, a co-solvent system can be highly effective.[4][6][7] For example, using a mixture of a good-but-reactive solvent (like THF) with a smaller amount of a strong solvent (like NMP) can achieve the necessary solubility without compromising the reaction chemistry.

Expert Causality: The insolubility in simple alcohols arises because their hydrogen-bonding network is not ideal for solvating the large, nonpolar surface of the benzothiazole ring, and their polarity is often insufficient to fully engage with the nitro group. Aprotic polar solvents lack this rigid hydrogen-bonding network and possess strong dipoles, making them superior for this class of compounds.

Q2: I'm running a reduction of the nitro group to an amine. The reaction is sluggish and I see my starting material crashing out of solution. What's happening and how do I fix it?

This is a classic sign of a reaction mixture that cannot maintain the solubility of the starting material as the reaction proceeds or as temperature fluctuates. The reduction of a nitro group to an amine drastically changes the molecule's polarity, which can also affect the solubility of intermediates.

Troubleshooting Protocol:

  • Confirm Precipitate Identity: First, confirm if the precipitate is indeed the starting material. A simple TLC analysis comparing the supernatant and the redissolved precipitate against a standard of this compound will verify this.

  • Solvent System Optimization:

    • Increase Solvent Polarity: If using a solvent like ethanol, adding a co-solvent such as DMF or using aprotic polar solvents entirely can prevent precipitation.[5]

    • Acidic Conditions: For reductions using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), the amine product will be protonated to form a salt (R-NH₃⁺Cl⁻). These salts are often more soluble in the aqueous-alcoholic media than the neutral nitro starting material. A key indicator of reaction completion in such cases is the complete dissolution of the organic nitro compound into the aqueous acid phase.[5] If the reaction stalls, it may be due to insufficient acid or poor initial solubility.

  • Temperature Control: Ensure the reaction temperature is maintained. A slight, unintentional drop in temperature can cause a saturated solution to precipitate. For many reductions, gentle heating (e.g., 50-60°C) is beneficial not only for reaction kinetics but also for maintaining solubility.[5]

Workflow for Optimizing a Nitro Reduction:

G cluster_start cluster_analysis cluster_solutions start Problem: Sluggish Reaction & Precipitation check_ppt Is precipitate starting material? start->check_ppt sol_solvent Action: Change/Augment Solvent (e.g., Add DMF, use DMAc) check_ppt->sol_solvent Yes end_node Outcome: Homogeneous Reaction, Improved Conversion check_ppt->end_node No, it's product/intermediate. (Consider product solubility) sol_temp Action: Increase & Maintain Temperature (e.g., 50-70°C) sol_solvent->sol_temp sol_acid For metal/acid reduction: Ensure sufficient acid for product salt formation sol_temp->sol_acid sol_acid->end_node

Caption: Troubleshooting workflow for precipitation during nitro group reduction.

Q3: Are there any safety concerns when heating this compound in solvents like DMF or DMSO?

Yes, caution is paramount. Aromatic nitro compounds are energetic materials and can be thermally unstable.[2][8] While this compound is not a primary explosive, heating it, especially in the presence of bases or in high-boiling aprotic solvents, requires careful consideration.

Safety Guidelines:

  • Avoid Strong Bases at High Temperatures: Aromatic nitro compounds can undergo exothermic decomposition or unwanted side reactions in the presence of strong bases (like NaOH or KOH) at elevated temperatures.[8]

  • Temperature Monitoring: Always use a reaction setup that allows for accurate temperature monitoring and control (e.g., a thermocouple-controlled heating mantle). Do not heat sealed vessels.

  • Solvent Purity: Use high-purity solvents. Impurities in recycled or old solvents can sometimes catalyze decomposition pathways.

  • Scale Considerations: Be extra cautious when scaling up reactions. The ability to dissipate heat decreases as the reaction volume increases. What is safe at 100 mg may not be at 100 g.

Protocols & Data for Enhanced Solubility

Table 1: Recommended Solvent Systems

The following table provides a starting point for solvent selection based on common reaction types. Solubility is qualitative and can be improved with moderate heating.

Solvent/SystemDielectric Constant (ε)Boiling Point (°C)Recommended ForRationale & Notes
DMF (Dimethylformamide)36.7153General purpose, SNAr, ReductionsExcellent solvating power for polar organics. Can be difficult to remove.
DMSO (Dimethyl sulfoxide)47.2189General purpose, high temp. reactionsVery strong solvent, but high boiling point makes removal challenging. Can oxidize some reagents.
NMP (N-Methyl-2-pyrrolidone)32.2202High-temperature synthesisThermally stable with excellent solvating power; very high boiling point.
DMAc (Dimethylacetamide)37.8165General purpose, amidationsSimilar to DMF but can be more stable at higher temperatures.
Ethanol/Water VariableVariableMetal-catalyzed reductions (e.g., Fe/HCl)Often used for reductions where the amine salt product is water-soluble.[5] May require heating to dissolve starting material.
Sulfuric Acid ~100337Nitration, Electrophilic substitutionUsed as both a solvent and a catalyst in specific reactions like further nitration.[9] The substrate is typically soluble in concentrated H₂SO₄.
Protocol: General Procedure for Achieving a Homogeneous Solution for Reaction

This protocol provides a reliable method for dissolving this compound for a subsequent chemical reaction.

Materials:

  • This compound

  • Chosen solvent (e.g., DMF, DMAc)

  • Reaction vessel with magnetic stirrer and condenser

  • Heating mantle or oil bath with temperature control

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.

  • Add Reagents: Add the this compound and any other solid reagents to the vessel.

  • Solvent Addition: Add the chosen solvent (e.g., DMF) to the vessel. A good starting concentration is typically in the range of 0.1 to 0.5 M, but this is highly reaction-dependent.

  • Stirring: Begin vigorous stirring at room temperature.

  • Controlled Heating: Slowly heat the mixture to the target temperature (e.g., 50-60°C) while continuing to stir. Observe the dissolution of the solid material.

  • Hold and Verify: Once the solid has dissolved, hold the temperature for 5-10 minutes to ensure a stable, homogeneous solution is formed before adding any other liquid reagents. If the material does not fully dissolve, a small amount of additional solvent may be required.

Self-Validation: A successful dissolution will result in a clear, particle-free solution. If particulates remain even after heating, it indicates that the solubility limit has been reached, and more solvent is necessary for that specific temperature.

Visualizing the Solvent Selection Process

The choice of solvent is a critical decision point that depends on multiple factors. The following diagram illustrates a logical pathway for selecting an appropriate solvent system.

G start Start: Dissolve This compound q_temp Reaction Temp > 150°C? start->q_temp q_reductive Reductive conditions with metal/acid? q_temp->q_reductive No s_high_temp Use High-Boiling Aprotics: NMP, DMSO q_temp->s_high_temp Yes q_base Strongly basic conditions? q_reductive->q_base No s_reductive Consider Protic Systems: EtOH/H2O/Acid q_reductive->s_reductive Yes s_default Default Choice: DMF or DMAc with moderate heat (50-80°C) q_base->s_default No s_caution Use DMF/DMAc with caution. Avoid high temp if possible. Consider Dioxane/THF as alternatives. q_base->s_caution Yes

Sources

preventing byproduct formation during the nitration of 2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maximizing Selectivity and Preventing Byproduct Formation

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-2-methylbenzothiazole. The nitration of 2-methylbenzothiazole is a critical transformation, yet it is often plagued by challenges related to selectivity and the formation of undesired byproducts.

As Senior Application Scientists, we have compiled this in-depth guide based on established chemical principles and field-proven insights. Our goal is to provide you with the causal understanding and practical troubleshooting strategies necessary to optimize your reaction, maximize your yield of the desired 6-nitro isomer, and ensure the purity of your final product.

Section 1: Frequently Asked Questions - Understanding Byproduct Formation

This section addresses the fundamental mechanistic pathways that lead to common impurities during the nitration of 2-methylbenzothiazole.

Q1: What are the primary byproducts I should expect, and why do they form?

During the electrophilic nitration of 2-methylbenzothiazole using a standard mixed acid (HNO₃/H₂SO₄) protocol, you can anticipate three main classes of byproducts. Their formation is rooted in the electronics of the substrate and the harsh nature of the reaction conditions.

  • Positional Isomers (4-, 5-, and 7-nitro-2-methylbenzothiazole): This is the most common challenge. The methyl group at the C2-position and the thiazole ring system electronically activate the fused benzene ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to multiple positions. While the 6-position is sterically accessible and electronically favored, competing substitution at the 4-, 5-, and 7-positions readily occurs, leading to a product mixture that is often difficult to separate. Direct nitration of the closely related 2-aminobenzothiazole, for instance, yields only about 20% of the desired 6-nitro isomer, with the remainder being other positional isomers[1].

  • Dinitrated Products: If the reaction is allowed to proceed for too long, at too high a temperature, or with an excessive amount of nitrating agent, a second nitration event can occur on the already nitrated product ring. This leads to the formation of dinitro-2-methylbenzothiazole byproducts.[2]

  • Oxidation Byproducts: The nitrating mixture is a potent oxidizing medium. The C2-methyl group is susceptible to oxidation, which can yield 1,3-benzothiazole-2-carbaldehyde as a significant impurity[3]. Under overly aggressive conditions, oxidative degradation of the entire heterocyclic ring can also occur, leading to a reduction in overall yield.

The following diagram illustrates the primary reaction pathway and the competing side reactions.

Byproduct_Formation sub 2-Methylbenzothiazole reagent HNO₃ / H₂SO₄ oxidation Oxidation Byproducts (e.g., 2-Carbaldehyde) sub->oxidation Oxidation of C2-Methyl Group prod_6 6-Nitro-2-methylbenzothiazole (Desired Product) reagent->prod_6 Electrophilic Aromatic Substitution (C6 Attack) isomers Positional Isomers (4-, 5-, 7-Nitro) reagent->isomers Competing C4/C5/C7 Attack dinitro Dinitro Products prod_6->dinitro Over-Nitration (Excess Reagent/Time)

Caption: Reaction pathways in the nitration of 2-methylbenzothiazole.

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides direct answers to common experimental issues, linking observable problems to their underlying causes and proposing specific, actionable solutions.

Q2: My final product is a mixture of isomers that are difficult to separate. How can I improve regioselectivity for the 6-nitro position?

Cause: Poor regioselectivity is primarily caused by a high reaction rate, which reduces the energetic difference between the transition states leading to the various isomers. This is almost always a result of inadequate temperature control. The generation of the nitronium ion from nitric and sulfuric acid is highly exothermic, and local hotspots in the reaction mixture can dramatically accelerate the reaction.[4]

Solutions:

  • Aggressive Temperature Control: Maintain a strict internal reaction temperature between 0°C and 5°C throughout the entire addition process. Use an ice-salt or acetone-dry ice bath for more efficient cooling.

  • Slow, Sub-surface Addition: Prepare your nitrating mixture (mixed acid) separately and cool it to 0°C before use. Add this cold mixed acid to the solution of 2-methylbenzothiazole in sulfuric acid very slowly, dropwise, using a pressure-equalizing dropping funnel. Ensure the tip of the funnel is below the surface of the reaction mixture to prevent localized heating at the surface.

  • Vigorous Agitation: Ensure efficient mechanical stirring to dissipate heat and maintain a homogenous concentration, preventing local excesses of the nitrating agent.

Q3: I'm observing significant amounts of dinitrated byproducts. What's causing this and how do I prevent it?

Cause: The formation of dinitrated products is a classic sign of over-reaction. The nitro group you add is deactivating, but under harsh enough conditions, a second nitration can be forced onto the ring.

Solutions:

  • Control Stoichiometry: Use a carefully measured molar ratio of nitric acid to your substrate. A common starting point is a ratio of 1.05 to 1.1 equivalents of HNO₃ .[1] Avoid using a large excess of the nitrating agent.

  • Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Do not let the reaction stir for extended periods (e.g., overnight) after completion, as this only increases the likelihood of side reactions.

  • Maintain Low Temperature: As with improving regioselectivity, low temperatures (0-5°C) will also slow the rate of the second nitration event even more significantly than the first, thus preventing over-nitration.

Q4: My yield is low, and I suspect oxidation of the starting material. What are the signs and what adjustments should I make?

Cause: Nitric acid is a powerful oxidant. The C2-methyl group on the benzothiazole ring is a prime target for oxidation, especially at elevated temperatures.[3]

Solutions:

  • Strict Temperature Adherence: This is the most critical factor. Any deviation above 10°C significantly increases the rate of oxidative side reactions.

  • Proper Quenching Technique: Always quench the reaction by pouring the cold reaction mixture onto a large excess of crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture, as this generates a tremendous amount of heat and can degrade the product.[4][5]

  • In-Process Analysis: If you suspect oxidation, analyze a crude sample by ¹H NMR. The appearance of a singlet around 9.9-10.1 ppm is indicative of the formation of the 2-carbaldehyde byproduct.

Symptom Primary Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of Isomers)High reaction temperature; Localized heatingMaintain internal temperature at 0-5°C; Slow, sub-surface addition of cold mixed acid.
Dinitration Excess nitrating agent; Prolonged reaction timeUse 1.05-1.1 eq. of HNO₃; Monitor by TLC and quench upon completion.
Low Yield / Oxidation High reaction temperature; Improper quenchingMaintain strict temperature control (<5°C); Pour reaction mixture onto excess ice.
Section 3: Recommended Protocol for Selective Mononitration

This protocol is designed as a self-validating system, incorporating best practices to maximize the yield and purity of 6-nitro-2-methylbenzothiazole.

Experimental Workflow

Caption: Step-by-step workflow for selective nitration.

Step-by-Step Methodology

Materials:

  • 2-Methylbenzothiazole (1.0 eq.)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ammonium Hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Protocol:

  • Prepare the Nitrating Mixture (Mixed Acid): In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.05 eq.) to a portion of concentrated sulfuric acid. Allow the mixture to cool to 0-5°C.

  • Prepare the Substrate Solution: In the main reaction vessel, dissolve 2-methylbenzothiazole (1.0 eq.) in concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-salt bath and begin vigorous mechanical stirring.

  • Perform the Nitration: Using a pressure-equalizing dropping funnel, add the cold mixed acid from Step 1 to the substrate solution from Step 2 dropwise over a period of 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 5°C.

  • Monitor the Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Quench the Reaction: Once the starting material is consumed, pour the entire reaction mixture slowly and carefully onto a large beaker filled with a generous amount of crushed ice, stirring continuously.

  • Isolate the Crude Product: Allow the ice to melt. The product should precipitate. Neutralize the acidic solution carefully with an aqueous ammonia solution until the pH is approximately 6-7. Filter the resulting solid precipitate using a Büchner funnel.

  • Wash and Dry: Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure 6-nitro-2-methylbenzothiazole.[6]

Section 4: Analytical & Purity Assessment
Q5: How can I effectively monitor the reaction and assess the purity of my final product?

A multi-step analytical approach is essential for both in-process control and final product validation.

  • Thin Layer Chromatography (TLC): TLC is the best tool for real-time reaction monitoring. Spot the reaction mixture alongside your starting material standard. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. This allows you to determine the optimal time to quench the reaction, preventing dinitration.

  • Melting Point: A sharp melting point that corresponds to the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities, likely positional isomers.

  • Spectroscopic Analysis (NMR & MS): These techniques are definitive for structure confirmation and purity assessment. ¹H NMR can distinguish between the desired 6-nitro isomer and other isomers based on the distinct aromatic proton splitting patterns. Mass spectrometry will confirm the correct molecular weight for the mononitrated product.

Compound Expected Melting Point (°C) Key ¹H NMR Signals (DMSO-d₆, δ ppm) Mass Spec (m/z)
2-Methylbenzothiazole 14-16°C (is a liquid at RT)7.95 (d, 1H), 7.85 (d, 1H), 7.4-7.5 (m, 2H), 2.80 (s, 3H)149.04 (M⁺)
6-Nitro-2-methylbenzothiazole ~185-188°C~8.90 (d, 1H, H-7), ~8.30 (dd, 1H, H-5), ~8.15 (d, 1H, H-4), ~2.90 (s, 3H)194.02 (M⁺)
1,3-Benzothiazole-2-carbaldehyde 75-77°C~10.1 (s, 1H, -CHO), Aromatic protons in 8.0-8.4 range163.01 (M⁺)
References
  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(21), 5276–5286. [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853. [Link]

  • Bayer AG. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of Colorado, Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry and Biochemistry. [Link]

  • Kovács, T., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzothiazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Pathway and Core Challenges

The synthesis of this compound is most reliably achieved via the cyclization of 2-amino-5-nitrothiophenol with an acetylating agent, typically acetic anhydride. This method offers excellent regioselectivity, avoiding the problematic isomeric mixtures that can arise from the direct nitration of 2-methylbenzothiazole.

However, scaling this process introduces several critical challenges:

  • Exotherm Management: The reaction is exothermic and requires precise temperature control to prevent runaway reactions and byproduct formation.

  • Precursor Stability: 2-amino-5-nitrothiophenol is susceptible to oxidative dimerization, forming a disulfide impurity that can complicate the reaction and purification.

  • Solid Handling and Isolation: Ensuring efficient mixing of solids, controlling crystallization, and achieving effective filtration and drying are paramount at scale.

  • Purification: Removing minor impurities to meet stringent final product specifications often requires optimized recrystallization protocols.

The following workflow provides a high-level overview of the recommended synthesis path.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Product Isolation cluster_3 Step 4: Purification A Charge Reactor with 2-amino-5-nitrothiophenol and Acetic Acid (Solvent) B Establish Inert Atmosphere (Nitrogen Blanket) A->B Critical for stability C Controlled Addition of Acetic Anhydride B->C D Maintain Temperature (e.g., 90-100°C) C->D Manage exotherm E Monitor Reaction (IPC via HPLC/TLC) D->E F Cool Reaction Mixture E->F G Quench/Precipitate (e.g., in Water/Ice) F->G H Filter Crude Product G->H I Wash with Water & Dry H->I J Recrystallize from Suitable Solvent (e.g., Ethanol) I->J K Filter Pure Product J->K L Dry to Constant Weight K->L

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up in a question-and-answer format.

Question 1: Why is my yield significantly lower at a larger scale compared to the lab?

This is a common issue and can be traced to several factors. Let's break down the potential causes.

  • Cause A: Oxidative Degradation of the Starting Material

    • Explanation: 2-amino-5-nitrothiophenol is an aromatic thiophenol, a class of compounds known for its propensity to oxidize and form disulfides, especially at elevated temperatures or in the presence of air.[1] On a larger scale, longer charging times and extended exposure to the environment can exacerbate this issue, consuming your starting material before it can react.

    • Solution:

      • Inert Atmosphere: Always handle the 2-amino-5-nitrothiophenol and run the entire reaction under an inert nitrogen or argon atmosphere. This is non-negotiable at scale.

      • Quality Control: Ensure the purity of your starting material before use. A significant disulfide impurity will directly impact your maximum theoretical yield.

      • Prompt Use: Charge the thiophenol to the reactor and begin the reaction as quickly as possible. Avoid letting it sit exposed for prolonged periods.

  • Cause B: Inefficient Heat Transfer and Local Hotspots

    • Explanation: The acylation and subsequent cyclization are exothermic. In a large reactor, inefficient stirring or inadequate cooling can lead to localized hotspots where the temperature is much higher than the sensor reading. These hotspots can cause thermal degradation of the starting material, intermediate, or final product, leading to the formation of tar and other byproducts.

    • Solution:

      • Controlled Addition: Add the acetic anhydride at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.

      • Stirring Efficiency: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogenous mixture and uniform temperature profile. Baffles within the reactor can significantly improve mixing.

      • Process Monitoring: Use a calibrated temperature probe and monitor the internal temperature closely throughout the addition of acetic anhydride.

  • Cause C: Suboptimal Product Isolation

    • Explanation: The method used to precipitate and isolate the product in the lab may not translate directly to a larger scale. For instance, pouring the reaction mixture into an open beaker of ice water is different from a controlled quench in a large vessel. The rate of cooling and mixing during quenching affects crystal size and filterability.

    • Solution:

      • Controlled Quench: Add the reaction mixture to the quench solution (e.g., water/ice) at a controlled rate with vigorous stirring. Alternatively, add the quench solution to the reactor. The goal is to achieve rapid and uniform precipitation.

      • Optimize Filtration: Ensure your filtration setup (e.g., Nutsche filter) is appropriately sized. A thick, slow-filtering cake can increase the time the product is in contact with mother liquor, potentially increasing solubility losses.

Question 2: My final product is contaminated with a persistent, high-molecular-weight impurity. What is it and how do I remove it?

  • Explanation: The most likely high-molecular-weight impurity is the disulfide of 2-amino-5-nitrothiophenol, which forms via oxidation. This impurity is often carried through the reaction and can be difficult to remove from the final product due to similar solubility characteristics.

  • Solution:

    • Prevention (Best Approach): As detailed in the previous question, the most effective strategy is to prevent its formation by using an inert atmosphere and high-quality starting materials.[1]

    • Purification: If the impurity is already present, a carefully optimized recrystallization is necessary. You may need to screen different solvents. Polar solvents like ethanol, isopropanol, or acetic acid are good starting points. Sometimes a solvent/anti-solvent combination is required.

Question 3: The reaction is generating a lot of dark, tarry material at scale. How can I prevent this?

  • Explanation: Tar formation is a classic sign of thermal decomposition. It is almost always linked to poor temperature control. The reaction of the amino group with acetic anhydride is highly exothermic, and without proper management, the internal temperature can spike, leading to decomposition.

  • Solution:

    • Dilution: Running the reaction at a slightly lower concentration can help. The additional solvent acts as a heat sink, making the temperature easier to control. Acetic acid is a good choice as it also participates in the reaction mechanism.

    • Slow Reagent Addition: This is the most critical parameter. The addition rate of acetic anhydride should be tied directly to the cooling capacity of your reactor. Create a clear protocol that specifies the addition time and maximum allowed internal temperature (e.g., "Add acetic anhydride over 2 hours, maintaining T_internal < 100°C").

    • Verify Cooling System: Before starting the scale-up, verify that your reactor's cooling system is functioning correctly and has the capacity to handle the calculated heat load of the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter to control during the scale-up of this synthesis?

    • A1: Without question, it is temperature control . The exotherm from the reaction with acetic anhydride must be managed to prevent byproduct formation, tarring, and potential runaway reactions. Controlled addition of the anhydride and efficient heat removal are key.

  • Q2: What are the primary safety concerns I should be aware of?

    • A2: The primary safety concerns include:

      • Corrosive Reagents: Acetic anhydride and acetic acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

      • Exothermic Reaction: As discussed, the potential for a thermal runaway exists if the reaction is not controlled. Always have a quench plan in place.

      • Nitro-Aromatic Compound Toxicity: The final product, this compound, is a nitro-aromatic compound and should be handled with care. Avoid inhalation of dust and skin contact.[3]

  • Q3: How can I effectively monitor the reaction progress at scale?

    • A3: In-Process Controls (IPCs) are essential. Periodically (e.g., every hour), take a small, representative sample from the reactor. Quench the sample and prepare it for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is preferred for quantitative analysis as it can accurately determine the consumption of the starting material and the formation of the product.

  • Q4: Is there an alternative synthesis route to consider for industrial scale?

    • A4: Yes, an alternative route often used for related compounds involves the acylation of 2-aminobenzothiazole to form 2-acetylaminobenzothiazole, followed by nitration and subsequent deacylation.[4] This route avoids handling the potentially unstable 2-amino-5-nitrothiophenol. However, it introduces the challenge of controlling the regioselectivity of the nitration step, which can yield a mixture of isomers requiring extensive purification.[4]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet.

  • Charging: Charge the flask with 2-amino-5-nitrothiophenol (10.0 g) and glacial acetic acid (50 mL). Begin stirring under a nitrogen atmosphere.

  • Reaction: Slowly add acetic anhydride (12 mL) dropwise over 15 minutes. An exotherm will be observed.

  • Heating: After the addition is complete, heat the mixture to 95°C and hold for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 250 mL of an ice/water slurry with vigorous stirring.

  • Filtration: The yellow solid product will precipitate. Filter the solid, wash the cake with deionized water (3 x 50 mL), and pull dry on the filter for 30 minutes.

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.

  • Purification: Recrystallize the crude solid from hot ethanol.

Protocol 2: Pilot-Scale Synthesis (1 kg)

  • Setup: Use a 20 L jacketed glass reactor equipped with a mechanical stirrer (with appropriate torque), condenser, temperature probe, and nitrogen inlet/outlet. Ensure the heating/cooling unit is operational.

  • Charging: Charge the reactor with 2-amino-5-nitrothiophenol (1.0 kg) and glacial acetic acid (5.0 L). Begin agitation at a speed sufficient to suspend the solids. Purge the reactor with nitrogen for 20 minutes.

  • Reaction: Set the jacket temperature to 20°C. Add acetic anhydride (1.2 L) via a metering pump over a period of 1.5 - 2 hours, ensuring the internal temperature does not exceed 100°C.

  • Heating: Once the addition is complete, set the jacket temperature to 100°C to bring the internal temperature to ~95°C. Hold at this temperature for 3-4 hours.

  • Monitoring: Take samples hourly for HPLC analysis to confirm the reaction is complete (e.g., <1% starting material remaining).

  • Isolation: Cool the reactor contents to 20-25°C. In a separate 50 L vessel, prepare an ice/water slurry (25 L). Transfer the reaction mixture via a pump into the quench vessel over 30 minutes with vigorous agitation.

  • Filtration: Filter the resulting slurry using a Nutsche filter. Wash the product cake with deionized water (3 x 5 L) until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until the loss on drying (LOD) is <0.5%.

  • Purification: Charge the dry crude product and ethanol (volume to be determined by lab-scale optimization) to the cleaned reactor. Heat to reflux to dissolve, then cool at a controlled rate to crystallize. Filter and dry the pure product as before.

Table 1: Recrystallization Solvent Screening Data (Example)

SolventSolubility (Cold)Solubility (Hot)Crystal FormRecovery (Theoretical)
EthanolLowHighNeedlesHigh
IsopropanolLowHighPlatesHigh
Acetic AcidMediumHighBlocksMedium
TolueneVery LowMediumPoorLow
WaterInsolubleInsolubleN/AN/A

Based on this example data, ethanol and isopropanol are excellent candidates for recrystallization.

References

  • Vertex AI Search. (n.d.). The Synthesis and Purity of 2-Amino-5-nitrophenol: A Manufacturer's Perspective.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrophenol synthesis.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol.
  • YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • Fisher Scientific. (2024, March 29). 2-Amino-6-nitrobenzothiazole Safety Data Sheet.
  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Production of 2-Methyl-5-nitrophenol.

Sources

Technical Support Center: Derivatization of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Methyl-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common synthetic transformations involving this versatile heterocyclic compound. Our goal is to equip you with the necessary information to overcome experimental challenges and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound and its derivatives.

Q1: What are the most common reactive sites on this compound for derivatization?

A1: this compound offers several key reactive sites for derivatization. The most frequently targeted positions are the 2-methyl group, which can be functionalized, and the 6-nitro group, which can be reduced to an amine to enable a wide range of subsequent reactions. Additionally, electrophilic substitution on the benzene ring is possible, though the nitro group is deactivating.

Q2: I am seeing a low yield in my derivatization reaction. What are the first things I should check?

A2: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach is the most effective way to troubleshoot.[1] Key areas to investigate include the purity of your starting materials and solvents, the reaction temperature, and the reaction time.[1] Small-scale trial reactions can be invaluable for optimizing these parameters without consuming large quantities of your starting materials.[1]

Q3: How can I monitor the progress of my derivatization reaction effectively?

A3: Thin-layer chromatography (TLC) is a standard and highly effective method for monitoring the progress of your reaction.[2] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of your desired product.[2] Visualization is typically achieved using UV light or by staining with iodine vapor.[2]

Q4: What are some common side products I should be aware of when working with benzothiazole derivatives?

A4: The formation of byproducts can complicate purification and lower your overall yield.[2] When starting from precursors like 2-aminothiophenol, oxidation of the thiol group to form a disulfide is a common side reaction.[2] It is advisable to perform such reactions under an inert atmosphere to minimize this.[2] Additionally, over-oxidation of intermediates or self-condensation of starting materials like aldehydes can occur under certain conditions.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you may encounter during the derivatization of this compound, along with actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials. Ensure the purity of your this compound and other reagents. If synthesizing the starting material, ensure it is properly purified and characterized.
Suboptimal reaction conditions (temperature, time, concentration). Systematically vary the reaction temperature. Some reactions may require heating, while others proceed better at room temperature or below to minimize side products.[2] Optimize the reaction time by monitoring with TLC.
Incomplete reaction. If the reaction has stalled, consider adding a fresh portion of a reagent or a catalyst if applicable.
Product instability. The desired derivative may be unstable under the reaction or workup conditions. Monitor for product degradation over time using TLC or LC-MS.[1]
Formation of Multiple Products/Impure Product Side reactions. As mentioned in the FAQs, oxidation and self-condensation are common. Use an inert atmosphere for sensitive reagents.[2] Carefully control the stoichiometry of oxidizing agents.[2]
Incorrect reaction temperature. Running the reaction at a lower temperature may improve selectivity and reduce the formation of byproducts.[2]
Cross-reactivity of functional groups. If your derivatizing agent can react with multiple sites on your molecule, consider using protecting groups.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent. Try to precipitate the product by adding a non-solvent (e.g., water or hexane).[3] If this fails, perform an extraction with a suitable organic solvent followed by evaporation.[3]
Product instability on silica gel. Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[2] Consider using neutral or basic alumina for column chromatography, or explore other purification methods like recrystallization.[2]
Formation of emulsions during workup. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Experimental Protocols

Here are detailed, step-by-step methodologies for key derivatization reactions of this compound.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of this compound to 2-Methyl-6-aminobenzothiazole, a key intermediate for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-Methyl-6-aminobenzothiazole.

Protocol 2: Synthesis of a Schiff Base Derivative from 2-Amino-6-nitrobenzothiazole

This protocol outlines the condensation reaction between 2-Amino-6-nitrobenzothiazole and an aromatic aldehyde to form a Schiff base.[4]

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 2-Amino-6-nitrobenzothiazole (1.0 equivalent) in ethanol in a round-bottom flask.[4]

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.[4]

  • Add a few drops of glacial acetic acid as a catalyst.[4]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate key reaction pathways and a logical flow for troubleshooting common experimental issues.

Derivatization_Pathways This compound This compound 2-Methyl-6-aminobenzothiazole 2-Methyl-6-aminobenzothiazole This compound->2-Methyl-6-aminobenzothiazole Nitro Reduction (e.g., SnCl2/HCl) Functionalized 2-Methyl Group Functionalized 2-Methyl Group This compound->Functionalized 2-Methyl Group Methyl Group Functionalization Further Amine Derivatization Further Amine Derivatization 2-Methyl-6-aminobenzothiazole->Further Amine Derivatization Amidation, Alkylation, etc. Troubleshooting_Flowchart Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckPurity->OptimizeConditions Purity OK Impure Impure? OptimizeConditions->Impure Impure Product LowYield Low Yield? OptimizeConditions->LowYield Purification Modify Purification Strategy PureProduct Pure Product, Improved Yield Purification->PureProduct Impure->Purification Yes LowYield->Purification Yes

Caption: A logical workflow for troubleshooting low yields and product impurities.

References

  • El-Sayed, R., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, R., et al. (2014). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 647-654.

Sources

stability issues of 2-Methyl-6-nitrobenzothiazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-6-nitrobenzothiazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: General FAQs & Compound Overview

This section addresses foundational questions about this compound and the rationale behind stability testing.

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic aromatic organic compound with the formula C₈H₆N₂O₂S.[1][2] Its structure, featuring a benzothiazole core substituted with a methyl and a nitro group, makes it a subject of interest in medicinal chemistry and material science. The nitroaromatic moiety often imparts specific biological activities, while the benzothiazole scaffold is a common feature in pharmacologically active compounds.

Q2: Why is understanding the stability of this specific molecule so critical?

A2: The stability of any active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] For this compound, two structural features are of particular concern:

  • The Nitro Group: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain degradation pathways and can contribute to photosensitivity.[4]

  • The Benzothiazole Ring: This heterocyclic system, particularly the sulfur atom, can be prone to oxidation.[5] The thiazole portion of the ring may also be susceptible to hydrolytic cleavage under certain pH conditions.[5] Forced degradation studies are essential to identify these potential liabilities early in development.[3][6][7] This allows for the development of stable formulations, the selection of appropriate packaging, and the establishment of proper storage conditions and shelf life.[3][8]

Q3: What are the primary degradation pathways I should be aware of for this compound?

A3: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: Cleavage of the thiazole ring, particularly under basic or strongly acidic conditions.[5][9]

  • Oxidation: Oxidation of the sulfur atom in the thiazole ring to form sulfoxides or sulfones, or oxidation of the methyl group.[5][10]

  • Photodegradation: Nitroaromatic compounds are often light-sensitive and can undergo complex photochemical reactions upon exposure to UV or visible light.[11][12][13] This can lead to color changes and the formation of various degradants.

The following sections will provide detailed troubleshooting guides for investigating each of these pathways.

Section 2: Troubleshooting Hydrolytic Stability

Hydrolysis is a common degradation route for many pharmaceutical compounds. This section provides guidance on what to do when you suspect pH-mediated instability.

Q4: My compound shows increasing degradation over time in an aqueous buffered solution. How can I determine the cause and establish a stable pH range?

A4: This observation strongly suggests hydrolytic degradation. The stability of benzothiazole derivatives is often highly pH-dependent.[5][14][15] To systematically investigate this, a forced hydrolysis study across a range of pH values is the standard approach. This will help you identify the pH of maximum stability and understand the kinetics of degradation under acidic, neutral, and basic conditions.

Protocol: Forced Hydrolysis Study

This protocol is designed to evaluate the stability of this compound in aqueous solutions at various pH levels as recommended by ICH guidelines.[3]

Objective: To determine the rate and extent of degradation under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate or other suitable buffer solutions (pH 2, 7, 9)

  • Acetonitrile (ACN) or other suitable organic solvent, HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks, pipettes

  • pH meter

  • Calibrated stability chamber or water bath set to 40-60°C

  • Validated stability-indicating HPLC-UV method (see Section 5)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a minimal amount of ACN.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Neutral: Dilute the stock solution with purified water or a pH 7 buffer.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL.

  • Incubation: Place the solutions in a controlled temperature environment (e.g., 60°C) to accelerate degradation. Protect samples from light.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the parent compound's peak area and monitor for the appearance of new peaks (degradants).

Data Interpretation: Plot the percentage of remaining this compound against time for each pH condition. A significant decrease in the parent peak and the emergence of new peaks indicate degradation. Benzothiazoles often show increased hydrolysis rates in acidic or basic media.[9]

Table 1: Example Data Summary for Hydrolytic Stability Study at 60°C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
498.599.895.2
896.199.589.8
2485.398.970.1

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Workflow Stock Prepare Stock Solution (in ACN) Acid Acidic Stress (0.1 M HCl) Stock->Acid Neutral Neutral Stress (Water/pH 7 Buffer) Stock->Neutral Base Basic Stress (0.1 M NaOH) Stock->Base Incubate Incubate at 60°C (Protect from light) Acid->Incubate Neutral->Incubate Base->Incubate Sample Sample at Time Points (0, 4, 8, 24h) Incubate->Sample Quench Neutralize & Dilute Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Plot % Remaining vs. Time HPLC->Data

Caption: Workflow for Forced Hydrolysis Study.

Section 3: Troubleshooting Photostability

Nitroaromatic compounds are notoriously susceptible to degradation upon exposure to light. This section guides you through assessing and mitigating photostability issues.

Q5: After leaving my samples on the benchtop, I noticed a color change and the appearance of new peaks in my chromatogram. Is my compound light-sensitive?

A5: This is a classic sign of photodegradation. Nitroaromatic compounds can absorb energy from UV and near-visible light, leading to photochemical reactions.[12] To confirm this and quantify the effect, a formal photostability study according to ICH Q1B guidelines is necessary.[16][17][18] This involves exposing the compound to a standardized light source and comparing it to a dark control.

Protocol: Confirmatory Photostability Study (ICH Q1B)

Objective: To evaluate the photostability of this compound as a solid and in solution.[18][19]

Materials:

  • This compound (solid powder and in solution)

  • ICH-compliant photostability chamber with a calibrated light source (e.g., Xenon lamp or metal halide lamp) providing both cool white fluorescent and near-UV light.[18]

  • Chemically inert, transparent containers (e.g., quartz cuvettes)

  • Aluminum foil to serve as a dark control wrapper

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent dish.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/ACN) in a transparent container.

  • Dark Control: Prepare an identical set of samples (solid and solution) and wrap them securely in aluminum foil to protect them completely from light.

  • Exposure: Place both the exposed samples and the dark controls in the photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18][20]

  • Analysis: After the exposure is complete, prepare all samples (exposed and dark controls) for HPLC analysis.

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls. A significant loss of the parent compound or the formation of new degradation products in the light-exposed sample, which are absent or present at much lower levels in the dark control, confirms photosensitivity.

Data Interpretation: The difference in degradation between the light-exposed sample and the dark control is attributed to photolysis. If significant degradation occurs, light-resistant packaging (e.g., amber vials) and handling the material under controlled lighting conditions are mandatory.

G cluster_samples start Start: Prepare Samples (Solid & Solution) exposed_sample Exposed Sample (Transparent Container) start->exposed_sample dark_control Dark Control (Wrapped in Foil) start->dark_control chamber Place both in Photostability Chamber exposed_sample->chamber dark_control->chamber condition Expose to ICH Q1B Conditions (≥1.2M lux-hr, ≥200 W-hr/m²) chamber->condition analysis Analyze All Samples by HPLC condition->analysis decision Compare Exposed vs. Dark Control. Significant Degradation? analysis->decision photostable Result: Photostable decision->photostable No photolabile Result: Photolabile (Use light-protective measures) decision->photolabile Yes

Caption: Decision workflow for an ICH Q1B photostability study.

Section 4: Troubleshooting Oxidative & Thermal Stability

This section covers stability issues arising from exposure to oxidative stress and elevated temperatures.

Q6: I am seeing degradation of my compound even when stored protected from light and in a neutral pH buffer. What other factors could be at play?

A6: If hydrolysis and photolysis have been ruled out, you should investigate thermal and oxidative degradation. The sulfur atom in the benzothiazole ring is a potential site for oxidation.[5] Furthermore, all chemical reactions, including degradation, are accelerated by heat.

Protocol: Forced Oxidation Study

Objective: To determine the susceptibility of the compound to oxidation.

Procedure:

  • Prepare a solution of this compound (~1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (H₂O₂). A common starting point is to have a final concentration of 3% H₂O₂.[8]

  • Store the solution at room temperature, protected from light.

  • Analyze samples by HPLC at various time points (e.g., 0, 2, 6, 24 hours) and compare against a control sample without H₂O₂.

  • Interpretation: Formation of new peaks, particularly those with a shorter retention time (often more polar), suggests oxidative degradation products like sulfoxides.

Protocol: Thermal Stress Study

Objective: To evaluate the stability of the solid compound at elevated temperatures.

Procedure:

  • Place a known quantity of solid this compound in a vial.

  • Store the vial in a calibrated oven at an accelerated temperature, such as 70°C or higher.

  • Analyze the solid sample at various time points (e.g., 1, 3, 7, 14 days) by dissolving it and injecting it into the HPLC.

  • Interpretation: A loss of purity over time indicates thermal lability. This data is crucial for determining appropriate shipping and storage temperatures.

G Compound This compound Degradation Degradation Products Compound->Degradation can lead to Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Degradation Heat Thermal Stress (e.g., >60°C) Heat->Degradation Photons Light Exposure (UV/Visible) Photons->Degradation pH Hydrolytic Stress (Acid/Base) pH->Degradation

Caption: Key stress factors leading to compound degradation.

Section 5: Analytical Methodology

A robust analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can separate the intact parent compound from all potential degradation products.

Q7: What type of analytical method should I use for these stability studies?

A7: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable choice.[21][22][23][24] The key is to develop a method with sufficient resolution to separate the parent peak from any new peaks that are generated during the forced degradation studies.

Protocol: Generic Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for developing a method capable of resolving this compound from its potential degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL

Method Validation: To ensure your method is truly stability-indicating, you must analyze samples from all forced degradation studies (acid, base, peroxide, heat, light). The method is considered validated for specificity if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is also highly recommended to confirm that the parent peak is not co-eluting with any degradants.

References

  • Q1B Photostability Testing of New Drug Substances and Products | FDA. (2018). U.S. Food and Drug Administration. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. (n.d.). Slideshare. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Wang, W., et al. (2001). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 35(8), 1949-1958. [Link]

  • Gligorovski, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-752. [Link]

  • Wang, W., et al. (2001). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 45(4-5), 503-510. [Link]

  • El-Ghezal, N., et al. (2025). Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Journal of Molecular Structure, 1313, 138547. [Link]

  • Benzothiazole, 2-methyl-6-nitro-. (n.d.). NIST WebBook. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. Semantic Scholar. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10). [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2023). National Institutes of Health. [Link]

  • Benzothiazole, 2-methyl-6-nitro-. (n.d.). PubChem. [Link]

  • Yamana, T., et al. (1969). [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. Yakugaku Zasshi, 89(5), 740-4. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Yamana, T., et al. (1969). [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. Semantic Scholar. [Link]

  • This compound (C8H6N2O2S). (n.d.). PubChemLite. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). International Council for Harmonisation. [Link]

Sources

refining the workup procedure for 2-Methyl-6-nitrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzothiazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis workup, offering practical, field-tested solutions and detailed protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the reaction of 2-amino-5-nitrothiophenol with an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds through the formation of an N-acetylated intermediate, N-(2-mercapto-4-nitrophenyl)acetamide, which then undergoes intramolecular cyclization to form the benzothiazole ring.

Q2: Why is the workup procedure for this synthesis often problematic?

A2: The challenges in the workup stem from several factors. The starting material, 2-amino-5-nitrothiophenol, is susceptible to oxidation, which can lead to disulfide impurities and other colored byproducts.[1] Furthermore, the product itself, while generally stable, can be sensitive to harsh workup conditions (e.g., strongly acidic or basic environments), potentially leading to degradation or the formation of intractable tars.[2] Finally, isolating a high-purity product often requires careful optimization of crystallization conditions.

Q3: What are the critical safety precautions for this synthesis?

A3: The starting material, 2-amino-5-nitrothiophenol, is a thiol and thus has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood.[1] As with all nitroaromatic compounds, the product should be handled with care, avoiding excessive heat or shock. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q4: How can I monitor the progress of the cyclization reaction?

A4: Thin-layer chromatography (TLC) is the most effective technique for monitoring reaction progress.[1] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 3:7 v/v), can typically resolve the starting material, the intermediate, and the final product. The consumption of the starting material and the appearance of the product spot (visualized under UV light) indicate the reaction's progression.[1]

Troubleshooting Guide: Workup & Purification

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Product Yield 1. Incomplete Reaction/Cyclization: The reaction may not have gone to completion. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase, or the chosen recrystallization solvent may be suboptimal. 3. Degradation: Harsh pH conditions during neutralization can degrade the product.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting material is fully consumed. Mild heating can often drive the cyclization to completion.[1] 2. Optimize Extraction & Recrystallization: Ensure the aqueous phase is saturated with brine before extraction to minimize the solubility of the organic product. For recrystallization, perform small-scale solvent screening to find a system where the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or ethanol/water mixtures).[2][3] 3. Use a Mild Base: Neutralize the reaction mixture with a milder base like sodium bicarbonate (NaHCO₃) solution instead of strong bases like NaOH to prevent potential hydrolysis or degradation of the benzothiazole ring.
Product is a Dark Oil or Tar 1. Oxidation of Starting Material: 2-aminothiophenols are prone to air oxidation, forming disulfide impurities that can lead to tar formation.[1] 2. Side Reactions: Localized overheating or incorrect stoichiometry can promote polymerization or the formation of complex side products.[2]1. Use High-Purity Starting Material: Ensure the 2-amino-5-nitrothiophenol is pure and has been stored properly. Using it immediately after preparation or purification is ideal. 2. Controlled Reagent Addition: Add reagents slowly and with efficient stirring, especially if the reaction is exothermic, to maintain temperature control and avoid localized "hot spots."[2] 3. Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing the product to crystallize.
Difficulty with Recrystallization 1. Poor Solvent Choice: The product may be too soluble ("oiling out") or nearly insoluble in the chosen solvent. 2. Presence of Insoluble Impurities: Impurities can sometimes inhibit proper crystal lattice formation.1. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, toluene, acetone). If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, toluene/heptane). The goal is to find a system where the compound fully dissolves when hot and precipitates cleanly upon cooling.[4] 2. Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before cooling. This removes the particulates that can interfere with crystallization.
Product Purity is Low After Recrystallization 1. Co-precipitation of Impurities: An impurity with similar solubility characteristics may be crystallizing along with the product. 2. Trapped Solvent: Incomplete drying can leave residual solvent in the crystal lattice.1. Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities. 2. Acid-Base Wash (Optional): While benzothiazoles are weakly basic, a dilute acid wash (e.g., 1M HCl) of the crude product dissolved in an organic solvent (like ethyl acetate) can sometimes remove basic impurities. This must be followed by a water and brine wash.[2] 3. Thorough Drying: Dry the final product under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.

Visualized Experimental Workflows

Overall Synthetic Pathway

The synthesis is a two-step, one-pot process involving acylation followed by intramolecular cyclization.

G cluster_reactants Reactants A 2-Amino-5-nitrothiophenol C N-(2-mercapto-4-nitrophenyl)acetamide (Intermediate) A->C + Acylation B Acetic Anhydride B->C D Crude this compound C->D Intramolecular Cyclization (Heat) E Pure Product D->E Refined Workup & Purification

Caption: Synthetic route to this compound.

Refined Workup & Purification Workflow

This workflow is designed to maximize purity by systematically removing different types of impurities.

G start Completed Reaction Mixture quench Quench on Ice Water start->quench neutralize Neutralize with NaHCO₃ Solution quench->neutralize filter_crude Filter Crude Solid neutralize->filter_crude crude_solid Crude Product (Wet) filter_crude->crude_solid dissolve Dissolve in Hot Ethanol crude_solid->dissolve charcoal Treat with Activated Charcoal (Optional, for color) dissolve->charcoal hot_filter Hot Filtration through Celite charcoal->hot_filter crystallize Cool to Crystallize hot_filter->crystallize filter_pure Isolate by Filtration crystallize->filter_pure wash Wash with Cold Ethanol filter_pure->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Step-by-step refined workup and purification procedure.

Detailed Experimental Protocols

Protocol 1: Synthesis and Standard Workup

This protocol outlines a common procedure for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrothiophenol (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 10x the reaction volume) with vigorous stirring.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

  • Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with ample cold water.

  • Drying: Dry the crude solid in a vacuum oven. The product can then be recrystallized from a suitable solvent like ethanol.[3]

Protocol 2: Refined Workup for Enhanced Purity

This protocol incorporates troubleshooting steps to address common purity issues, such as discoloration and residual impurities.

  • Reaction Quenching: After cooling the completed reaction mixture to room temperature, pour it into a beaker of ice water (10x reaction volume) with vigorous stirring to precipitate the crude product.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases and the mixture reaches a pH of 7-8. This avoids harsh basic conditions that could degrade the product.

  • Crude Isolation: Collect the yellow-to-brown precipitate via vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate runs clear and is neutral.

  • Recrystallization (with Charcoal Treatment): a. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. b. If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product). c. Gently boil the mixture for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel containing a thin pad of Celite. This crucial step removes the charcoal and any insoluble impurities that could hinder crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities clinging to the surface. c. Dry the product thoroughly under high vacuum at 40-50 °C to obtain pure this compound as a crystalline solid.

References

  • BenchChem. (2025).
  • PubChem. (2025). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Overcoming common problems in scaling up benzothiazole synthesis.
  • RSC Adv. (2015). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

Sources

analytical challenges in the characterization of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular characterization, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the analytical challenges of 2-Methyl-6-nitrobenzothiazole. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to empower your experimental success.

Introduction to this compound: The Analytical Landscape

This compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ) is a key heterocyclic compound, often serving as an intermediate in the synthesis of dyes and various pharmaceutically active agents.[1][2][3] Its characterization is paramount for ensuring purity, stability, and safety in downstream applications. However, its structure—a benzothiazole core functionalized with both an electron-withdrawing nitro group and a methyl group—presents a unique set of analytical hurdles. These include potential for isomeric impurities, challenging chromatographic separations, and specific degradation pathways that demand robust and well-designed analytical methods.

This guide is structured in a question-and-answer format to directly address the common issues and troubleshooting scenarios you may encounter.

Section 1: Chromatographic Separation Strategies (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification of this compound. Success hinges on a well-developed method that can resolve the primary analyte from potential impurities.

FAQ 1: How do I select the optimal column and mobile phase for analyzing this compound?

Answer: The key is to start with a robust Reverse-Phase (RP) method and optimize from there. The molecule is non-polar enough for good retention on standard C18 columns.

Causality Behind the Choices:

  • Column Chemistry: A column with low silanol activity, such as a modern end-capped C18 or a specialized phase like Newcrom R1, is recommended.[4] This minimizes secondary interactions between the polar nitro group and residual silanols on the silica surface, preventing peak tailing.

  • Mobile Phase Composition: A typical mobile phase consists of an organic modifier (like acetonitrile or methanol) and an aqueous component. Acetonitrile often provides better peak shape and lower viscosity.

  • Mobile Phase Modifier: The addition of an acid is crucial for ensuring the analyte is in a single protonation state and for sharpening peaks.

    • For standard UV detection, 0.1% phosphoric acid is effective.[4]

    • For Mass Spectrometry (MS) compatibility, you MUST use a volatile acid like 0.1% formic acid. [4][5] Phosphoric acid is non-volatile and will contaminate the MS ion source.

Troubleshooting Guide: HPLC Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary silanol interactions. 2. Mobile phase pH is inappropriate. 3. Column overload.1. Use a high-purity, end-capped C18 column or a specialized low-silanol column. 2. Add 0.1% formic or phosphoric acid to the mobile phase to suppress silanol activity. 3. Reduce the concentration of the injected sample.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Temperature fluctuations.1. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase daily and keep it well-mixed. 3. Use a column thermostat set to a stable temperature (e.g., 30-40 °C).
Co-elution with Impurities 1. Insufficient chromatographic resolution. 2. Presence of structural isomers (e.g., 2-Methyl-5-nitrobenzothiazole).[6]1. Optimize the gradient slope (make it shallower for better separation). 2. Try a different organic modifier (e.g., switch from acetonitrile to methanol). 3. Consider a column with a different selectivity (e.g., a phenyl-hexyl or a mixed-mode column).[7]
Protocol: Foundational HPLC-UV Purity Method
Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reverse-phase column providing good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 95% B over 15 minA starting point to elute the analyte and any related impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLPrevents column overload.
Detection UV at 254 nm and 320 nmNitroaromatic compounds have strong absorbance in the UV range.
Sample Prep. 100 µg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.
Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Prep Define Analytical Goal (Purity, Quantification) Info Gather Analyte Info (Structure, pKa, Solubility) Prep->Info Col_Select Column Selection (e.g., C18, 3.5µm) Info->Col_Select MP_Select Mobile Phase Selection (ACN/H2O + 0.1% FA) Col_Select->MP_Select Gradient Initial Gradient Screen (Fast Gradient) MP_Select->Gradient Eval Evaluate Peak Shape, Resolution, Retention Gradient->Eval Opt_Grad Optimize Gradient Slope & Temperature Eval->Opt_Grad Check_Res Resolution Acceptable? Opt_Grad->Check_Res Check_Res->Col_Select No, Change Column or Mobile Phase Validate Method Validation (Linearity, Accuracy, Precision, Robustness) Check_Res->Validate Yes

Caption: A systematic workflow for developing a robust HPLC method.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For confirming identity and detecting volatile or semi-volatile impurities, GC-MS is a powerful tool, leveraging high chromatographic efficiency with the specificity of mass detection.

FAQ 2: What are the primary considerations for setting up a GC-MS method for this compound?

Answer: this compound is amenable to GC-MS analysis. The key is to ensure efficient volatilization without thermal degradation.

Causality Behind the Choices:

  • Inlet Conditions: A split/splitless injector is standard. An injector temperature of ~250 °C is a good starting point to ensure the compound vaporizes quickly without decomposing. Using a deactivated glass liner is critical to prevent active sites from causing analyte degradation.[8]

  • Column Selection: A low-to-mid polarity column is ideal. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MSI) provides excellent resolving power for a wide range of semi-volatile compounds.[9]

  • MS Detection: Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST and Wiley.[1][9]

Troubleshooting Guide: GC-MS Issues
Problem Potential Cause(s) Recommended Solution(s)
No Analyte Peak Detected 1. Thermal degradation in the injector. 2. Column temperature is too low. 3. Analyte is not reaching the detector (adsorption).1. Lower the injector temperature in 10 °C increments. Use a fresh, deactivated liner. 2. Ensure the oven program reaches a final temperature of at least 280-300 °C. 3. Check for active sites in the system; trim the column front end (10-20 cm).
Broad or Tailing Peak 1. Active sites in the liner or column. 2. Injection volume too large, causing band broadening. 3. Inefficient transfer to the column (splitless mode).1. Replace the liner and septum. Condition the column. 2. Reduce injection volume to 1 µL. 3. Optimize splitless hold time (typically 0.5-1.0 min).
Ambiguous Mass Spectrum 1. Co-eluting impurity. 2. Background interference from the column bleed or system contamination.1. Check the peak purity using deconvolution software. Improve chromatographic separation. 2. Bake out the column. Run a solvent blank to identify system contaminants.
Protocol: GC-MS Identity Confirmation
Parameter Condition
GC System Agilent 7890B or equivalent
Column HP-5MSI (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Splitless, 1 µL
Oven Program 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS System Quadrupole MS with EI source
Source Temp. 230 °C
Quad Temp. 150 °C
Scan Range 40-400 amu
Sample Prep. 50 µg/mL in Dichloromethane or Ethyl Acetate
Expected Mass Spectrum Fragmentation

The molecular ion ([M]⁺˙) for this compound is expected at m/z 194.[1] Key fragmentation pathways in EI-MS involve the nitro group.

MS_Fragmentation M [C₈H₆N₂O₂S]⁺˙ m/z 194 (Molecular Ion) F1 [C₈H₆N₂OS]⁺˙ m/z 178 M->F1 - O F2 [C₈H₆NS]⁺ m/z 148 M->F2 - NO₂

Caption: Common EI fragmentation pathways for the analyte.

Section 3: Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and identifying functional groups.

FAQ 3: What are the key signals to look for in the ¹H and ¹³C NMR spectra?

Answer: NMR provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR:

    • Methyl Group (-CH₃): A sharp singlet is expected around ~2.8 ppm . Its integration should correspond to 3 protons.

    • Aromatic Protons: Three protons on the benzene ring will appear in the ~7.8-8.7 ppm region. The electron-withdrawing effect of the nitro group and the heteroaromatic system shifts these protons significantly downfield. Their splitting pattern (doublets, doublet of doublets) will depend on their coupling constants.

  • ¹³C NMR:

    • Methyl Carbon: A signal around ~18-22 ppm .

    • Aromatic & Thiazole Carbons: Multiple signals between ~115-165 ppm . The carbon attached to the nitro group will be significantly affected.[1]

FAQ 4: Which functional groups can be identified using FT-IR spectroscopy?

Answer: FT-IR is excellent for confirming the presence of the nitro group.

  • Nitro Group (NO₂): Look for two strong, characteristic absorption bands.

    • Asymmetric stretch: ~1500-1560 cm⁻¹

    • Symmetric stretch: ~1300-1370 cm⁻¹

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • C=N Stretch (Thiazole): Around ~1580-1650 cm⁻¹ . Reference spectra are available in the NIST Chemistry WebBook.[2]

Section 4: Impurities and Degradation Pathways

Understanding potential impurities is critical for developing stability-indicating methods.

FAQ 5: What are the most probable process-related impurities?

Answer: Impurities often stem from the synthetic route, which typically involves the nitration of a benzothiazole precursor.

  • Isomeric Impurities: Nitration of 2-methylbenzothiazole can lead to the formation of positional isomers, such as 2-methyl-4-nitrobenzothiazole , 2-methyl-5-nitrobenzothiazole , and 2-methyl-7-nitrobenzothiazole .[3] These are often the most challenging impurities to separate chromatographically.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of precursors like 2-aminobenzothiazole or 2-methylbenzothiazole .[10][11]

  • Over-reaction Products: Harsh nitrating conditions could potentially lead to di-nitrated species.

Troubleshooting Guide: Sample Stability

Problem: My sample shows new peaks and a decrease in the main peak area upon storage.

Potential Cause & Logical Pathway: The molecule is likely degrading. The nitro group is susceptible to reduction, and the benzothiazole ring can be oxidized.

Degradation_Pathway Analyte This compound Reduced 2-Methyl-6-aminobenzothiazole Analyte->Reduced Reduction (e.g., via trace metals, light) Oxidized Oxidized Products (e.g., N-oxides, ring-opened) Analyte->Oxidized Oxidation (e.g., via air, peroxides)

Caption: Potential degradation routes for the analyte.

Recommended Solutions:

  • Storage: Store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photo-degradation.

  • Solvent Choice: When preparing solutions, use high-purity, freshly opened solvents. Some solvents can contain peroxides (e.g., THF, ethers) or trace metal impurities that can catalyze degradation.

  • Forced Degradation Studies: To properly understand stability, perform forced degradation studies (acid, base, peroxide, heat, light) and use a validated stability-indicating method (like the HPLC method described above) to track the formation of degradants.

References

  • SIELC Technologies. Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column.
  • PubChem. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • NIST. Benzothiazole, 2-methyl-6-nitro- - the NIST WebBook. [Link]

  • SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

  • SIELC Technologies. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column.
  • ResearchGate. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. [Link]

  • PubChem. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251. [Link]

  • PubChemLite. This compound (C8H6N2O2S). [Link]

  • MassBank. 2-Methylbenzothiazole; LC-ESI-ITFT; MS2. [Link]

  • National Institutes of Health. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • MDPI. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. [Link]

  • Royal Society of Chemistry. Analytical Methods for Nitroaromatic Compounds. [Link]

  • National Institutes of Health. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Link]

  • NIST. 2(3H)-Benzothiazolethione, 6-nitro-. [Link]

  • Jennychem. This compound. [Link]

  • Google Patents.
  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [https://www.rjpbcs.com/pdf/2018_9(5)/[12].pdf]([Link]12].pdf)

  • MDPI. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. [Link]

  • World Journal of Pharmaceutical Research. Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • MDPI. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling. [Link]

  • National Institutes of Health. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. [Link]

  • SpectraBase. 2-Amino-6-methyl-benzothiazole - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. Quantitative GC–MS/MS in the clinical analysis of eicosanoids. [Link]

Sources

managing exothermic reactions in 2-Methyl-6-nitrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Methyl-6-nitrobenzothiazole. As Senior Application Scientists with extensive field experience, we have designed this guide to provide you with in-depth technical assistance, focusing on the critical aspect of managing the highly exothermic nitration step. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently, ensuring both the integrity of your research and the safety of your laboratory personnel.

Critical Safety Advisory

The nitration of 2-methylbenzothiazole is a potentially hazardous reaction due to its exothermic nature. A loss of temperature control can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and the potential for equipment failure and release of hazardous materials.[1] This guide is intended for use by trained professionals in a well-equipped laboratory. Always perform a thorough risk assessment before starting any experiment and adhere to all institutional and local safety protocols.[2]

Troubleshooting Guide: Addressing Common Issues in Real-Time

This section is designed to help you troubleshoot specific problems you may encounter during the synthesis.

Issue 1: My reaction temperature is rising uncontrollably, and the cooling bath is not effective.

This is a critical situation that may indicate the onset of a thermal runaway.[3][4] Immediate and decisive action is required.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[4]

  • Enhance Cooling: If possible, add more coolant (e.g., dry ice to an acetone bath) to the external cooling bath.

  • Prepare for Quench: Have a pre-chilled quenching agent, such as a large volume of ice-water, ready for immediate use.[3]

  • Alert Personnel: Inform your supervisor and any colleagues in the vicinity of the situation.

  • Emergency Shutdown: If the temperature continues to rise unabated, execute your laboratory's emergency shutdown procedure.[5][6] This may involve quenching the reaction by carefully and slowly adding the reaction mixture to the prepared ice-water with vigorous stirring. Be aware that quenching a nitration reaction with water is itself highly exothermic due to the dilution of sulfuric acid and should be a last resort.[3]

Root Cause Analysis and Prevention:

  • Inadequate Cooling: Your cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium (e.g., an ice-salt bath for temperatures below 0°C).

  • Rapid Reagent Addition: Adding the nitrating agent too quickly is a common cause of temperature excursions.[3] A slow, controlled, dropwise addition is crucial.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate.[3] Ensure your stirring is vigorous and consistent.

  • Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[3]

Issue 2: My final product yield is significantly lower than expected.

Low yields can be frustrating, but a systematic approach can often identify the cause.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time at the recommended temperature. A slight, carefully controlled increase in temperature may also be beneficial, but this must be done with extreme caution due to the exothermic nature of the reaction.[3]

  • Side Reactions/Byproduct Formation: Over-nitration or oxidation of the starting material can reduce the yield of the desired product.

    • Solution: Strict temperature control is key to minimizing side reactions. Ensure the temperature does not exceed the recommended range. Analysis of byproducts by techniques such as GC-MS can help identify the nature of the side reactions.

  • Losses During Workup: The product may be lost during the quenching and extraction steps.

    • Solution: When quenching the reaction by pouring it onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation of the product.[7] During extraction, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 2-methylbenzothiazole?

Q2: How can I minimize the formation of isomeric byproducts?

The regioselectivity of nitration is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. In the case of 2-methylbenzothiazole, the position of nitration can be sensitive to the reaction conditions. Maintaining a low reaction temperature and using the correct ratio of nitric acid to sulfuric acid are crucial for maximizing the yield of the desired 6-nitro isomer.

Q3: What is the best way to quench the reaction?

The standard and recommended procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[3][7] This method serves to rapidly cool the mixture, dilute the strong acids, and precipitate the solid product.

Q4: Are there safer alternatives to traditional batch nitration?

Yes, continuous flow nitration is an inherently safer method for managing highly exothermic reactions.[1] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and temperature control, minimizing the risk of thermal runaway.[1][8]

Experimental Protocol: Nitration of 2-Methylbenzothiazole

This protocol is a general guideline and should be adapted based on your specific laboratory conditions and risk assessment.

Materials:

  • 2-Methylbenzothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (e.g., ice-salt bath)

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a pre-determined amount of concentrated nitric acid to a cooled (0-5°C) volume of concentrated sulfuric acid with stirring. Prepare this mixture in a cooling bath and allow it to cool to 0-5°C before use.

  • Reaction Setup: In the three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-methylbenzothiazole in a sufficient amount of concentrated sulfuric acid. Cool this solution to 0-5°C in a cooling bath.

  • Nitrating Agent Addition: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-methylbenzothiazole. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition rate should be adjusted to prevent any significant rise in temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours), monitoring the progress of the reaction by a suitable technique like TLC.

  • Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Visualizing Workflows and Processes

Troubleshooting a Temperature Excursion

G A Temperature Rises Above Set Point B Stop Reagent Addition Immediately A->B C Enhance Cooling Capacity B->C D Temperature Stabilizes? C->D E Continue Reaction with Caution D->E Yes F Prepare for Emergency Quench D->F No I Investigate Root Cause Post-Mortem E->I G Temperature Continues to Rise? F->G G->D No, stabilizes H Execute Emergency Shutdown & Quench G->H Yes H->I G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Prepare Nitrating Mixture (H2SO4 + HNO3) Control: Low Temperature C Slow, Dropwise Addition of Nitrating Mixture Control: Addition Rate & Temperature A->C B Dissolve 2-Methylbenzothiazole in H2SO4 Control: Cooling B->C D Stir at Low Temperature Control: Time & Agitation C->D E Quench on Ice-Water Control: Slow Addition & Stirring D->E F Isolate & Purify Product E->F

Caption: A flowchart illustrating the critical steps and control parameters in the synthesis of this compound.

Data Tables for Safe and Effective Synthesis

Table 1: Recommended Reaction Parameters and Justifications
ParameterRecommended RangeJustification
Reaction Temperature 0°C to 5°CTo control the highly exothermic nitration reaction and minimize the formation of byproducts. [7]
Addition Rate of Nitrating Agent Slow, dropwiseTo allow the cooling system to dissipate the heat generated and prevent a rapid temperature rise. [3]
Agitation Speed Vigorous and consistentTo ensure uniform temperature distribution and prevent the formation of localized "hot spots". [3]
Quenching Temperature 0°C to 10°CTo ensure rapid cooling and complete precipitation of the product.
Table 2: Key Thermal Hazard Parameters for Consideration

While specific values for 2-methylbenzothiazole nitration are not provided in the search results, a thorough risk assessment should aim to determine these parameters. [4]

Parameter Symbol Description Significance in Nitration Safety
Heat of Reaction ΔHr The total heat released by the nitration reaction. A high value indicates a greater potential for a temperature increase if cooling is lost.
Adiabatic Temperature Rise ΔTad The theoretical temperature increase assuming no heat is lost to the surroundings. A critical indicator of runaway potential. A high ΔTad means a small loss of cooling can be catastrophic.
Maximum Temperature of the Synthesis Reaction MTSR The maximum temperature a reaction can reach in the event of a cooling failure. If the MTSR exceeds the decomposition temperature of the mixture, a secondary, more violent reaction can occur.

| Time to Maximum Rate under Adiabatic Conditions | TMRad | The time it takes for a reaction to reach its maximum rate under adiabatic conditions. | Indicates how quickly a runaway reaction will escalate. |

References

  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Best Practices for Working with Chemical Reactions in the Lab. (2025-12-25). (URL: )
  • A fast and mild method for nitration of aromatic rings - ResearchGate. (2025-08-06). (URL: [Link])

  • Emergency Shutdown Guidelines - FIU Environmental Health and Safety. (URL: [Link])

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016-10-05). (URL: [Link])

  • Emergency Shutdown of Fluidized Bed Reaction Systems. (URL: )
  • An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (2022-05-06). (URL: [Link])

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL: [Link])

  • The protection of reactors containing exothermic reactions: an HSE view - IChemE. (URL: [Link])

  • US4808723A - Process for the preparation of benzothiazoles - Google P
  • "preventing over-oxidation in the synthesis of 2-Methyl-6-nitrobenzaldehyde" - Benchchem. (URL: )
  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google P
  • Determination of Heat Capacities and Thermodynamic Properties of 2-(Chloromethylthio)benzothiazole by an Adiabatic Calorimeter | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

  • Continuous flow nitration in miniaturized devices - PMC - NIH. (2014-02-14). (URL: [Link])

  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed. (URL: [Link])

  • Technical Support Center: Managing Thermal Runaway in Nitr
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (URL: )
  • Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step - ResearchGate. (URL: [Link])

  • Energetic study of benzothiazole and two methylbenzothiazole derivatives: Calorimetric and computational approaches | Semantic Scholar. (2014-06-01). (URL: [Link])

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - NIH. (URL: [Link])

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

  • (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - ResearchGate. (URL: [Link])

  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (2021-02-04). (URL: [Link])

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (URL: [Link])

    • A quantitative study of the nitration of benzothiazole - RSC Publishing. (URL: [Link])

  • Thermal runaway risk of 2,2′-azobis(2-methylbutyronitrile) under the process situations. (URL: [Link])

  • Nitration and arom
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). (URL: [Link])

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC - NIH. (2025-07-11). (URL: [Link])

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (2022-06-27). (URL: [Link])

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - ResearchGate. (2025-07-07). (URL: [Link])

  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google P
  • US4209631A - Process for the safe nitration of 2-methylimidazole - Google P
  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. (URL: [Link])

Sources

troubleshooting unexpected spectral data for 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-6-nitrobenzothiazole

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound and may encounter unexpected spectral results. This guide provides in-depth, experience-based insights in a question-and-answer format to help you troubleshoot and interpret your data with confidence.

Frequently Asked Questions (FAQs)

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum shows unexpected peaks or splitting patterns in the aromatic region. What is the likely cause?

Answer: This is a common issue that can stem from several sources, primarily isomeric impurities or residual starting materials.

  • Expertise & Causality: The synthesis of this compound often involves the nitration of 2-methylbenzothiazole. This reaction can produce a mixture of isomers, with the nitro group at different positions on the benzene ring (e.g., 4-nitro, 5-nitro, or 7-nitro).[1] Each isomer will have a unique set of aromatic proton signals due to the different electronic environments. The strongly electron-withdrawing nitro group significantly affects the chemical shifts of adjacent protons.

  • Troubleshooting Workflow & Protocol:

    • Confirm Expected Signals: First, verify the expected signals for pure this compound. The aromatic region should display three distinct protons.

    • Check for Isomers: Compare your spectrum to known data for other isomers if available. For instance, 2-Methyl-5-nitrobenzothiazole is a common isomer.[2]

    • Purification: If isomeric impurities are suspected, purify your sample. Recrystallization from a suitable solvent like ethanol is often effective.[3]

    • Re-acquire Data: After purification, re-acquire the ¹H NMR spectrum. The disappearance or reduction of the unexpected peaks validates the presence of impurities in the original sample.

Expected ¹H NMR Data (Reference) Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
H7~8.7 - 8.9d
H5~8.2 - 8.4dd
H4~7.9 - 8.1d
-CH₃~2.8 - 3.0s

Question 2: The chemical shifts in my NMR spectrum don't match the literature values exactly. Should I be concerned?

Answer: Minor deviations in chemical shifts are common and usually not a cause for alarm. They are most often caused by solvent effects.

  • Expertise & Causality: The polarity and magnetic anisotropy of the deuterated solvent used for NMR can interact with the solute, influencing the local electronic environment and thus the chemical shifts of the nuclei.[4][5] Aromatic solvents like benzene-d₆ can cause significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to chloroform-d₃ (CDCl₃) due to the formation of specific solute-solvent complexes.[6] For polar nitroaromatic compounds, these effects can be pronounced.[7][8]

  • Trustworthiness & Self-Validation:

    • Note the Solvent: Always record the solvent used for your NMR analysis. When comparing your data to the literature, ensure the same solvent was used.

    • Internal Standard: Confirm that your spectrum is correctly referenced. The residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) should be at its correct position.

    • Run in a Different Solvent: If you have enough sample and are still concerned, acquiring a spectrum in a different solvent (e.g., DMSO-d₆) can provide a second set of data points to confirm the structure. The relative positions and splitting patterns of the peaks should remain consistent.

II. Mass Spectrometry (MS)

Question 3: My mass spectrum does not show the expected molecular ion peak at m/z 194. What could be wrong?

Answer: The absence of a clear molecular ion (M⁺) peak can be due to the ionization technique used, fragmentation of the molecule, or sample degradation.

  • Expertise & Causality: this compound has a molecular weight of 194.21 g/mol .[9][10]

    • Ionization Technique: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, sometimes leading to a very weak or absent molecular ion peak. Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the protonated molecule [M+H]⁺ at m/z 195 or other adducts.

    • Fragmentation: The nitro group can be easily lost. A common fragmentation pattern for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). Look for major peaks at m/z 148 (M-NO₂) or m/z 164 (M-NO).[9] The base peak in the EI spectrum is often the molecular ion at m/z 194, but the fragment at m/z 148 is also very significant.[9]

    • Sample Purity: Impurities or degradation products will show different m/z values.

  • Troubleshooting Workflow:

    start No M+ at m/z 194 check_method Check Ionization Method (EI, ESI?) start->check_method check_frags Look for Fragments (m/z 148, 164) check_method->check_frags If EI check_adducts Look for Adducts ([M+H]+ at 195) check_method->check_adducts If ESI rerun Re-run with Soft Ionization (ESI) check_frags->rerun If still unclear confirm Confirm Structure check_adducts->confirm If found rerun->confirm

    Caption: Troubleshooting workflow for mass spectrometry.

III. Infrared (IR) Spectroscopy

Question 4: The characteristic nitro group peaks in my IR spectrum are weak or shifted. Is my compound impure?

Answer: While this could indicate an impurity, it's also possible that sample preparation or intermolecular interactions are affecting the spectrum.

  • Expertise & Causality: The key functional groups in this compound give rise to distinct IR absorptions.

    • Nitro Group (NO₂): You should expect two strong bands: one for the asymmetric stretch (~1500-1550 cm⁻¹) and one for the symmetric stretch (~1330-1370 cm⁻¹).

    • C=N Stretch: The benzothiazole ring has a characteristic C=N stretch around 1580-1620 cm⁻¹.

    • Aromatic C-H: Look for stretches above 3000 cm⁻¹ and out-of-plane bending below 900 cm⁻¹.

  • Troubleshooting & Self-Validation:

    • Check Sample Preparation: If using a KBr pellet, ensure the sample is completely dry and well-ground.[11] Moisture can broaden peaks and shift their positions.

    • Confirm Key Peaks: Verify the presence of other expected peaks, such as the C=N and aromatic C-H bands. If these are present and sharp, the issue is likely specific to the nitro group.

    • Consider Contaminants: A common precursor is 2-methylbenzothiazole, which lacks the nitro group peaks.[12][13] Another possibility is a starting material like 2-amino-6-nitrobenzothiazole if the synthesis started from it.[3][14] This would show N-H stretches (~3300-3500 cm⁻¹).

    • Recrystallize and Re-run: As with NMR, purifying the sample via recrystallization and re-acquiring the spectrum is the definitive way to check for impurities.

Reference IR Data Table

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=N Stretch (Thiazole Ring)1580 - 1620Medium
NO₂ Asymmetric Stretch1500 - 1550Strong
NO₂ Symmetric Stretch1330 - 1370Strong
Aromatic C-H Bending800 - 900Strong

Source: Data compiled from NIST Chemistry WebBook and PubChem.[9][10]

IV. General Troubleshooting

Question 5: My sample has a brownish or discolored appearance instead of the expected pale yellow. Does this indicate degradation?

Answer: Yes, discoloration often points to the presence of impurities or degradation products.

  • Expertise & Causality: Nitroaromatic compounds can be sensitive to light and air, potentially leading to the formation of colored byproducts. The synthesis itself, if not perfectly controlled, can also lead to side reactions that produce colored impurities.[15] For example, incomplete reactions or side reactions during nitration can leave behind various nitro-isomers or other reactive species.

  • Logical Troubleshooting Diagram:

    start Discolored Sample tlc Run Thin-Layer Chromatography (TLC) start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots purify Purify Sample (Column Chromatography or Recrystallization) multiple_spots->purify Yes single_spot Single Spot multiple_spots->single_spot No reanalyze Re-analyze purified fractions (NMR, MS) purify->reanalyze check_lit Check Literature for Reported Color single_spot->check_lit confirm_purity Purity Confirmed check_lit->confirm_purity

    Caption: General workflow for addressing sample discoloration.

References

  • PubChem Compound Summary for CID 76250, this compound. National Center for Biotechnology Information. [Link]

  • Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook, SRD 69. [Link]

  • Supporting Information for Catalytic Aerobic Oxidative Esterification of Aldehydes and Alcohols. The Royal Society of Chemistry. [Link]

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Technical Support Center: Strategies to Improve the Regioselectivity of 2-Methylbenzothiazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with benzothiazole derivatives and encountering challenges with the regioselectivity of nitration. Here, we will delve into the mechanistic nuances and provide practical, field-tested strategies to control the outcome of this critical electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are trying to synthesize 2-methyl-6-nitrobenzothiazole, but our reaction yields a mixture of isomers, including the 4- and 7-nitro products. What factors govern the regioselectivity of this reaction?

Answer:

The nitration of 2-methylbenzothiazole is a classic example of electrophilic aromatic substitution on a heterocyclic system.[1] The position of the incoming nitro group is primarily dictated by a combination of electronic and steric effects.

  • Electronic Effects: The benzothiazole ring system's reactivity is influenced by the interplay between the electron-donating methyl group at the 2-position and the inherent electronic properties of the fused ring system. The 2-methyl group, being electron-donating, tends to activate the benzene portion of the molecule towards electrophilic attack. This directing effect is most pronounced at the 6-position, which is in a para-like relationship to the 2-methyl group.[2]

  • Steric Hindrance: The presence of the fused thiazole ring and the methyl group can sterically hinder attack at certain positions. The 4- and 7-positions are generally more sterically accessible than the 5-position. However, the conditions of the reaction can significantly influence the degree of steric hindrance.

  • Reaction Conditions: The choice of nitrating agent, acid catalyst, and temperature plays a crucial role in determining the isomer ratio. Harsher conditions can lead to a loss of selectivity.

Question 2: What is the underlying mechanism of 2-methylbenzothiazole nitration, and how can we leverage this to favor the 6-nitro isomer?

Answer:

The nitration of 2-methylbenzothiazole proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich benzene ring of the benzothiazole nucleus.[3][4][5]

Mechanism Overview:
  • Generation of the Nitronium Ion: In a typical mixed-acid nitration, concentrated sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4][6]

  • Electrophilic Attack: The π-electron system of the benzothiazole ring attacks the nitronium ion. This attack can occur at the 4, 5, 6, or 7-positions, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.

  • Re-aromatization: A base (typically HSO₄⁻ or water) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

To favor the formation of the 6-nitro isomer, it is essential to exploit the electronic directing effect of the 2-methyl group while minimizing competing reactions. The para-like relationship between the 2-methyl group and the 6-position makes the transition state leading to the 6-nitro product electronically more stable.

Visualizing the Mechanism:

Nitration_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Re-aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Benzothiazole 2-Methylbenzothiazole Sigma_Complex Sigma Complex (Wheland Intermediate) Benzothiazole->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: General mechanism for the nitration of 2-methylbenzothiazole.

Question 3: We are observing significant amounts of the 4-nitro and 7-nitro isomers. What specific experimental parameters can we adjust to improve selectivity for the 6-position?

Answer:

Controlling the regioselectivity of this nitration requires careful optimization of the reaction conditions. Here is a troubleshooting guide with actionable steps:

ParameterIssueRecommended ActionScientific Rationale
Temperature High temperatures lead to decreased selectivity.Maintain a low reaction temperature, typically between 0 and 10°C, during the addition of the nitrating agent and for a period thereafter.[7]Lower temperatures favor the kinetically controlled product, which in this case is the electronically favored 6-nitro isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers.
Nitrating Agent Harsh nitrating agents can be less selective.Consider using milder nitrating agents. Instead of a standard HNO₃/H₂SO₄ mixture, explore alternatives like iron(III) nitrate or copper(II) nitrate, which have been shown to offer good regioselectivity in some cases.[8]Milder reagents can be more sensitive to the subtle electronic differences between the positions on the benzene ring, leading to improved selectivity.
Acid Catalyst The concentration and type of acid can influence the reactivity of the nitronium ion.Vary the ratio of sulfuric acid to nitric acid. In some systems, using a less acidic medium can enhance selectivity.The acidity of the medium affects the concentration and reactivity of the nitronium ion. A highly acidic environment can lead to a more aggressive and less selective electrophile.
Solvent The solvent can influence the solvation of the transition states.While many nitrations are run neat in the acid mixture, exploring the use of an inert co-solvent might be beneficial.A solvent can modulate the reactivity of the nitrating species and stabilize certain transition states over others, potentially improving regioselectivity.
Addition Rate A rapid addition of the nitrating agent can cause localized temperature spikes and reduce selectivity.Add the nitrating agent slowly and dropwise to the solution of 2-methylbenzothiazole in the acid.[3]Slow addition ensures better temperature control and a more homogeneous reaction mixture, preventing localized areas of high reactivity that can lead to side products.
Experimental Workflow for Improved Regioselectivity:

Experimental_Workflow start Start prep_substrate Prepare Solution of 2-Methylbenzothiazole in H₂SO₄ start->prep_substrate cool_reaction Cool Reaction Mixture to 0-5°C prep_substrate->cool_reaction slow_addition Slow, Dropwise Addition of Nitrating Agent cool_reaction->slow_addition prep_nitrating_agent Prepare Nitrating Agent (e.g., HNO₃/H₂SO₄) prep_nitrating_agent->slow_addition maintain_temp Maintain Temperature at 0-10°C during Addition and Stirring slow_addition->maintain_temp quench Quench Reaction (e.g., Pour onto Ice) maintain_temp->quench isolate Isolate and Purify Product (Filtration, Recrystallization) quench->isolate analyze Analyze Isomer Ratio (e.g., HPLC, NMR) isolate->analyze end End analyze->end

Caption: Optimized workflow for the regioselective nitration of 2-methylbenzothiazole.

Question 4: Can you provide a detailed experimental protocol for the synthesis of this compound with enhanced regioselectivity?

Answer:

Certainly. The following protocol is a starting point for optimizing the regioselective synthesis of this compound. It is crucial to perform this experiment in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Regioselective Nitration of 2-Methylbenzothiazole

Materials:

  • 2-Methylbenzothiazole (99%)[9]

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (d=1.54)[2]

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 10 mL of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add 2.0 g of 2-methylbenzothiazole to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 1.5 mL of fuming nitric acid to 4.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-methylbenzothiazole over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large beaker containing approximately 100 g of crushed ice with stirring. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to obtain purified this compound.

  • Characterization: Dry the purified product and characterize it by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Question 5: Are there any alternative, "greener" synthetic strategies that might offer better regioselectivity?

Answer:

Yes, the field of green chemistry offers several promising alternatives to traditional mixed-acid nitrations. These methods often provide milder reaction conditions, which can translate to improved selectivity and a better safety profile.

  • Metal-Catalyzed Nitration: The use of transition metal catalysts, such as ruthenium or copper, has been explored for the nitration of aromatic compounds.[10][11][12] These methods can offer unique regioselectivities that are not achievable with traditional methods. For instance, some ruthenium-catalyzed reactions have shown a preference for meta-C-H nitration in certain arylbenzothiazole systems.[10][11][12]

  • Solid-Acid Catalysis: Employing solid-acid catalysts can simplify product work-up and catalyst recovery. These catalysts can also provide a different reaction environment that may favor the formation of a specific isomer.

  • Solvent-Free Reactions: In some cases, performing the reaction under solvent-free conditions can lead to higher yields and improved selectivity.[13][14]

While these methods may require more development for your specific substrate, they represent the cutting edge of synthetic chemistry and are worth exploring for a more sustainable and selective approach to 2-methylbenzothiazole nitration.

References

  • Vertex AI Search. (2024). Electrophilic substitution reaction: Significance and symbolism.
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  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.
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  • ResearchGate. (2022). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles | Request PDF.
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  • J-Stage. 360. Yoshihisa Mizuno and Kikuo Adachi: Benzothiazoles. IX. Nitration of 4-Substituted 2-Methylbenzothiazoles.
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  • PubMed. (2019).
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  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
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  • National Institutes of Health (NIH). (2022).
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Validation & Comparative

A Comparative Guide to the Spectral Analysis and Structural Validation of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of heterocyclic compounds is a foundational pillar of success. Benzothiazole derivatives, recognized as "privileged structures" in medicinal chemistry, are of particular interest due to their wide spectrum of biological activities.[1] This guide provides an in-depth, technical walkthrough for the comprehensive spectral analysis and structural validation of a key derivative, 2-Methyl-6-nitrobenzothiazole.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the causality behind experimental choices, a framework for self-validating protocols, and a comparative analysis against its logical alternatives—its structural isomers. Through a multi-technique spectroscopic approach, we will build an unassailable case for the structure of this compound, demonstrating how subtle differences in spectral data can definitively distinguish it from its 4-nitro, 5-nitro, and 7-nitro counterparts.

The Imperative of Isomer Differentiation

In any synthesis targeting a specific polysubstituted aromatic system, the potential for isomeric impurities is a critical concern that must be addressed. The nitration of 2-methylbenzothiazole, for instance, can theoretically yield four different positional isomers. While reaction kinetics may favor one product, rigorous analytical validation is non-negotiable. The biological activity and toxicological profile of these isomers can vary dramatically, making their differentiation essential for regulatory approval and clinical success. This guide will use the spectral data of this compound as our primary subject and compare it with the predicted spectral characteristics of its key isomers to illustrate the power of a holistic analytical approach.

Multi-Modal Spectroscopic Validation Workflow

Our approach is rooted in the principle of orthogonal verification, where multiple independent analytical techniques are used to corroborate the structure. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity Analysis cluster_2 Electronic Properties cluster_3 Structural Confirmation MS Mass Spectrometry (Molecular Weight & Formula) FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Confirms MW NMR NMR Spectroscopy (1H & 13C) (Connectivity & Environment) MS->NMR Confirms MW FTIR->NMR Confirms functional groups Validation Validated Structure: This compound FTIR->Validation Convergent Data UVVis UV-Vis Spectroscopy (Conjugated System) NMR->UVVis Confirms aromatic structure NMR->Validation Convergent Data UVVis->Validation Convergent Data

Caption: Workflow for multi-modal spectroscopic validation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. It provides the molecular weight and, with high-resolution instruments, the molecular formula. This is the first test any proposed structure must pass. For this compound (C₈H₆N₂O₂S), the expected monoisotopic mass is approximately 194.0150 g/mol .[2]

Trustworthiness: Electron Ionization (EI) is a robust technique for this class of compounds. The fragmentation pattern provides a fingerprint that not only supports the proposed structure but can also help rule out isomers. The stability of the benzothiazole ring system often results in a prominent molecular ion peak.

Experimental Protocol: Electron Ionization GC-MS

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any residual solvent or impurities.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This energy level is standard and provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.[3]

  • Analysis: Acquire the mass spectrum, ensuring a clear molecular ion peak is observed.

Data Interpretation and Isomer Comparison

The mass spectrum of this compound is expected to show a strong molecular ion peak (M⁺) at m/z 194. The key fragmentation pathway involves the loss of a nitro group (NO₂) to give a fragment at m/z 148, or the loss of NO followed by CO. The fragmentation of the parent compound, 2-methylbenzothiazole, typically shows a strong molecular ion at m/z 149 and a fragment at m/z 108.[4][5] The presence of the nitro group significantly influences the fragmentation.

IonPredicted m/zInterpretation
[M]⁺194Molecular Ion
[M-NO₂]⁺148Loss of the nitro group
[M-O-CH₃]⁺163Loss of oxygen and a methyl radical

This data is compiled from publicly available spectral databases.[2]

While all isomers of 2-Methyl-nitrobenzothiazole will have the same molecular weight (194 g/mol ), subtle differences in fragmentation intensities might be observed. However, MS alone is generally insufficient to definitively distinguish positional isomers and must be used in conjunction with other techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is unparalleled for the rapid identification of functional groups. For this compound, we are looking for the characteristic vibrations of the nitro group (NO₂), the aromatic C=C and C-H bonds, the C=N bond of the thiazole ring, and the C-S bond.

Trustworthiness: The KBr pellet method is a reliable and reproducible technique for solid samples, minimizing solvent interference.[6][7] The presence and specific wavenumber of the symmetric and asymmetric NO₂ stretches are highly diagnostic and sensitive to the electronic environment, providing clues to its position on the aromatic ring.

Experimental Protocol: KBr Pellet Transmission FTIR

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder beforehand.

Data Interpretation and Isomer Comparison

The FTIR spectrum provides a clear fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~1590, ~1470C=C StretchAromatic Ring
~1520-1560 Asymmetric NO₂ Stretch Nitro Group
~1340-1350 Symmetric NO₂ Stretch Nitro Group
~1600-1620C=N StretchThiazole Ring
~800-900C-H Out-of-Plane BendAromatic Ring Substitution

Characteristic peak positions are derived from standard FTIR correlation tables and data from the NIST WebBook.[8]

The positions of the NO₂ stretches are particularly informative. Electron-donating or -withdrawing groups on the ring can shift these frequencies. While subtle, comparing the precise peak positions between purified isomers would likely reveal small but consistent differences. The C-H out-of-plane bending region is also critical; the pattern of absorption in the 800-900 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring like in the 6-nitro isomer, specific patterns are expected which would differ from the patterns for the 4-nitro, 5-nitro, and 7-nitro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. It allows us to map the connectivity of the molecule and, most importantly for this application, to definitively establish the substitution pattern on the aromatic ring.

Trustworthiness: A combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) creates a self-validating dataset. Chemical shifts are highly sensitive to the electronic effects of substituents, and the coupling patterns between adjacent protons provide unequivocal proof of their relative positions.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Isomer Comparison

The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum. The nitro group is strongly electron-withdrawing and will significantly deshield (shift downfield) protons that are ortho or para to it.

Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CH₃ (at C2)~2.8Singlet (s)-Aliphatic methyl group adjacent to C=N.
H-7~8.0-8.2Doublet (d)~8-9 HzOrtho coupling to H-5.
H-5~8.2-8.4Doublet of Doublets (dd)~8-9 Hz, ~2-3 HzOrtho coupling to H-7, meta coupling to H-4. Deshielded by ortho NO₂ group.
H-4~8.8-9.0Doublet (d)~2-3 HzMeta coupling to H-5. Strongly deshielded by para NO₂ group.

Predicted values are based on analysis of similar substituted benzothiazole systems and general principles of substituent chemical shift effects.[9][10]

Comparative Analysis of Aromatic Regions for Isomers:

  • This compound (Target): Will show three distinct aromatic protons with a characteristic "dd, d, d" pattern. The most downfield signal will be a doublet with a small meta coupling, corresponding to H-4.

  • 2-Methyl-4-nitrobenzothiazole (Alternative 1): The nitro group at position 4 would strongly deshield the proton at H-5. We would expect to see three aromatic protons, likely with a different coupling pattern and chemical shifts compared to the 6-nitro isomer.

  • 2-Methyl-5-nitrobenzothiazole (Alternative 2): The nitro group at position 5 would deshield protons H-4 and H-6. This would result in two doublets and one doublet of doublets, but with a distinctly different chemical shift pattern from the 6-nitro isomer.[11]

  • 2-Methyl-7-nitrobenzothiazole (Alternative 3): The nitro group at position 7 would deshield H-6. The resulting spectrum would again have a unique pattern of shifts and couplings, readily distinguishable from the others.

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the number of unique carbon environments. For this compound, eight distinct signals are expected (one methyl, seven aromatic/heterocyclic).

CarbonPredicted Shift (ppm)Rationale
CH₃~20Aliphatic methyl carbon.
Aromatic C-H115-135Standard aromatic region.
Aromatic C-S~120-130Carbon adjacent to sulfur.
Aromatic C-N~135-145Carbon adjacent to nitrogen.
C-NO₂ ~145-150 Carbon directly attached to the nitro group.
C=N (Thiazole) ~165-175 Imine carbon of the thiazole ring.

Predicted values are based on publicly available data and general trends.[9]

Caption: Predicted ¹H NMR patterns for isomeric differentiation.

UV-Vis Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π-π* transitions of the conjugated aromatic system. The position and intensity of the absorption maxima are sensitive to the extent of conjugation and the nature of the substituents.

Experimental Protocol: Solution UV-Vis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-5 M) in a UV-transparent solvent like ethanol or methanol.

  • Data Acquisition: Record the spectrum from approximately 200 to 600 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Data Interpretation

Nitroaromatic compounds typically show strong absorption bands. The benzothiazole ring itself is a strong chromophore. The addition of a nitro group, a powerful auxochrome, will cause a bathochromic (red) shift to longer wavelengths. While useful for confirming the presence of a large conjugated system, UV-Vis spectroscopy is the least specific of these techniques for differentiating positional isomers, as their absorption maxima are often very similar. However, it serves as a good final check to ensure the electronic properties are consistent with the proposed structure.

Conclusion: A Synthesis of Evidence

The structural validation of this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of orthogonal spectroscopic techniques. Mass spectrometry confirms the molecular formula. FTIR spectroscopy identifies the essential functional groups, particularly the key nitro substituent. Finally, and most definitively, NMR spectroscopy elucidates the precise connectivity and substitution pattern, allowing for confident differentiation from its positional isomers. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, validated data required for advancement in research and drug development.

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  • Reva, I. et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Chegg. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.... [Link]

  • PubChem. Methyl 2-methyl-4-nitrobenzoate. [Link]

  • JASCO Global. Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. [Link]

  • PubChem. Methyl 4-nitrobenzoate. [Link]

  • Brinson, R. G. et al. (2013). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • N-G, E. et al. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • National Institute of Standards and Technology (NIST). Benzothiazole, 2-methyl-. [Link]

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A Comparative Guide to the Synthetic Strategies for 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is a cornerstone of innovation. 2-Methyl-6-nitrobenzothiazole is a key building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of two primary synthetic methodologies: the direct nitration of 2-methylbenzothiazole and the cyclization of a pre-functionalized nitroaromatic precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic planning.

Introduction to this compound

This compound is a versatile intermediate, featuring a benzothiazole core functionalized with a methyl group at the 2-position and a nitro group at the 6-position. This substitution pattern provides multiple avenues for further chemical modification, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness.

Method 1: Electrophilic Nitration of 2-Methylbenzothiazole

This approach is a classical and direct method for introducing the nitro group onto the pre-formed 2-methylbenzothiazole scaffold. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism and Rationale

The nitration of 2-methylbenzothiazole involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and formation of the nitronium ion. The electron-rich benzothiazole ring then attacks the nitronium ion. The directing effects of the fused thiazole ring and the methyl group influence the regioselectivity of the nitration. The 6-position is electronically favored for substitution, leading to the desired product as the major isomer.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid H2SO4 Sulfuric Acid H2ONO2+ Protonated Nitric Acid NO2+ Nitronium Ion SigmaComplex Sigma Complex (Resonance Stabilized) HSO4- Bisulfate H2O Water 2-MeBT 2-Methylbenzothiazole Product This compound

Diagram 1: Workflow for the nitration of 2-methylbenzothiazole.

Experimental Protocol

The following protocol is adapted from the work of Mizuno and Adachi.[1]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 20 g of 2-methylbenzothiazole in 80 mL of concentrated sulfuric acid. Cool the solution to 2-3 °C in an ice-water bath.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding 16 mL of fuming nitric acid (d=1.54) to 12 mL of concentrated sulfuric acid, while cooling the mixture.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylbenzothiazole over 30 minutes, maintaining the reaction temperature at 2-3 °C.

  • Reaction Progression: After the addition is complete, allow the reaction temperature to rise to 20 °C over one hour.

  • Work-up: Pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from ethanol (approximately 1 L) to obtain long, yellowish needles of this compound.

Performance Data
ParameterValueReference
Yield 83%[1]
Melting Point 165-166 °C[1]
Byproducts A minor amount of another mononitro isomer (m.p. 117 °C) is also formed.[1]

Method 2: Ring-Closure Synthesis from a Nitro-Substituted Precursor

This strategy involves the construction of the benzothiazole ring from a starting material that already contains the nitro group in the desired position. A common approach is the reaction of a substituted 2-aminothiophenol with a suitable reagent to form the thiazole ring.

Reaction Mechanism and Rationale

This synthesis is a type of condensation reaction. The proposed route utilizes 2-amino-5-nitrothiophenol and acetic anhydride. The reaction proceeds through an initial acylation of the amino group by acetic anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the benzothiazole ring. This method offers high regioselectivity as the position of the nitro group is predetermined by the starting material.

G cluster_0 Acylation and Cyclization Thiophenol 2-Amino-5-nitrothiophenol Ac2O Acetic Anhydride Intermediate N-acetylated Intermediate Product This compound

Diagram 2: Workflow for the ring-closure synthesis.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of 2-methylbenzothiazole derivatives from 2-aminothiophenols.[2]

  • Reaction Setup: In a reaction flask, add 2-amino-5-nitrothiophenol (1 equivalent) to glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 130 °C for 1 hour.

  • Work-up: Cool the reaction to room temperature and filter to remove any insoluble impurities. Cool the filtrate in an ice-water bath and slowly add a 5 wt% sodium hydroxide solution to neutralize the acetic acid to a pH of approximately 7.0.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Anticipated Performance
ParameterAnticipated Outcome
Yield Expected to be high, potentially >80%.
Byproducts Minimal, as the regiochemistry is controlled by the starting material.

Comparative Analysis

FeatureMethod 1: NitrationMethod 2: Ring-Closure
Starting Materials 2-Methylbenzothiazole, Nitric Acid, Sulfuric Acid2-Amino-5-nitrothiophenol, Acetic Anhydride
Regioselectivity Good, but can produce minor isomers requiring purification.Excellent, determined by the starting material.
Reaction Conditions Requires strong, corrosive acids and careful temperature control.Milder conditions, though heating is required.
Scalability Potentially challenging due to the exothermic nature of nitration.Generally more straightforward to scale up.
Atom Economy Lower, due to the use of stoichiometric strong acids.Higher, as most atoms from the reactants are incorporated into the product.
Safety Considerations Use of fuming nitric and concentrated sulfuric acid requires stringent safety precautions.Acetic anhydride is corrosive and a lachrymator. 2-Aminothiophenols can be toxic.

Conclusion and Recommendations

Both synthetic strategies offer viable pathways to this compound.

  • Method 1 (Nitration) is a direct and high-yielding approach when starting from 2-methylbenzothiazole. Its primary drawback is the formation of isomeric impurities that may necessitate careful purification, and the use of highly corrosive and hazardous reagents. This method is well-suited for laboratories equipped to handle large-scale, exothermic reactions and where the starting material is readily available.

  • Method 2 (Ring-Closure) provides excellent control over regioselectivity, leading to a cleaner product profile. The starting material, 2-amino-5-nitrothiophenol, is commercially available. This method is arguably safer and more amenable to scale-up due to the milder reaction conditions. For applications requiring high isomeric purity, this is the preferred route.

The ultimate choice of synthesis will depend on the specific requirements of the research or development project, including the availability and cost of starting materials, the scale of the synthesis, and the required purity of the final product.

References

  • Mizuno, Y., & Adachi, K. (1952). Benzothiazoles. V. Nitration of 2-Methylbenzothiazole. Journal of the Pharmaceutical Society of Japan, 72(6), 745-747. [Link]

  • CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google P

Sources

A Comparative Analysis of the Bioactivity of 2-Amino-6-nitrobenzothiazole and its Methylated Counterpart, 2-Methyl-6-nitrobenzothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities. Within this family, 2-amino-6-nitrobenzothiazole has emerged as a crucial starting material for the synthesis of compounds with significant antimicrobial, anticancer, and enzyme-inhibitory properties.[1] Its structural analogue, 2-Methyl-6-nitrobenzothiazole, while commercially available, remains surprisingly under-explored in terms of its biological potential. This guide provides a comprehensive comparison of the known biological activities of 2-amino-6-nitrobenzothiazole against the largely uncharted territory of this compound, offering a clear experimental framework for their direct comparative evaluation.

Unveiling the Biological Landscape: A Tale of Two Molecules

The primary structural difference between these two compounds lies in the substituent at the 2-position of the benzothiazole ring: an amino (-NH₂) group versus a methyl (-CH₃) group. This seemingly minor alteration can profoundly impact the molecule's electronic properties, hydrogen bonding capacity, and overall steric profile, thereby influencing its interaction with biological targets.

2-Amino-6-nitrobenzothiazole: A Well-Established Precursor for Bioactive Derivatives

The presence of the 2-amino group provides a reactive handle for further chemical modifications, making it a versatile building block in drug discovery.[2] Extensive research has leveraged this feature to synthesize a plethora of derivatives with diverse pharmacological activities.

  • Antimicrobial Powerhouse: Derivatives of 2-amino-6-nitrobenzothiazole have been shown to exhibit significant antibacterial and antifungal properties. For instance, Schiff base derivatives have demonstrated good activity against various strains of Staphylococcus aureus and Escherichia coli.[3] Metal complexes of 2-amino acetate-6-nitrobenzothiazole have also been prepared and evaluated for their antibacterial activity.[4]

  • Anticancer Potential: The 2-amino-6-nitrobenzothiazole core is a recurring motif in the design of novel anticancer agents.[5] Synthetic derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma).[5]

  • Enzyme Inhibition: Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been designed and synthesized as potent inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), enzymes implicated in neurodegenerative diseases.[1]

This compound: An Enigma with Untapped Potential

In stark contrast to its amino counterpart, there is a conspicuous absence of published data on the intrinsic biological activity of this compound. While the core benzothiazole structure is known to be biologically active, the specific contribution of the 2-methyl and 6-nitro substituents in this combination has not been systematically investigated. The nitro group, being a strong electron-withdrawing group, is known to be a key feature in the hypoxic cytotoxicity of some compounds, suggesting a potential avenue for anticancer research.[6][7]

A Proposed Experimental Framework for Direct Comparison

To bridge the knowledge gap and enable a direct, objective comparison of these two molecules, the following experimental workflows are proposed. These protocols are designed to be self-validating and are grounded in established methodologies.

I. Antimicrobial Activity Assessment: The Broth Microdilution Method

This experiment will determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant bacterial and fungal strains.

Experimental Workflow:

Antimicrobial_Screening cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solutions of 2-amino- and 2-methyl- 6-nitrobenzothiazole in DMSO Plate_Prep Prepare 96-well microtiter plates with serial dilutions of each compound Compound_Prep->Plate_Prep Strain_Prep Culture bacterial and fungal strains in appropriate broth (e.g., Mueller-Hinton, Sabouraud Dextrose) Inoculation Inoculate wells with a standardized suspension of microorganisms Strain_Prep->Inoculation Plate_Prep->Inoculation Incubate Incubate plates at 37°C (bacteria) or 25-30°C (fungi) for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect plates for turbidity (microbial growth) Incubate->Visual_Inspection MIC_Determination Determine the MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination Cytotoxicity_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_analysis MTT Assay & Analysis Cell_Culture Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate medium Cell_Seeding Seed cells into 96-well plates at a density of 5,000-10,000 cells/well Cell_Culture->Cell_Seeding Adherence Allow cells to adhere for 24 hours Cell_Seeding->Adherence Treatment Treat cells with varying concentrations of the compounds for 48-72 hours Adherence->Treatment Compound_Dilution Prepare serial dilutions of 2-amino- and 2-methyl- 6-nitrobenzothiazole Compound_Dilution->Treatment MTT_Addition Add MTT reagent to each well and incubate for 2-4 hours Treatment->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value: the concentration that inhibits 50% of cell growth Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity (IC50).

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-amino-6-nitrobenzothiazole and this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Comparative Data Summary (Hypothetical)

While experimental data for this compound is pending, we can create a comparative table to be populated once the proposed experiments are conducted. For illustrative purposes, representative data for a derivative of 2-amino-6-nitrobenzothiazole is included.

CompoundBiological ActivityTest SystemResult (IC₅₀ / MIC)Reference
2-Amino-6-nitrobenzothiazole Derivative (Sulfonamide) AnticancerMCF-7 cell line34.5 µM[5]
AnticancerHeLa cell line44.15 µM[5]
AnticancerMG63 cell line36.1 µM[5]
This compound AntimicrobialS. aureusData to be determined-
AntimicrobialE. coliData to be determined-
AnticancerMCF-7 cell lineData to be determined-
AnticancerHeLa cell lineData to be determined-

Potential Mechanisms of Action: A Look into Cellular Pathways

The biological activity of benzothiazole derivatives can be attributed to their ability to interact with various cellular targets.

Potential Signaling Pathways:

Signaling_Pathways cluster_antimicrobial Antimicrobial Mechanisms cluster_anticancer Anticancer Mechanisms DNA_Gyrase DNA Gyrase Inhibition Cell_Wall Cell Wall Synthesis Inhibition Enzyme_Inhibition Essential Enzyme Inhibition Kinase_Inhibition Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR) Apoptosis Induction of Apoptosis (e.g., via Bcl-2, Caspases) Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Benzothiazole_Core Benzothiazole Compounds Benzothiazole_Core->DNA_Gyrase Benzothiazole_Core->Cell_Wall Benzothiazole_Core->Enzyme_Inhibition Benzothiazole_Core->Kinase_Inhibition Benzothiazole_Core->Apoptosis Benzothiazole_Core->Cell_Cycle_Arrest

Caption: Potential mechanisms of action for bioactive benzothiazoles.

For 2-amino-6-nitrobenzothiazole derivatives, anticancer effects are often linked to the inhibition of key signaling proteins like tyrosine kinases or the induction of programmed cell death (apoptosis). [8]The antimicrobial action may involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase. The nitro group in both compounds may also play a role in generating reactive oxygen species under hypoxic conditions, a mechanism relevant for anticancer activity. [7]

Conclusion and Future Directions

While 2-amino-6-nitrobenzothiazole has proven to be a valuable scaffold for the development of a wide range of biologically active molecules, this compound represents a significant unexplored area in medicinal chemistry. The substitution of the 2-amino group with a methyl group may lead to altered physicochemical properties that could result in a different, and potentially advantageous, biological activity profile. The experimental framework outlined in this guide provides a clear and robust pathway for a head-to-head comparison of these two compounds. The resulting data will be invaluable for elucidating the structure-activity relationships of 2-substituted-6-nitrobenzothiazoles and could pave the way for the discovery of novel therapeutic leads. It is our hope that this guide will stimulate further research into the biological potential of this compound and its derivatives.

References

  • (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Račane, L., Stojković, E., Opačak-Bernardi, T., Cerić, H., Trkulja, V., & Stojaković, A. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic chemistry, 95, 103537. [Link]

  • Račane, L., Stojković, E., Opačak-Bernardi, T., Cerić, H., Trkulja, V., & Stojaković, A. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. ResearchGate. [Link]

  • Asif, M. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 15(14), 1147–1166. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link]

  • Bansod, N. H., & Chaudhari, G. N. (2015). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research, 7(9), 204-208. [Link]

  • Sridhar, J., & Koch, C. J. (1983). In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. British journal of cancer, 48(4), 565–574. [Link]

  • (2023). Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate. [Link]

  • Patel, D., Patel, K., & Patel, P. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia pharmaceutica, 78(4), 753–765. [Link]

  • Delmas, F., Di Giorgio, C., Robin, M., Azas, N., Gasquet, M., Detang, C., Costa, M., Timon-David, P., & Galy, J. P. (2002). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial agents and chemotherapy, 46(8), 2588–2594. [Link]

  • (2023). Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR. [Link]

  • Tripathi, S., & Ayyannan, S. R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547–1558. [Link]

  • Kras, M., Czaplińska, B., & Rychlik, B. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International journal of molecular sciences, 25(8), 4359. [Link]

  • Ekennia, A. C., Ukaegbu, K. O., & Ibe, C. I. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate. [Link]

  • Brezden, C. B., & Rauth, A. M. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical pharmacology, 56(7), 899–907. [Link]

  • Patel, N. B., & Patel, H. R. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 734-741. [Link]

  • Patel, D., Patel, K., & Patel, P. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia pharmaceutica, 78(4), 753–765. [Link]

  • de Oliveira, R., de Fátima, A., & de Paula, J. C. (2021). Anticancer potential of benzothiazolic derivative ( E )-2-((2-(benzo[ d ]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells. ResearchGate. [Link]

  • Mostafiz, M. M., Shim, J. K., & Lee, K. Y. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 1-8. [Link]

  • Leon, L. G., Gomez, L. M., & Velez, I. D. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry, 20(17), 2099-2105. [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. PubChem. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Methyl-6-nitrobenzothiazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of heterocyclic chemistry, nitro-substituted benzothiazoles represent a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a nitro group onto the benzothiazole scaffold profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive comparative study of the reactivity of 2-methyl-6-nitrobenzothiazole and its positional isomers: 2-methyl-4-nitrobenzothiazole, 2-methyl-5-nitrobenzothiazole, and 2-methyl-7-nitrobenzothiazole.

Introduction to 2-Methyl-nitrobenzothiazole Isomers

The core structure, 2-methylbenzothiazole, is a bicyclic system comprising a benzene ring fused to a thiazole ring, with a methyl group at the 2-position. The introduction of a nitro group (NO₂) onto the benzene ring can occur at four distinct positions, leading to the formation of the following isomers:

  • 2-Methyl-4-nitrobenzothiazole

  • 2-Methyl-5-nitrobenzothiazole

  • This compound

  • 2-Methyl-7-nitrobenzothiazole

The position of the strongly electron-withdrawing nitro group is the primary determinant of the electronic distribution within the benzothiazole ring system, thereby dictating the molecule's susceptibility to various chemical transformations.

Theoretical Framework for Reactivity Comparison

The reactivity of these isomers is fundamentally governed by the electronic effects of the nitro group, which deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic attack. The extent of this influence is highly dependent on the position of the nitro group relative to the site of reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate called a Meisenheimer complex.[1] The stability of this complex is paramount to the reaction rate. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[2]

In the context of 2-methyl-nitrobenzothiazole isomers, if we consider a nucleophilic attack on the benzene ring (e.g., displacement of a hypothetical leaving group or reaction with a strong nucleophile), the position of the nitro group will be critical.

  • 4-Nitro and 6-Nitro Isomers: In these isomers, the nitro group is ortho and para, respectively, to the fusion of the thiazole ring. This positioning allows for effective delocalization of the negative charge of the Meisenheimer complex during nucleophilic attack at positions C5 and C7 for the 4-nitro isomer, and C5 and C7 for the 6-nitro isomer. This enhanced stabilization suggests that the 4-nitro and 6-nitro isomers will be the most reactive towards nucleophilic aromatic substitution.

  • 5-Nitro and 7-Nitro Isomers: In these isomers, the nitro group is meta to the likely sites of initial nucleophilic attack on the benzene portion of the ring system. While the nitro group still exerts a deactivating inductive effect, it cannot directly participate in resonance stabilization of the Meisenheimer complex.[2] Consequently, the 5-nitro and 7-nitro isomers are predicted to be significantly less reactive towards nucleophilic aromatic substitution compared to their 4- and 6-nitro counterparts.

A kinetic study on the reactions of 2-nitrobenzothiazole with various nucleophiles confirms that the nitro group acts as a good leaving group in SNAr reactions, and the reaction proceeds via the classical two-step mechanism.[3] This provides a solid foundation for extending these principles to the isomers of 2-methyl-nitrobenzothiazole.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (the arenium ion).[4] Therefore, all four isomers of 2-methyl-nitrobenzothiazole will be significantly less reactive towards electrophiles than 2-methylbenzothiazole itself.

The directing effect of the substituents on the ring will determine the position of any potential electrophilic attack. The methyl group is weakly activating and ortho, para-directing, while the nitro group is strongly deactivating and meta-directing. The thiazole ring fusion also influences the electron density of the benzene ring. In general, electrophilic substitution on these highly deactivated rings will require harsh reaction conditions.[5]

Predicting the precise regioselectivity of EAS on these isomers is complex and would necessitate computational analysis. However, it is reasonable to expect that the positions least deactivated by the nitro group would be the most likely sites of attack.

Proposed Experimental Workflow for Comparative Reactivity Analysis

To empirically determine the relative reactivity of the 2-methyl-nitrobenzothiazole isomers, a systematic experimental approach is required. The following protocols are designed to provide quantitative and qualitative comparisons.

Synthesis of Isomers

A consistent and reproducible synthesis for each isomer is the first critical step. While a variety of methods for the synthesis of benzothiazole derivatives exist, a common route involves the condensation of a substituted 2-aminothiophenol with an appropriate electrophile.[6] For the nitro-substituted isomers, the synthesis will likely start from the corresponding nitro-substituted anilines. For instance, the synthesis of 2-amino-6-nitrobenzothiazole is well-documented and involves the reaction of p-nitroaniline with potassium thiocyanate and bromine.[7] Similar strategies can be adapted for the other isomers.

General Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product Start Nitro-substituted Aniline (4-nitro, 5-nitro, 6-nitro, or 7-nitro) Step1 Thiocyanation (e.g., KSCN, Br2) Start->Step1 Step2 Cyclization to form 2-Amino-nitrobenzothiazole Step1->Step2 Step3 Diazotization followed by Sandmeyer-type reaction (to introduce methyl group) Step2->Step3 End 2-Methyl-nitrobenzothiazole Isomer Step3->End

Kinetic Studies of Nucleophilic Aromatic Substitution

A quantitative comparison of reactivity can be achieved by studying the kinetics of SNAr with a common nucleophile.

Protocol: Comparative Kinetics of Methoxide Substitution

Objective: To determine the second-order rate constants for the reaction of each 2-methyl-nitrobenzothiazole isomer with sodium methoxide.

Materials:

  • 2-Methyl-4-nitrobenzothiazole

  • 2-Methyl-5-nitrobenzothiazole

  • This compound

  • 2-Methyl-7-nitrobenzothiazole

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare stock solutions of each benzothiazole isomer in anhydrous methanol.

  • Prepare a stock solution of sodium methoxide in anhydrous methanol.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C, 35°C, 45°C) in the spectrophotometer's thermostatted cell holder.

  • Initiate the reaction by rapidly mixing the solutions in a cuvette.

  • Monitor the reaction progress by recording the change in absorbance at the λmax of the product (2-methoxy-nitrobenzothiazole isomer) over time.

  • Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the reactant's absorbance or the exponential rise of the product's absorbance under conditions of excess nucleophile.

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess nucleophile.

  • Repeat the experiment for each isomer and at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡).

Data Presentation:

The kinetic data should be summarized in a table for easy comparison.

Isomerk₂ (M⁻¹s⁻¹) at 25°CEa (kJ/mol)
2-Methyl-4-nitrobenzothiazole
2-Methyl-5-nitrobenzothiazole
This compound
2-Methyl-7-nitrobenzothiazole

Computational Chemistry Approach to Reactivity Prediction

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and rationalizing the reactivity of these isomers. Density Functional Theory (DFT) is a widely used method for this purpose.[8][9]

Proposed Computational Workflow:

G cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Analysis Start Build 3D structures of all four isomers Step1 Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Step1 Step2 Frequency Calculation (to confirm minima) Step1->Step2 Step3 Single Point Energy Calculation (higher level of theory) Step2->Step3 Step4 Calculation of Electronic Properties Step3->Step4 Analysis1 HOMO-LUMO Energy Gap Step4->Analysis1 Analysis2 Molecular Electrostatic Potential (MEP) Maps Step4->Analysis2 Analysis3 Natural Bond Orbital (NBO) Analysis (charge distribution) Step4->Analysis3

Interpretation of Computational Data:

  • HOMO-LUMO Energy Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity.[9] We would expect the more reactive isomers (4-nitro and 6-nitro) to have smaller energy gaps.

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. The MEP maps would clearly show the electron-deficient nature of the benzene ring in all isomers, with the most positive regions indicating the most likely sites for nucleophilic attack.

  • NBO Analysis: This analysis provides the partial atomic charges on each atom, offering a quantitative measure of the electron distribution and the polarization of bonds. Higher positive charges on the carbon atoms of the benzene ring would correlate with increased susceptibility to nucleophilic attack.

Concluding Remarks

This guide provides a comprehensive framework for the comparative study of the reactivity of this compound and its positional isomers. Based on established principles of physical organic chemistry, a clear reactivity trend is predicted:

Reactivity towards Nucleophiles: 4-nitro ≈ 6-nitro > 5-nitro ≈ 7-nitro

The experimental and computational workflows detailed herein offer a robust and self-validating system for confirming this hypothesis and generating valuable data for researchers in drug discovery and materials science. A thorough understanding of the subtle yet significant differences in reactivity among these isomers is crucial for the rational design and synthesis of novel benzothiazole-based compounds with tailored properties.

References

  • Guirado, A., Cerezo, A., & Galvez, J. (1991). Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (5), 677-681.
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  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • NIH. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.

  • Juniper Publishers. (2017).
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  • Harvard University. (2018).
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  • RJPBCS. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.
  • NIH. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Master Organic Chemistry. (2018).
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Chemistry 210 Experiment 10.
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  • MDPI. (2021).
  • SCIRP. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
  • NIH. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
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  • YouTube. (2020).
  • ResearchGate. (2017). Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity.
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise quantification of 2-Methyl-6-nitrobenzothiazole, a crucial intermediate in various chemical syntheses. The selection of an appropriate analytical technique is paramount for ensuring quality control, process monitoring, and regulatory compliance in research, development, and manufacturing environments. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. Each section delves into the theoretical underpinnings, practical considerations, and expected performance characteristics of the respective techniques, supported by model experimental protocols and comparative data.

The Critical Need for Accurate this compound Quantification

This compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ) is a heterocyclic compound whose purity and concentration can significantly impact the yield, impurity profile, and overall quality of downstream products.[1][2] Consequently, robust and reliable analytical methods are indispensable for its accurate measurement. The choice of method is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide aims to elucidate the relative strengths and weaknesses of the most pertinent chromatographic techniques to facilitate an informed decision-making process.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

High-Performance Liquid Chromatography with UV detection is a widely adopted technique for the routine analysis of moderately polar, non-volatile compounds like this compound. Its robustness, cost-effectiveness, and ease of use make it an ideal choice for quality control laboratories.

The "Why" Behind the HPLC Method Design

The selection of a reversed-phase C18 column is predicated on the non-polar nature of the benzothiazole ring system, which promotes retention via hydrophobic interactions with the stationary phase.[3] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. The inclusion of a small percentage of formic or phosphoric acid is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[4] UV detection is well-suited for this analyte due to the presence of the nitroaromatic chromophore, which exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered solution with the mobile phase to a concentration that falls within the established calibration range.

Validation Parameters Summary for HPLC-UV Method

The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The following table summarizes the expected performance characteristics.

ParameterAcceptance CriteriaExpected Result
Linearity (R²) R² ≥ 0.9990.9997
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Specificity No interference from blank/placeboNo co-eluting peaks observed
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.3 µg/mL
Robustness No significant impact on resultsMethod remains reliable with minor variations in mobile phase composition and flow rate

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS is a highly sensitive and selective technique that is particularly useful for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide both quantitative data and structural confirmation, making it an excellent choice for impurity profiling and trace-level analysis.

The "Why" Behind the GC-MS Method Design

The use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is appropriate for the separation of this compound based on its boiling point and polarity.[6] A temperature-programmed oven allows for the efficient elution of the analyte while maintaining good peak shape. Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and definitive identification.[6] Selective Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selective Ion Monitoring (SIM) of characteristic ions (e.g., m/z 194, 148, 108).

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a suitable solvent such as dichloromethane or ethyl acetate.

    • Dissolve and dilute samples in the same solvent to fall within the calibration range.

Validation Parameters Summary for GC-MS Method
ParameterAcceptance CriteriaExpected Result
Linearity (R²) R² ≥ 0.9980.9992
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability≤ 5.0%< 3.0%
- Intermediate Precision≤ 5.0%< 4.0%
Specificity Unique retention time and mass spectrumConfirmed by library match and ion ratios
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.03 µg/mL
Robustness No significant impact on resultsMethod remains reliable with minor variations in oven temperature ramp and carrier gas flow rate

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Pinnacle of Sensitivity and Selectivity

For applications demanding the highest levels of sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, UPLC-MS/MS is the method of choice. The combination of the high-resolution separation power of UPLC with the specificity of tandem mass spectrometry provides unparalleled analytical performance.

The "Why" Behind the UPLC-MS/MS Method Design

The principles of chromatographic separation in UPLC are similar to HPLC, but the use of sub-2 µm particle size columns allows for faster analysis times and improved resolution.[7] Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar molecules, typically generating a protonated molecular ion ([M+H]⁺) for this compound. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion), virtually eliminating matrix interferences.[8]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: To be determined by direct infusion of a standard solution (e.g., 195.0 → 149.0).

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a mixture of acetonitrile and water.

    • Sample preparation may require more rigorous cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), depending on the matrix complexity.

Validation Parameters Summary for UPLC-MS/MS Method
ParameterAcceptance CriteriaExpected Result
Linearity (R²) R² ≥ 0.9950.9985
Accuracy (% Recovery) 80.0 - 120.0%90.0 - 110.0%
Precision (%RSD)
- Repeatability≤ 15.0%< 10.0%
- Intermediate Precision≤ 15.0%< 12.0%
Specificity Unique retention time and MRM transitionNo interferences observed at the specified retention time
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.3 ng/mL
Robustness No significant impact on resultsMethod remains reliable with minor variations in gradient profile and source parameters

Comparative Overview of the Analytical Methods

The following table provides a direct comparison of the three discussed analytical techniques for the quantification of this compound.

FeatureHPLC-UVGC-MSUPLC-MS/MS
Principle Liquid chromatography with UV absorption detectionGas chromatography with mass spectrometric detectionUltra-performance liquid chromatography with tandem mass spectrometric detection
Sensitivity Moderate (µg/mL)High (ng/mL - µg/mL)Very High (pg/mL - ng/mL)
Selectivity GoodVery GoodExcellent
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Complexity LowModerateHigh
Primary Application Routine QC, assay, and purityImpurity identification, trace analysisTrace quantification, analysis in complex matrices

Workflow for Method Selection

The selection of the most appropriate analytical method is a critical decision that should be based on the specific analytical challenge at hand. The following diagram illustrates a logical workflow for this decision-making process.

MethodSelection start Define Analytical Requirement matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_needed Determine Required Sensitivity matrix_complexity->sensitivity_needed Simple uplcmsms UPLC-MS/MS matrix_complexity->uplcmsms Complex hplc HPLC-UV sensitivity_needed->hplc Moderate (µg/mL) gcms GC-MS sensitivity_needed->gcms High (ng/mL) sensitivity_needed->uplcmsms Very High (pg/mL) throughput_needed Consider Throughput Needs throughput_needed->hplc Moderate throughput_needed->gcms Low throughput_needed->uplcmsms High hplc->throughput_needed Routine QC gcms->throughput_needed ID & Trace Analysis uplcmsms->throughput_needed High-throughput Screening

Caption: A decision workflow for selecting the appropriate analytical method.

Conclusion

The quantification of this compound can be reliably achieved using a variety of chromatographic techniques. The choice between HPLC-UV, GC-MS, and UPLC-MS/MS should be guided by a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample matrix, and throughput. HPLC-UV stands out as a robust and cost-effective method for routine quality control. GC-MS offers enhanced sensitivity and structural confirmation, making it suitable for more demanding applications. UPLC-MS/MS provides the ultimate in sensitivity and selectivity, making it the premier choice for trace-level quantification in complex sample matrices. By understanding the principles and performance characteristics of each of these powerful analytical tools, researchers and scientists can confidently select and validate the most appropriate method for their needs, ensuring the generation of high-quality, reliable data.

References

  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76250, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-6-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Zhao, Y., et al. (2021). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • Gries, W., et al. (2015). Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine. Analytical and Bioanalytical Chemistry, 407(13), 3631–3640. Retrieved from [Link]

  • Ravisankar, P., et al. (2014). A review on analytical method development. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1184. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Retrieved from [Link]

  • AMS Biopharma. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Simeone, J., Hong, P., & McConville, P. R. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2000). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]

  • Journal of Ravishankar University. (n.d.). JRUB-Key Aspects of Analytical Method Development and Validation. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • PubMed Central. (2023). Comparison of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for quantification of voriconazole plasma concentration from Chinese patients. Retrieved from [Link]

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comparing the efficacy of different catalysts for 2-Methyl-6-nitrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-6-nitrobenzothiazole and the Role of Catalysis

This compound is a key building block in the synthesis of various biologically active compounds. The presence of the nitro group at the 6-position and the methyl group at the 2-position imparts specific electronic and steric properties that are often desirable in drug candidates and functional materials. The efficient synthesis of this molecule is therefore of paramount importance.

The primary route to this compound involves the cyclocondensation of a suitably substituted o-aminothiophenol with a source of the C2-methyl group, typically acetic acid or its derivatives. The choice of catalyst is critical in this transformation, as it dictates the reaction rate, yield, purity of the product, and overall process sustainability. This guide will explore and compare the efficacy of various catalysts, including Brønsted acids, Lewis acids, and heterogeneous solid acids, for this pivotal synthesis.

Synthetic Pathways to this compound

The synthesis of this compound can be approached via two main retrosynthetic disconnections, primarily differing in the stage at which the nitro group is introduced.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor_A 2-Amino-5-nitrothiophenol Target->Precursor_A C-N bond formation Precursor_B Acetic Acid / Acetic Anhydride Target->Precursor_B C-S bond formation Precursor_C 2-Methylbenzothiazole Target->Precursor_C Nitration Precursor_D Nitrating Agent G cluster_0 Brønsted Acid Catalyzed Mechanism Start 2-Amino-5-nitrothiophenol + Acetic Acid Protonation Protonated Acetic Acid Start->Protonation H+ Attack Nucleophilic Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Amide N-acyl Intermediate Intermediate->Amide -H2O Cyclization Intramolecular Cyclization Amide->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Product This compound Dehydration->Product G cluster_1 Heterogeneous Catalysis Workflow Reactants 2-Amino-5-nitrothiophenol + Acetic Anhydride Reaction Reaction Mixture (Heating/Stirring) Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Product_Solution Product in Solution Filtration->Product_Solution Catalyst_Recovery Recovered Catalyst Filtration->Catalyst_Recovery Isolation Product Isolation (Evaporation/Crystallization) Product_Solution->Isolation Reuse Catalyst Reuse Catalyst_Recovery->Reuse Product This compound Isolation->Product

A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Data for 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel molecular entities is paramount. For a molecule of interest such as 2-Methyl-6-nitrobenzothiazole, a compound belonging to a class known for its diverse biological activities, a multi-faceted analytical approach is not just beneficial, but essential.[1][2] This guide provides an in-depth, objective comparison of experimental spectroscopic data with theoretical predictions for this compound, offering a framework for rigorous cross-validation. By synergizing experimental evidence with computational chemistry, researchers can achieve a higher degree of confidence in their structural and electronic characterizations.[3][4]

The convergence of experimental techniques and theoretical calculations provides a powerful paradigm for elucidating molecular structures and properties.[3] While experimental data provides a tangible snapshot of a molecule's behavior, theoretical calculations offer a lens into the underlying quantum mechanical principles governing its properties. This guide will navigate the methodologies for acquiring both sets of data for this compound and, more importantly, illustrate the process of their cross-validation to arrive at a comprehensive and validated molecular profile.

The Subject of Our Investigation: this compound

This compound (C₈H₆N₂O₂S) is a heterocyclic compound with a molecular weight of 194.21 g/mol .[5][6] Its structure, featuring a benzothiazole core substituted with a methyl and a nitro group, suggests potential for a range of chemical interactions and biological activities, making it a candidate for further investigation in medicinal chemistry.[1][2]

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂SPubChem[5], NIST WebBook[6]
Molecular Weight194.21 g/mol PubChem[5], NIST WebBook[6]
IUPAC Name2-methyl-6-nitro-1,3-benzothiazolePubChem[5]
CAS Number2941-63-1PubChem[5], NIST WebBook[6]

Experimental Data Acquisition: A Step-by-Step Protocol

The acquisition of high-quality experimental data is the bedrock of any successful cross-validation study. Here, we outline the standard protocols for obtaining key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.[7]

Protocol for FTIR Data Acquisition:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the KBr pellet is recorded.

  • Data Collection: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

Protocol for UV-Vis Data Acquisition:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as ethanol or methanol.

  • Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank cuvette containing the pure solvent.

  • Data Collection: The sample solution is placed in a quartz cuvette, and the absorbance is measured across the UV-Vis range (typically 200-800 nm).

  • Data Analysis: The spectrum is analyzed to identify the λmax values, which correspond to the electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, allowing for the elucidation of the molecule's carbon-hydrogen framework.

Protocol for NMR Data Acquisition:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Collection: The ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Theoretical Calculations: A Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties.[8][9][10] DFT calculations can provide insights into the optimized geometry, vibrational frequencies, electronic properties, and NMR chemical shifts of a molecule.[8][11][12]

Computational Workflow for this compound:

G cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian 09) cluster_output Output mol_structure 1. Molecular Structure Input (Build this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc uv_calc 5. Electronic Excitation Calculation (TD-DFT) geom_opt->uv_calc ir_raman Theoretical IR & Raman Spectra freq_calc->ir_raman nmr_shifts Calculated NMR Shifts nmr_calc->nmr_shifts uv_spectrum Calculated UV-Vis Spectrum uv_calc->uv_spectrum homo_lumo HOMO-LUMO Energies uv_calc->homo_lumo opt_geom Optimized Geometry (Bond lengths, angles)

Caption: Computational workflow for theoretical data generation.

Explanation of the Computational Workflow:

  • Molecular Structure Input: The 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation.[8][9]

  • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to predict the IR and Raman spectra.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[8]

  • Electronic Excitation Calculation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and predict the UV-Vis spectrum.[8]

Cross-Validation: Bridging Experiment and Theory

The core of this guide is the systematic comparison of the experimental and theoretical data. This process not only validates the computational model but also aids in the precise assignment of experimental signals.

Vibrational Spectroscopy (FTIR)

A direct comparison of the experimental FTIR spectrum with the theoretically calculated vibrational frequencies is a powerful validation tool.

Experimental FTIR Peak (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)Vibrational Assignment
~3100-3000(Predicted values)Aromatic C-H stretching
~2950-2850(Predicted values)Methyl C-H stretching
~1590, ~1470(Predicted values)Aromatic C=C stretching
~1520, ~1340(Predicted values)Asymmetric & Symmetric NO₂ stretching
~1380(Predicted values)Methyl C-H bending
~850-750(Predicted values)Aromatic C-H out-of-plane bending

Note: Calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.96) to better match experimental anharmonic frequencies.[13]

Electronic Spectroscopy (UV-Vis)

The calculated electronic transitions from TD-DFT can be compared with the experimental λmax values.

Experimental λmax (nm)Calculated λmax (nm)Electronic Transition
(Experimental value)(Predicted value)π → π
(Experimental value)(Predicted value)n → π
NMR Spectroscopy

The calculated ¹H and ¹³C chemical shifts are compared with the experimental values.

¹H NMR Comparison:

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)
Aromatic Protons(Experimental range)(Predicted range)
Methyl Protons(Experimental value)(Predicted value)

¹³C NMR Comparison:

Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)
Aromatic Carbons(Experimental range)(Predicted range)
Methyl Carbon(Experimental value)(Predicted value)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

While not directly measured experimentally in the same manner as spectra, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, provide crucial insights into the molecule's reactivity and electronic properties.[14][15] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[14]

ParameterCalculated Value (eV)
HOMO Energy(Predicted value)
LUMO Energy(Predicted value)
HOMO-LUMO Gap (ΔE)(Predicted value)

The ionization potential (IP) and electron affinity (EA) can be estimated from the HOMO and LUMO energies, respectively (IP ≈ -E(HOMO), EA ≈ -E(LUMO)).[15]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_level HOMO_level LUMO_level->HOMO_level   ΔE = E(LUMO) - E(HOMO) (Energy Gap)

Caption: HOMO-LUMO energy gap diagram.

Conclusion

The cross-validation of experimental and theoretical data for this compound provides a robust and comprehensive characterization of this molecule. This integrated approach allows for a deeper understanding of its structural, vibrational, and electronic properties than either method could achieve alone. For researchers in drug development and materials science, adopting this dual-pronged strategy is crucial for making well-informed decisions and advancing their research with a high degree of confidence. The methodologies and comparative frameworks presented in this guide offer a practical pathway for the rigorous scientific investigation of novel chemical entities.

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A Comparative Guide to the Bioactivity Screening of 2-Methyl-6-Nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its bicyclic system offers a versatile framework for structural modification, leading to derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on derivatives of the 2-methyl-6-nitrobenzothiazole core, a particularly interesting starting point due to the electronic properties conferred by the nitro group and the reactivity of the 2-position.

We will provide an objective comparison of the performance of these derivatives across several key bioactivity screens. This analysis is grounded in experimental data, detailed protocols, and an exploration of the structure-activity relationships (SAR) that govern their therapeutic potential. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of screening and developing this promising class of compounds.

Synthetic Pathways: From Core to Diversity

The journey to a diverse library of active compounds begins with a robust synthetic strategy. The common precursor for many derivatives is 2-amino-6-nitrobenzothiazole, which is typically synthesized from p-nitroaniline.[4] From this key intermediate, a variety of modifications can be introduced, primarily at the 2-amino group, to generate derivatives such as Schiff bases, amides, and sulfonamides.[5][6]

A generalized scheme for this synthetic approach is outlined below. The initial acylation of 2-amino-6-nitrobenzothiazole, for instance, can be achieved using acetic anhydride in pyridine.[3][6] This step is often a gateway to further functionalization or can be a final product for screening.

G cluster_start Starting Material cluster_derivatives Derivative Classes cluster_bioactivity Bioactivity Screening A 2-Amino-6-nitrobenzothiazole B Schiff Bases A->B Reaction with aldehydes/ketones C Amides / Sulfonamides A->C Acylation / Sulfonylation D Hydrazones A->D Multi-step synthesis via hydrazide intermediate E Anticancer B->E F Antimicrobial B->F C->E G Anti-inflammatory C->G H MAO Inhibition D->H

Caption: General synthetic routes to key derivative classes.

Comparative Bioactivity Screening

The true potential of these derivatives is revealed through rigorous biological screening. Below, we compare their performance in several key therapeutic areas, presenting quantitative data to facilitate objective evaluation.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, with some acting as potent inhibitors of cancer cell proliferation.[7] Derivatives of the 2-amino-6-nitrobenzothiazole scaffold, in particular, have been evaluated against various human cancer cell lines.

One study reported the synthesis of a sulphonamide-based acetamide benzothiazole from 2-amino-6-nitrobenzothiazole, which exhibited modest anticancer activity.[8][9][10] Other research has demonstrated that benzothiazole derivatives can induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway.[7]

Table 1: In Vitro Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Sulphonamide-based Acetamide (from 2-amino-6-nitrobenzothiazole)MCF-7 (Breast)34.5[8],[9]
HeLa (Cervical)44.15[8],[9]
MG63 (Osteosarcoma)36.1[8],[9]
2-Substituted Benzothiazole Derivative AHepG2 (Liver)38.54 (at 48h)[7]
2-Substituted Benzothiazole Derivative BHepG2 (Liver)29.63 (at 48h)[7]

Mechanistic Insights: Targeting Inflammatory Pathways in Cancer

A compelling mechanism of action for some benzothiazole derivatives is the inhibition of the NF-κB signaling pathway.[7] This pathway is a critical regulator of inflammation, which is closely linked to cancer development and progression. By reducing NF-κB protein levels, these compounds can subsequently decrease the expression of downstream effectors like COX-2 and iNOS, leading to antiproliferative and pro-apoptotic effects in cancer cells.[7]

G A Inflammatory Stimuli B NF-κB Activation A->B D COX-2 Expression B->D E iNOS Expression B->E C Benzothiazole Derivative C->B Inhibits F Tumor Cell Proliferation D->F E->F G cluster_main Key SAR Insights for 2-Amino-6-nitrobenzothiazole BTA L1 Hydrazone linkage critical for MAO-B Inhibition L2 Schiff base formation confers Antibacterial activity L3 Sulfonamide / Amide groups show Anticancer and Anti-inflammatory potential L4 NO2 group at C6 influences electronic properties

Caption: Summary of key structure-activity relationships. (Note: A chemical structure image would replace the placeholder for optimal visualization).

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising scaffold for drug discovery. The evidence presented in this guide demonstrates that targeted modifications to the core structure can yield compounds with potent and selective activity across a range of therapeutic areas, from oncology to neurodegenerative disease.

The sulphonamide and hydrazone derivatives, in particular, stand out as promising leads. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. Co-crystallization studies, especially for enzyme inhibitors like the MAO-B-selective hydrazones, will be invaluable for understanding binding interactions and rationally designing next-generation therapeutics. As we continue to explore the chemical space around this privileged scaffold, the development of novel and effective clinical candidates remains a highly attainable goal.

References

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A Comparative Photophysical Analysis of Nitrobenzothiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Nitrobenzothiazole and its derivatives represent a fascinating class of heterocyclic compounds with significant potential in medicinal chemistry, materials science, and as fluorescent probes. The introduction of a nitro group, a potent electron-withdrawing moiety, onto the benzothiazole scaffold dramatically influences its electronic and, consequently, its photophysical properties. The specific position of this nitro group—at the 4, 5, 6, or 7-position—is not a trivial matter, as it dictates the intramolecular charge transfer (ICT) characteristics and the ultimate fate of the excited state.

This guide provides a comprehensive comparative analysis of the photophysical properties of nitrobenzothiazole isomers. As a self-validating system, we will delve into the causality behind experimental choices, provide detailed methodologies, and ground our claims in authoritative sources. While a complete set of direct comparative experimental data for all four parent isomers is not extensively available in the literature—a significant finding in itself—we will build a robust understanding by examining closely related derivatives and fundamental photophysical principles.

The Photophysical Landscape of Nitroaromatics: A Predisposition for Quenching

Nitroaromatic compounds are notoriously weak emitters of light.[1] Their electronically excited singlet states are often short-lived, readily undergoing non-radiative decay back to the ground state. The primary culprit for this fluorescence quenching is efficient intersystem crossing (ISC) to the triplet manifold.[2] The presence of the nitro group introduces low-lying n-π* and charge-transfer states that can facilitate spin-orbit coupling, the fundamental interaction enabling the "spin-forbidden" transition from a singlet to a triplet state.[3]

The excited state dynamics are a competitive interplay between:

  • Fluorescence (k_f): Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

  • Internal Conversion (k_ic): Non-radiative decay from S₁ to S₀.

  • Intersystem Crossing (k_isc): Non-radiative transition from S₁ to a triplet state (Tₙ).

For many nitroaromatics, the rate of intersystem crossing (k_isc) is significantly faster than the rate of fluorescence (k_f), leading to low fluorescence quantum yields (Φ_f).[1]

G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence / Non-radiative decay

Synthesis of Nitrobenzothiazole Isomers

The synthesis of nitrobenzothiazole isomers often proceeds through the nitration of a benzothiazole precursor or the cyclization of a pre-nitrated aniline derivative. The synthesis of 2-aminobenzothiazoles substituted with a nitro group is well-documented and provides a versatile starting point for further derivatization or deamination to the parent nitrobenzothiazole.

General Synthetic Strategies:
  • Nitration of 2-Aminobenzothiazole: Direct nitration of 2-aminobenzothiazole can lead to a mixture of isomers. To achieve regioselectivity, the amino group is often first protected (e.g., by acylation) to direct the nitration, followed by deprotection. For instance, the nitration of 2-acetylaminobenzothiazole yields predominantly the 6-nitro isomer.[4]

  • Cyclization of Substituted Anilines: A common route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent (like bromine) to form the benzothiazole ring. For example, 2-amino-6-nitrobenzothiazole can be synthesized from p-nitroaniline.[5]

G cluster_0 Route 1: Nitration of Protected 2-Aminobenzothiazole cluster_1 Route 2: Cyclization of Substituted Aniline 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Acetylaminobenzothiazole 2-Acetylaminobenzothiazole 2-Aminobenzothiazole->2-Acetylaminobenzothiazole Acylation 2-Acetylamino-6-nitrobenzothiazole 2-Acetylamino-6-nitrobenzothiazole 2-Acetylaminobenzothiazole->2-Acetylamino-6-nitrobenzothiazole Nitration 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole 2-Acetylamino-6-nitrobenzothiazole->2-Amino-6-nitrobenzothiazole Deprotection p-Nitroaniline p-Nitroaniline p-Nitroaniline->2-Amino-6-nitrobenzothiazole Reaction with KSCN/Br₂

Experimental Protocols for Photophysical Characterization

To conduct a comparative analysis, a standardized set of experimental conditions is crucial. Here are the fundamental protocols for characterizing the key photophysical parameters.

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions from the ground state to excited states.

Methodology:

  • Prepare stock solutions of each nitrobenzothiazole isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of ~1 mM.

  • Dilute the stock solutions to obtain a series of concentrations that yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λ_abs).

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

  • The molar extinction coefficient (ε) can be determined from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This measures the emission of light from the excited singlet state.

Methodology:

  • Prepare dilute solutions of each isomer in the chosen solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the fluorescence emission spectra by exciting the sample at its λ_abs.

  • Record the excitation spectra by monitoring the emission at the wavelength of maximum emission (λ_em). The corrected excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.[6]

Methodology:

  • Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the nitrobenzothiazole isomers (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Prepare a series of solutions of the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measure the absorbance and integrated fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.

Excited-State Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

Methodology:

  • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

  • Detect the emitted single photons using a high-speed detector.

  • Measure the time difference between the excitation pulse and the arrival of the photon.

  • Construct a histogram of these time differences, which represents the fluorescence decay profile.

  • The decay data is then fitted to an exponential function to determine the lifetime (τ).

G Sample Prep Sample Preparation (Dilute Solutions) UV-Vis UV-Vis Spectroscopy (λ_abs, ε) Sample Prep->UV-Vis Fluorescence Fluorescence Spectroscopy (λ_em) Sample Prep->Fluorescence TCSPC Lifetime Measurement (TCSPC) (τ) Sample Prep->TCSPC Data Analysis Comparative Data Analysis UV-Vis->Data Analysis QY Quantum Yield Measurement (Φ_f) Fluorescence->QY QY->Data Analysis TCSPC->Data Analysis

Comparative Analysis of Nitrobenzothiazole Isomers: Structure-Property Relationships

While a complete experimental dataset for the parent nitrobenzothiazole isomers is elusive, we can infer their properties based on fundamental principles and data from related compounds. The position of the electron-withdrawing nitro group will significantly perturb the electron density of the benzothiazole ring system, influencing the energies of the molecular orbitals and the nature of the electronic transitions.

IsomerExpected Influence on Photophysical Properties
4-Nitrobenzothiazole The nitro group is in close proximity to the thiazole ring. This steric hindrance may cause the nitro group to twist out of the plane of the aromatic ring, potentially disrupting conjugation and affecting the excited-state dynamics. This could lead to different non-radiative decay pathways compared to other isomers.[7]
5-Nitrobenzothiazole The nitro group is at the para-position relative to the sulfur atom of the thiazole ring. This position allows for effective electronic communication along the long axis of the molecule, likely leading to a significant intramolecular charge transfer (ICT) character in the excited state. This could result in a red-shifted absorption spectrum compared to the 6-nitro isomer.
6-Nitrobenzothiazole The nitro group is at the para-position relative to the nitrogen atom of the thiazole ring. Similar to the 5-nitro isomer, this position facilitates ICT. The relative photophysical properties compared to the 5-nitro isomer will depend on the subtle differences in electron density distribution and the contribution of the sulfur and nitrogen atoms to the frontier molecular orbitals.
7-Nitrobenzothiazole The nitro group is adjacent to the sulfur atom of the thiazole ring. Similar to the 4-nitro isomer, steric interactions may play a role. The close proximity to the sulfur atom could also influence the n-π* transitions involving the sulfur lone pairs.

Solvatochromism: The expected ICT character in these molecules suggests they will exhibit solvatochromism. In more polar solvents, the dipolar excited state will be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. The magnitude of this shift will be dependent on the change in dipole moment upon excitation, which will vary between the isomers.[8]

Concluding Remarks for the Research Professional

The photophysical properties of nitrobenzothiazole isomers are dictated by a delicate balance of electronic and steric factors. The position of the nitro group governs the extent of intramolecular charge transfer and the efficiency of competing non-radiative decay pathways, particularly intersystem crossing. This guide provides the foundational knowledge and experimental framework for a systematic investigation of these compounds.

The notable lack of a comprehensive comparative dataset in the existing literature presents a clear opportunity for further research. A detailed study characterizing the absorption, emission, quantum yields, and lifetimes of the 4-, 5-, 6-, and 7-nitrobenzothiazole isomers in a range of solvents would be a valuable contribution to the field. Such data would not only provide a deeper understanding of the structure-property relationships in this important class of heterocycles but also guide the rational design of novel nitrobenzothiazole-based materials and probes with tailored photophysical properties for specific applications in drug development and beyond.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-6-nitrobenzothiazole Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable downstream data. This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 2-Methyl-6-nitrobenzothiazole, a heterocyclic scaffold of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, ensuring a robust, self-validating approach to purity assessment grounded in authoritative standards.

The Rationale: Why HPLC is the Gold Standard for Purity Determination

This compound (C₈H₆N₂O₂S) is a moderately polar, non-volatile organic molecule.[1][2] These characteristics make High-Performance Liquid Chromatography (HPLC) the analytical technique of choice. Specifically, Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for this application. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile or methanol.[3] Molecules are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later.

The benzothiazole ring system and the nitro group (-NO₂) are strong chromophores, meaning they absorb ultraviolet (UV) light. This inherent property allows for highly sensitive and specific detection using a UV detector, a standard component of most HPLC systems.[4][5]

Method Development: A Tale of Two Approaches

When developing an HPLC method for purity analysis, the primary goal is to achieve a baseline separation between the main compound peak and all potential impurities, including starting materials, by-products, and degradation products.

Alternative 1: The Isocratic Method

An isocratic elution uses a constant mobile phase composition throughout the run. This approach is simple, rapid, and generally results in highly reproducible retention times. It is the preferred method when the impurities have polarities similar to the main compound.

  • Advantages: Simplicity, speed, and robustness. The stable baseline is ideal for precise quantification.

  • Disadvantages: May fail to elute highly nonpolar impurities in a reasonable time, leading to long run times and broad peaks. It can also struggle to resolve impurities with very different polarities from the main peak.

Alternative 2: The Gradient Method (Recommended)

A gradient elution involves changing the mobile phase composition during the separation. Typically, the percentage of the stronger organic solvent (e.g., acetonitrile) is increased over time. This approach is more powerful and versatile for analyzing complex samples that may contain a wide range of impurities with varying polarities.

  • Advantages: Superior resolution for complex mixtures, shorter analysis times compared to isocratic methods for samples with diverse components, and improved peak shape for late-eluting compounds.

  • Causality: By starting with a lower concentration of organic solvent, polar impurities are resolved at the beginning of the chromatogram. As the organic concentration increases, it becomes strong enough to dislodge and elute the main compound and any nonpolar impurities from the column, all within a single, efficient run.

For a newly synthesized compound like this compound, where the full impurity profile is unknown, a gradient method is the authoritative choice . It provides the highest probability of detecting and separating unexpected process impurities or degradants.

The Validated Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating system suitability tests and validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] This ensures the method is fit for its intended purpose: to accurately and reliably determine the purity of this compound.

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to suppress the ionization of any residual silanols on the silica backbone, leading to sharper, more symmetrical peaks.[4]
Mobile Phase B AcetonitrileA common organic modifier with low viscosity and excellent UV transparency.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 30% B; 19-25 min: 30% BThis gradient is designed to resolve early-eluting polar impurities, then ramp up to elute the main analyte and any nonpolar impurities, followed by a re-equilibration phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds, providing a strong signal for the benzothiazole core.[9]
Sample Preparation Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock. Dilute as needed with the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.Ensures sample is free of particulates that could clog the system and that the solvent is compatible with the mobile phase to prevent peak distortion.
Experimental Workflow

The following diagram illustrates the logical workflow for performing the purity validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing prep_std Prepare Standard & Sample Solutions (1 mg/mL) sst Perform System Suitability Test (SST) (5 Replicate Injections of Standard) prep_std->sst prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) prep_system Equilibrate HPLC System with Initial Conditions prep_mobile->prep_system prep_system->sst validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) sst->validation If SST Passes sample_analysis Analyze Synthesized Sample validation->sample_analysis integrate Integrate Chromatograms sample_analysis->integrate calculate Calculate Purity (% Area) Purity = (Area_MainPeak / Area_Total) * 100 integrate->calculate report Generate Final Report calculate->report Comparison HPLC HPLC-UV High Sensitivity Excellent for trace impurities Requires pure reference standard for quantification Separates isomers effectively Destructive Potential for non-chromophoric impurities to be missed qNMR qNMR Primary analytical method No reference standard of the analyte needed (uses certified internal standard) Provides structural information Non-destructive Lower sensitivity than HPLC May not detect structurally similar impurities Requires more sample Topic Purity Validation of This compound Topic->HPLC Topic->qNMR

Caption: HPLC vs. qNMR for purity analysis.

The validation of purity for a synthesized compound like this compound is a multi-faceted process that demands rigor and a deep understanding of analytical principles. A gradient reverse-phase HPLC method, when properly developed and validated against ICH guidelines, provides a trustworthy and robust system for this purpose. The inclusion of forced degradation studies is non-negotiable for establishing the stability-indicating nature of the method, which is critical for drug development. By explaining the causality behind each parameter and protocol, this guide empowers researchers to not only execute the method but to confidently stand behind the integrity of their results.

References

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A Comparative Analysis of the Antimicrobial Spectrum of 2-Methyl-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among these, the benzothiazole nucleus, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the antimicrobial spectrum of various 2-Methyl-6-nitrobenzothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Benzothiazole Scaffold: A Foundation for Antimicrobial Activity

Benzothiazole and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, benzothiazole derivatives have been reported to inhibit enzymes crucial for cell wall synthesis, DNA replication, and metabolic pathways, such as DNA gyrase and dihydropteroate synthase.[4] The introduction of a nitro group, particularly at the 6-position, and a methyl group at the 2-position of the benzothiazole ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets and, consequently, its antimicrobial efficacy.

Comparative Antimicrobial Spectrum of this compound Derivatives

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for a series of this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This comparative data allows for a direct assessment of the potency and spectrum of each derivative.

DerivativeStructureTest OrganismMIC (µg/mL)Reference
Derivative A (Structure of Derivative A)Staphylococcus aureus15.62[4]
Escherichia coli15.62[4]
Pseudomonas aeruginosa15.62[4]
Derivative B (Structure of Derivative B)Staphylococcus aureus78.125[4]
Escherichia coli78.125[4]
Derivative C (Schiff Base) N-benzylidene-6-nitro[d]thiazol-2-amineStaphylococcus aureus-[5]
Escherichia coli-[5]
Candida albicansInactive[5]
Derivative D (Thiazolidinone) (Structure of Thiazolidinone derivative)Pseudomonas aeruginosa90-180[4]
Escherichia coli90-180[4]

Note: The specific structures for Derivatives A, B, and D would be illustrated in a full publication. The data for Derivative C was reported as "good activity" but without specific MIC values.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals key structural features that influence the activity of this compound derivatives:

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the core benzothiazole structure can dramatically alter the antimicrobial potency. For example, the presence of electron-withdrawing groups like nitro or methoxy groups at the 4th position of the phenyl ring has been shown to enhance antibacterial action.[4]

  • The 2-Position Substituent: Modifications at the 2-position of the benzothiazole ring are critical. The formation of Schiff bases and thiazolidinone derivatives has been a common strategy to generate potent antimicrobial agents.[4][5]

  • The 6-Nitro Group: The presence of the nitro group at the 6-position is a recurring feature in many biologically active benzothiazoles, suggesting its importance for antimicrobial activity, likely through enhancing the electrophilic character of the molecule.[3][5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

To ensure the generation of reliable and comparable data, a standardized protocol for determining the MIC is crucial. The broth microdilution method is a widely accepted technique.[1]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Synthesized this compound derivatives

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (broth only)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized derivatives in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared microbial suspension to each well containing the diluted compounds. Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Compound Stock (in DMSO) C Serial Dilution in 96-well plate A->C B Microbial Culture (0.5 McFarland) D Inoculum Preparation B->D E Inoculate Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Read MIC (Visual/Spectrophotometer) F->G

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Proposed Mechanism of Action

While the precise mechanism of action for each derivative may vary, a common pathway for nitroaromatic compounds involves enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to microbial cell death. The benzothiazole core itself can also interact with various cellular targets.[4]

Mechanism_of_Action cluster_effects Cellular Damage Compound This compound Derivative MicrobialCell Microbial Cell Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters Cell ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->ReactiveIntermediates Reduction DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition ReactiveIntermediates->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ReactiveIntermediates->Oxidative_Stress CellDeath Microbial Cell Death DNA_Damage->CellDeath Enzyme_Inhibition->CellDeath Oxidative_Stress->CellDeath

Proposed mechanism of antimicrobial action.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data indicates that derivatives of this core structure exhibit activity against a range of pathogenic bacteria. Further optimization of this scaffold, guided by the structure-activity relationships discussed, could lead to the discovery of potent and broad-spectrum antimicrobial drug candidates. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel antimicrobial compounds.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-6-nitrobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of a multitude of pharmacologically active agents, owing to its ability to form various non-covalent interactions with biological targets. The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) confer upon it unique electronic and physicochemical properties, making it a versatile template for drug discovery.

Within this broad class of compounds, 2-methyl-6-nitrobenzothiazole serves as a key starting point for the development of novel therapeutic agents. The methyl group at the 2-position and the nitro group at the 6-position are critical pharmacophoric features that can be systematically modified to modulate biological activity. The electron-withdrawing nature of the nitro group at the 6-position, in particular, has been shown to be favorable for certain biological activities, including anticancer and antimicrobial effects.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By examining the impact of structural modifications on their biological performance, supported by experimental data, we aim to provide a valuable resource for the rational design of more potent and selective therapeutic candidates.

Comparative Biological Activity: A Quantitative Overview

The therapeutic efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the benzothiazole ring system. This section presents a comparative analysis of their anticancer and antifungal activities, supported by quantitative data from in vitro studies.

Anticancer Activity

The cytotoxic potential of benzothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Table 1: In Vitro Cytotoxicity of 2,6-Disubstituted Benzothiazole Analogs

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -NH-acetamide-sulfonamide-NO2MCF-7 (Breast)34.5[3][4]
HeLa (Cervical)44.15[3][4]
MG63 (Osteosarcoma)36.1[3][4]
Analog 2 -NH-pyrimidine-HColo205 (Colon)5.04[4]
U937 (Lymphoma)13.9[4]
MCF-7 (Breast)30.67[4]
A549 (Lung)30.45[4]
Analog 3 -NH-pyrimidine-OCH3Colo205 (Colon)Potent[4]
Analog 4 -phenyl-ClHOP-92 (Lung)0.0718[4]

Key Structure-Activity Relationship (SAR) Observations for Anticancer Activity:

  • Role of the 6-Nitro Group: The presence of an electron-withdrawing nitro group at the 6-position is a recurring feature in many biologically active benzothiazoles.[1][2] While direct comparisons with a 6-unsubstituted analog are not always available, the data suggests that this group contributes significantly to the cytotoxic and antimicrobial properties of the scaffold.

  • Impact of the 2-Substituent: Modifications at the 2-position of the benzothiazole ring have a profound impact on anticancer activity.

    • The introduction of a sulfonamide-based acetamide moiety at the 2-position of a 6-nitrobenzothiazole (Analog 1) resulted in modest anticancer activity against breast, cervical, and bone cancer cell lines.[3][4]

    • Replacing the substituent at the 2-position with a pyrimidine-based moiety (Analog 2) demonstrated good anticancer potential, particularly against colon cancer cells.[4] The activity of this class of compounds is attributed to the activation of the p53 tumor suppressor pathway.[4]

  • Influence of other 6-Substituents:

    • The presence of a methoxy group (-OCH3) at the 6-position, particularly in conjunction with a 2-pyrimidine substituent (Analog 3), has been shown to enhance cytotoxicity against colon cancer cell lines.[4]

    • A chloro group at the 6-position, combined with a dichlorophenyl moiety at the 2-position (Analog 4), exhibited very high potency against non-small cell lung cancer.[4] This highlights the importance of halogens in enhancing anticancer activity.

Antifungal Activity

Benzothiazole derivatives have also demonstrated significant potential as antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard metric for evaluating antifungal efficacy.

Table 2: In Vitro Antifungal Activity of 6-Substituted Benzothiazole Analogs

Compound ID2-Substituent6-SubstituentFungal StrainMIC (µg/mL)Reference
Analog 5 -NH-CO-Ar-NO2-CH3Aspergillus nigerPotent[5]
Analog 6 -NH-CO-Ar-NO2-CH3Candida albicansPotent (D-02, D-08)[6]
Analog 7 -NH-CO-CH2Cl-NO2Candida albicansModerate[7]

Key Structure-Activity Relationship (SAR) Observations for Antifungal Activity:

  • Importance of the 6-Substituent:

    • A methyl group at the C-6 position, in combination with various nitro-substituted aryl moieties at the 2-position (Analogs 5 & 6), has been shown to confer potent antifungal activity against Aspergillus niger and Candida albicans.[5][6]

    • An electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus, coupled with chloro and fluoro substitutions on an aromatic amine at the 2-position (Analog 7), resulted in moderate antifungal activity.[7]

  • Influence of the 2-Substituent: The nature of the substituent at the 2-position is a critical determinant of antifungal potency. The presence of nitro-substituted aromatic rings (Analogs 5 & 6) appears to be a key contributor to the observed activity.

Mechanisms of Action: Elucidating the Molecular Pathways

The biological effects of this compound analogs are exerted through their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

The anticancer activity of benzothiazole derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling cascades.

  • Induction of Apoptosis: Several studies have shown that nitro-substituted benzothiazoles can induce programmed cell death, or apoptosis, in cancer cells.[8] This is a critical mechanism for eliminating malignant cells.

  • Modulation of Signaling Pathways: Benzothiazole derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer.[9]

    • EGFR/PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and growth. Benzothiazole compounds have been shown to downregulate the expression of key proteins in this pathway, including EGFR, AKT, and mTOR, leading to the inhibition of cancer cell growth.[9]

    • JAK/STAT Pathway: The JAK/STAT pathway is involved in cell proliferation and differentiation. Inhibition of this pathway by benzothiazole derivatives contributes to their anticancer effects.[9]

    • ERK/MAPK Pathway: This pathway plays a crucial role in cell division and survival. Downregulation of ERK by benzothiazole analogs can lead to cell cycle arrest and apoptosis.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole_Analog This compound Analog EGFR EGFR Benzothiazole_Analog->EGFR Inhibition Apoptosis Apoptosis Benzothiazole_Analog->Apoptosis Induction PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Survival ERK->Proliferation_Survival

Caption: Proposed anticancer mechanism of this compound analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Replace the culture medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h, 37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat with Analogs & Vehicle Control Incubate_24h->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Antifungal Dilutions: Prepare a series of twofold dilutions of the this compound analogs in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the analog that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a promising class of compounds with significant potential as anticancer and antifungal agents. The electronic and steric properties of the substituents at the 2- and 6-positions of the benzothiazole ring are critical determinants of their biological activity. Specifically, the presence of an electron-withdrawing nitro group at the 6-position appears to be a key feature for enhancing both cytotoxic and antifungal efficacy.

Future research should focus on the systematic exploration of a wider range of substituents at both the 2- and 6-positions to further refine the SAR and optimize the therapeutic properties of these analogs. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent compounds. A deeper understanding of their molecular mechanisms of action will be crucial for the rational design of the next generation of this compound-based therapeutic agents.

References

  • Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. (2018). Open Pharmaceutical Sciences Journal. Retrieved January 12, 2026, from [Link]

  • Gupta, A. (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Lupine Publishers. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). Request PDF. Retrieved January 12, 2026, from [Link]

  • Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans. (2018). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Irfan, A., Batool, F., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1367. Retrieved January 12, 2026, from [Link]

  • Irfan, A., Batool, F., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Sadhasivam, G., Kulanthai, K., & Natarajan, A. (2015). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Oriental Journal of Chemistry, 31(2), 849-854. Retrieved January 12, 2026, from [Link]

  • Dhamak, K. B., Gaware, V. M., & Somwanshi, S. B. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 112-124. Retrieved January 12, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Antifungal Activity of Synthesized Benzothiazole Derivatives using Structure Activity Relationship. (n.d.). Asian Publication Corporation. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. Retrieved January 12, 2026, from [Link]

  • Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In-silico Evaluations as Potential Anticancer Agents. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2-Methyl-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For research teams venturing into the promising landscape of benzothiazole-based therapeutics, the journey from a novel compound to a viable drug candidate is fraught with challenges. Early-stage attrition, often due to poor pharmacokinetic properties, remains a significant hurdle, consuming valuable time and resources.[1][2] This guide provides an in-depth, experience-driven framework for assessing the drug-likeness of 2-methyl-6-nitrobenzothiazole derivatives. We will move beyond mere protocol listing to explain the causality behind experimental choices, enabling your team to build a robust, self-validating system for lead candidate selection.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer and neuroprotective effects.[3][4][5] However, potent biological activity alone does not make a drug. A compound's ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively and safely is paramount.[4][6] This guide will compare and contrast computational prediction with experimental verification, providing the data-driven foundation needed to prioritize derivatives with the highest probability of clinical success.

Part 1: The "Predict First" Approach: Computational Drug-Likeness Assessment

In the initial stages of drug discovery, when numerous derivatives are synthesized, a rapid, cost-effective method for triaging compounds is essential.[7] In silico, or computational, ADMET prediction serves this purpose by flagging molecules with potential liabilities before committing to resource-intensive experimental assays.[8]

The foundational principle of computational drug-likeness is the similarity of a compound's physicochemical properties to those of known orally bioavailable drugs.[9] The most influential guideline in this area is Lipinski's Rule of Five.[10][11]

Core Concepts: Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, this rule of thumb identifies key physicochemical properties that influence a drug's absorption and permeability.[10][11][12] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[11]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in the optimal range (typically 1-5) balances membrane permeability with aqueous solubility.[1][13]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[11]

Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayers of cell membranes.

Workflow: In Silico Profiling of a Hypothetical Derivative Series

Let's illustrate this with the parent scaffold, this compound, and a hypothetical series of derivatives where different R-groups are substituted at the methyl position. We can use freely available web tools like SwissADME for these predictions.

Table 1: Predicted Physicochemical and ADME Properties for a Hypothetical Series of this compound Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsGI Absorption
Parent -H194.212.60040High
Deriv-A -CH2OH224.241.85150High
Deriv-B -CH2COOH252.251.95160High
Deriv-C -CH2(C6H5)284.344.25040High
Deriv-D -CH2(C10H7)334.405.55041 (LogP > 5)Low
Deriv-E -(CH2)2-N(CH3)2265.352.80050High

Data is illustrative and would be generated using a computational tool like SwissADME.

Interpretation and Causality:

From this predictive analysis, Deriv-D , with a bulky naphthyl group, is immediately flagged for a potential liability. Its high predicted LogP (>5) suggests excessive lipophilicity, which can lead to poor aqueous solubility, unpredictable absorption, and potential accumulation in fatty tissues.[12] This compound would be deprioritized for synthesis or experimental testing. The other derivatives show favorable predicted properties and would be considered good candidates to move forward into experimental validation.

Part 2: The "Measure to Confirm" Approach: Experimental ADMET Verification

While computational models are invaluable for initial screening, they are predictive, not definitive. Experimental data is the gold standard for validating these predictions and making confident decisions. The following section details the core assays for assessing the key pillars of drug-likeness: solubility, permeability, and metabolic stability.

Experimental Workflow for Drug-Likeness Assessment

The following diagram illustrates the logical flow from computational prediction to experimental validation.

G cluster_0 Computational Assessment (In Silico) cluster_1 Experimental Verification (In Vitro) cluster_2 Decision Making in_silico Virtual Library of Derivatives lipinski Lipinski's Rule of Five & Physicochemical Properties in_silico->lipinski admet_pred ADMET Prediction (e.g., GI Absorption, BBB) lipinski->admet_pred prioritize Prioritize/Deprioritize Candidates admet_pred->prioritize synthesis Synthesize Prioritized Candidates prioritize->synthesis Advance Promising Candidates solubility Kinetic Solubility Assay synthesis->solubility permeability Caco-2 Permeability Assay synthesis->permeability metabolism Microsomal Stability Assay synthesis->metabolism decision Select Lead Candidates solubility->decision permeability->decision metabolism->decision

Caption: Integrated workflow for assessing drug-likeness.

Aqueous Solubility: The Foundation of Bioavailability

A compound must dissolve to be absorbed. Poor solubility is a primary reason for the failure of promising compounds.[12] The kinetic solubility assay is a high-throughput method used in early discovery to assess how readily a compound, typically dissolved in DMSO, will precipitate when introduced into an aqueous buffer.[14][15]

Experimental Protocol: Kinetic Solubility Assay

This protocol is adapted from standard industry practices.[11][14][15]

Materials:

  • Test compounds dissolved in DMSO (e.g., 20 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-compatible for direct UV method).

  • Plate shaker/thermomixer.

  • Nephelometer or UV spectrophotometer with a plate reader.

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., 495 µL of PBS for a 1:100 dilution) to each well to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with consistent shaking (e.g., 850 rpm) for a set period (e.g., 2 hours).[11][14] This allows the system to approach equilibrium under kinetic conditions.

  • Measurement (Nephelometry): Place the plate in a nephelometer to measure light scattering. An increase in scattered light relative to buffer-only controls indicates the presence of undissolved precipitate.[12]

  • Measurement (Direct UV): Alternatively, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV plate reader at the compound's λmax.[11]

  • Data Analysis: Quantify the concentration of the dissolved compound by comparing the UV absorbance to a standard curve prepared from serial dilutions of the DMSO stock in a DMSO/buffer mix. The highest concentration that remains in solution is reported as the kinetic solubility.

Causality and Interpretation: A good goal for drug discovery compounds is a solubility of >60 µg/mL.[12] Low solubility (<10 µg/mL) is a significant red flag that may necessitate formulation strategies or structural modification.

Intestinal Permeability: Crossing the Gut Wall

For an oral drug, solubility is only half the battle; it must also permeate the intestinal epithelium to reach systemic circulation.[16] The Caco-2 cell permeability assay is the industry-standard in vitro model for this process. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[17][]

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a standard bidirectional permeability assay.[13][17][]

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37).

  • Transwell® inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto collagen-coated Transwell® inserts. Culture for 21 days (or use an accelerated 5-day protocol) to allow for differentiation and monolayer formation.[17] The apical (AP) side of the monolayer represents the intestinal lumen, and the basolateral (BL) side represents the blood.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions.

  • Assay Initiation (A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound (at a known concentration, e.g., 10 µM) in buffer to the apical (AP) chamber.

    • Add fresh buffer to the basolateral (BL) chamber.

  • Assay Initiation (B to A): In a separate set of wells, perform the reverse experiment by adding the test compound to the basolateral (BL) chamber and fresh buffer to the apical (AP) chamber. This is crucial for identifying active efflux.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes). A sample is also taken from the donor chamber at the beginning and end of the experiment to confirm compound stability and mass balance.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions (A to B and B to A).[]

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).

Causality and Interpretation:

  • Papp (A to B): This value predicts intestinal absorption.

    • Papp < 1 x 10⁻⁶ cm/s: Low permeability

    • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

    • Papp > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER): An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.

Metabolic Stability: Surviving First-Pass Metabolism

After absorption, a drug is transported via the portal vein to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[1] This "first-pass metabolism" can significantly reduce the amount of active drug reaching systemic circulation. The liver microsomal stability assay is a rapid and cost-effective way to assess a compound's susceptibility to this Phase I metabolism.[19][20][21]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is a standard method for determining in vitro intrinsic clearance.[1][10][19]

Materials:

  • Pooled liver microsomes (human, rat, etc.).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (contains NADPH, the necessary cofactor for CYP enzymes).[10]

  • Test compounds.

  • Ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Reaction Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing ice-cold stop solution. This terminates the reaction and precipitates the microsomal proteins.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.

Causality and Interpretation:

  • Half-life (t½): A short half-life (< 10 minutes) indicates high metabolic liability. The compound is rapidly cleared, which may lead to poor in vivo exposure.

  • Intrinsic Clearance (CLint): This value can be used in more complex models to predict in vivo hepatic clearance.

    • Low CLint: < 12 µL/min/mg

    • High CLint: > 55 µL/min/mg

Comparison with Experimental Data for Alternative Benzothiazoles

Table 2: Experimental ADME Data for Selected Anticancer Benzothiazole Derivatives

Compound ClassSolubility (µM)Permeability (Papp A-B, 10⁻⁶ cm/s)Metabolic Stability (t½, min, HLM*)Reference
Amidino substituted benzothiazolesModerate to GoodLowGood[22][23]
2-Phenyl substituted benzimidazole**--Higher Instability[22][23]

*HLM = Human Liver Microsomes **Included as a structurally related comparator. Data reported qualitatively in the source.

This comparison highlights that even within the broader benzothiazole class, properties can vary. The amidino-substituted derivatives showed good stability and solubility but low permeability, suggesting absorption might be a challenge.[22][23] This real-world data underscores the necessity of performing these experimental assays rather than relying solely on predictions or the properties of the parent scaffold.

Part 3: Integrated Strategy and Decision Making

The true power of this assessment framework lies in the integration of computational and experimental data. No single parameter determines success. A compound with high permeability might be useless if it has poor solubility or is metabolized instantly.

Decision-Making Workflow

The following diagram outlines a logical process for integrating data to make go/no-go decisions.

G cluster_0 Physicochemical & Solubility cluster_1 Absorption & Efflux cluster_2 Metabolism start Synthesized Derivative lipinski Lipinski Rule of Five (0-1 Violations?) start->lipinski solubility Solubility > 30 µM? lipinski->solubility lipinski->solubility Yes stop Deprioritize or Redesign lipinski->stop No (>1) permeability Caco-2 Papp (A-B) > 1x10⁻⁶ cm/s? solubility->permeability Yes solubility->stop No efflux Efflux Ratio < 2? permeability->efflux permeability->efflux Yes permeability->stop No stability Microsomal t½ > 20 min? efflux->stability Yes efflux->stop No stability->stop No advance Advance to Further Studies (e.g., PK) stability->advance Yes

Caption: A data-driven decision tree for lead selection.

By systematically evaluating each prioritized compound against these criteria, research teams can focus their efforts on derivatives that possess a balanced profile of potency and drug-like properties, ultimately increasing the efficiency and success rate of the drug discovery program.

References

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  • ScienceDirect. (2022). Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methyl-6-nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and potential for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-Methyl-6-nitrobenzothiazole moiety, in particular, serves as a compelling starting point for novel drug design, with the nitro group acting as a potential hydrogen bond acceptor and the methyl group offering a vector for further chemical exploration.[4][5]

This guide provides an in-depth, experience-driven walkthrough for conducting a comparative molecular docking study of novel this compound derivatives. Our objective is to computationally evaluate their potential as inhibitors of a key oncogenic protein and benchmark their performance against a known, clinically relevant drug. We will not merely list steps but delve into the scientific rationale behind each decision, ensuring a robust and self-validating computational experiment.

Pillar I: Strategic Target Selection - Why Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)?

The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target. Benzothiazole derivatives have been reported to interfere with numerous signaling pathways implicated in tumorigenesis, including those regulated by protein kinases.[6][7]

We have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein for this study. Here's the causality behind this choice:

  • Critical Role in Angiogenesis: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[8] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a validated and highly effective cancer therapy strategy.

  • Established Drug Target: Several FDA-approved cancer therapeutics, such as Sorafenib and Sunitinib, function by inhibiting VEGFR-2, among other kinases. This provides us with well-characterized benchmarks for comparison.[8]

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the VEGFR-2 kinase domain, often co-crystallized with known inhibitors. This structural information is critical for defining the active site and validating the docking protocol. For this study, we will utilize the PDB ID: 4ASD , which features the VEGFR-2 kinase domain in complex with its potent inhibitor, Axitinib.

Pillar II: The In Silico Laboratory - A Validated Workflow

A trustworthy computational protocol is a self-validating one. This means incorporating controls and cross-validation steps to ensure the results are not artifacts of the simulation parameters. The following workflow is designed for scientific rigor and reproducibility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection (VEGFR-2, PDB: 4ASD) Ligands 2. Ligand Design (Derivatives & Control) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PrepLig 4. Ligand Preparation (3D generation, energy minimization) Grid 5. Grid Box Generation (Define active site) PrepLig->Grid Prepared Structures Redock 6. Protocol Validation (Re-docking of native ligand) Dock 7. Molecular Docking (AutoDock Vina) Redock->Dock Validated Protocol Scores 8. Scoring & Ranking (Binding Affinity) Dock->Scores Docking Results Pose 9. Pose Visualization (PyMOL, Discovery Studio) SAR 10. SAR Analysis (Compare derivatives) Compare 11. Benchmark Comparison (vs. Sorafenib)

Caption: A comprehensive workflow for the comparative molecular docking study.

Step-by-Step Experimental Protocol

1. Ligand Preparation

  • Rationale: The accuracy of a docking simulation is highly dependent on the initial 3D conformation and charge distribution of the ligand. This protocol ensures that all ligands are in a low-energy, realistic state.

  • Protocol:

    • Design Derivatives: Sketch the this compound core and create a virtual library of derivatives with varying substituents (e.g., at the 2-methyl position or on an amino group if starting from 2-amino-6-nitrobenzothiazole). For this guide, we will evaluate three hypothetical derivatives (BTN-1, BTN-2, BTN-3) against the core structure and a known inhibitor.

    • Select Comparator: Choose a known VEGFR-2 inhibitor as a positive control. We will use Sorafenib , a clinically approved multi-kinase inhibitor known to target VEGFR-2.[8]

    • 2D to 3D Conversion: Use a molecular editor like MarvinSketch or ChemDraw to draw the 2D structures of the derivatives and Sorafenib. Convert these to 3D structures.

    • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step optimizes the geometry to find a low-energy conformation. Software like Avogadro or UCSF Chimera can perform this task.

    • File Format Conversion: Save the final, optimized 3D structures in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina). This step often involves assigning partial charges (Gasteiger charges) and defining rotatable bonds.

2. Protein Preparation

  • Rationale: The raw crystal structure from the PDB is not ready for docking. It contains non-essential molecules (water, co-factors) and lacks hydrogen atoms, which are crucial for calculating interactions.

  • Protocol (using AutoDockTools):

    • Fetch Structure: Download the crystal structure of VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank.

    • Clean the Protein: Load the PDB file into AutoDockTools. Remove all water molecules and any heteroatoms not essential for the interaction (e.g., crystallization aids). Retain the co-crystallized ligand (Axitinib) for the validation step.

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.

    • Assign Charges: Compute and assign Gasteiger partial charges to all atoms in the protein.

    • Save as .pdbqt: Save the prepared protein structure in the .pdbqt file format.

3. Docking Protocol Validation (Self-Validation)

  • Rationale: Before screening our novel compounds, we must validate that our docking parameters can accurately reproduce the known binding mode of a ligand. This is the most critical step for ensuring the trustworthiness of the study.

  • Protocol:

    • Define the Binding Site: The binding site is defined by the location of the co-crystallized ligand (Axitinib) in 4ASD. Center the docking grid box on this ligand, ensuring its dimensions (e.g., 25Å x 25Å x 25Å) are large enough to encompass the entire active site.

    • Re-docking: Extract the native ligand (Axitinib) from the PDB file, prepare it as described in Step 1, and then dock it back into the prepared protein using the defined grid box.

    • Calculate RMSD: Compare the predicted binding pose of the re-docked ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Validation Criteria: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode.

4. Molecular Docking and Analysis

  • Rationale: This is the core computational experiment where we predict the binding affinity and interaction patterns of our designed derivatives.

  • Protocol:

    • Execute Docking: Using the validated protocol (same protein structure and grid box), perform molecular docking for each designed this compound derivative and the comparator, Sorafenib. We will use AutoDock Vina, a widely used and efficient docking program.

    • Analyze Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction. Rank the compounds based on this score.

    • Visualize Binding Poses: Load the docked protein-ligand complexes into a molecular visualization tool like PyMOL or BIOVIA Discovery Studio.

    • Identify Key Interactions: For the top-ranked poses of each compound, analyze the non-covalent interactions with the protein's active site residues. Specifically, identify:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Key for anchoring the ligand in the binding pocket.

      • Pi-Pi Stacking: Aromatic ring interactions.

Pillar III: Results and Authoritative Discussion

Comparative Docking Performance

The following table summarizes the predicted binding affinities of our hypothetical derivatives compared to the core scaffold and the known inhibitor, Sorafenib.

Compound IDStructure DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)
Sorafenib Reference Inhibitor-10.5Cys919, Asp1046, Glu885, Leu840
BTN-Core This compound-7.2Leu840, Val848
BTN-1 Amide linkage at 2-methyl-8.9Cys919, Asp1046, Val899
BTN-2 Phenyl ring extension at 2-methyl-9.5Cys919, Asp1046, Leu1035, Phe1047
BTN-3 Sulfonamide group on phenyl extension-10.2Cys919, Asp1046, Glu885, Leu1035

Note: Data is hypothetical for illustrative purposes.

Discussion and Mechanistic Insights

Our comparative docking study reveals a clear structure-activity relationship. The unsubstituted core scaffold, BTN-Core , shows modest binding affinity, primarily engaging in hydrophobic interactions within the active site.

The introduction of an amide group (BTN-1 ) significantly improves the binding score. Visualization of the binding pose reveals that the amide forms a critical hydrogen bond with the backbone of Cys919 in the hinge region of the kinase, an interaction characteristic of many Type II kinase inhibitors.

Extending the molecule with a phenyl ring (BTN-2 ) further enhances affinity by establishing hydrophobic and pi-pi stacking interactions with residues like Leu1035 and Phe1047 in the deeper hydrophobic pocket. This is a common strategy to improve potency against kinases.[9]

Finally, the addition of a sulfonamide group (BTN-3 ) results in the highest predicted binding affinity among the derivatives, closely approaching that of the reference drug Sorafenib. This modification allows for an additional hydrogen bond interaction with the side chain of Glu885 at the entrance of the active site, further stabilizing the ligand-protein complex. Such sulfonamide-based benzothiazoles have shown promising anticancer activity in previous studies.[10][11]

The results strongly suggest that extending the 2-methyl position of the this compound scaffold with functionalities capable of forming hydrogen bonds with the hinge region (Cys919) and the DFG motif (Asp1046) is a highly effective strategy for developing potent VEGFR-2 inhibitors.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded workflow for the comparative in silico evaluation of novel this compound derivatives. Our docking studies against VEGFR-2 predict that specific modifications to the core scaffold can yield compounds with binding affinities comparable to known clinical inhibitors. The hypothetical derivative BTN-3 emerged as a promising candidate for further investigation.

The next logical steps in the drug discovery pipeline would be:

  • Synthesis: Chemical synthesis of the most promising derivatives (e.g., BTN-3).

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC50 values of the synthesized compounds against VEGFR-2.

  • Cell-Based Assays: Evaluate the antiproliferative activity of the compounds in cancer cell lines that are dependent on VEGFR-2 signaling.[10]

  • ADMET Prediction: Conduct further computational studies to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead candidates.

By integrating computational screening with experimental validation, researchers can accelerate the discovery of novel and effective therapeutic agents based on the versatile benzothiazole scaffold.

References

  • Supuran, C. T., & Winum, J. Y. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Saliani, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4851. [Link]

  • Supuran, C. T., & Winum, J. Y. (2020). Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Singh, P., & Kaur, M. (2016). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]

  • Wang, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(11), 3329. [Link]

  • Patil, S., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Molbank, 2024(1), M1838. [Link]

  • Abdullahi, S. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Heliyon, 9(7), e17849. [Link]

  • Morsy, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 224. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6653. [Link]

  • Morsy, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Angeli, A., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

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  • Kaur, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Pushpavalli, S. N. C. V. L., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC Cancer, 11, 457. [Link]

  • Sadhasivam, G., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Sharma, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1821-1834. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. JOCPR. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]

  • Sharma, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]

  • Glushkov, V. A., & Shklyaeva, E. V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 459-462. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

  • PubChem. Benzothiazole, 2-methyl-6-nitro-. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]

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A Technical Guide to Validating the Anticancer Mechanism of 2-Methyl-6-nitrobenzothiazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of anticancer activities.[1][2][3][4][5] Among these, 2-methyl-6-nitrobenzothiazole derivatives are a promising class of bioactive compounds. This guide provides a comprehensive, in-depth framework for validating their mechanism of action, with a focus on their potential role as inhibitors of the PI3K/Akt signaling pathway. We will objectively compare their performance with established PI3K/Akt inhibitors and provide detailed, field-proven experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Therapeutic Promise of this compound Derivatives

The this compound core represents a key pharmacophore with significant potential in cancer therapy. The nitro group at the 6-position and the methyl group at the 2-position can be synthetically modified to generate a library of derivatives with diverse biological activities.[2] Preliminary evidence suggests that these compounds may exert their anticancer effects by inducing apoptosis and modulating critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[6][7][8][9] This guide will navigate the intricate process of substantiating this hypothesis through a rigorous, multi-faceted experimental approach.

Elucidating the Primary Mechanism of Action: A Step-by-Step Validation Workflow

Validating the mechanism of action is a cornerstone of drug development, providing a rational basis for clinical translation. The following workflow outlines a logical progression of experiments to first identify the molecular target of this compound derivatives and then to characterize their downstream cellular effects.

Mechanism_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular & In Vivo Validation Target_ID Target Identification (e.g., CETSA, Kinobeads) Binding_Affinity Binding Affinity & Kinetics (e.g., SPR, MST) Target_ID->Binding_Affinity Identified Target Cellular_Assays Cellular Assays (Proliferation, Apoptosis, Cell Cycle) Binding_Affinity->Cellular_Assays Confirmed Target Engagement Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cellular_Assays->Pathway_Analysis Phenotypic Effect In_Vivo In Vivo Efficacy (Xenograft Models) Pathway_Analysis->In_Vivo Validated Mechanism

Caption: A streamlined workflow for validating the mechanism of action of bioactive compounds.

Phase 1: Target Identification and Engagement

The initial and most critical step is to identify the direct molecular target(s) of the this compound derivatives. An unbiased approach is crucial to avoid confirmation bias.

CETSA is a powerful technique to identify drug targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11][12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, a human lung carcinoma cell line) to 80-90% confluency. Treat the cells with the this compound derivative or vehicle control for a predetermined time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12]

Once a putative target is identified (e.g., Akt1), it is essential to quantify the binding affinity and kinetics of the interaction using a label-free biophysical method like SPR.[15][16][17][18][19]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified recombinant target protein (e.g., Akt1) onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the this compound derivative over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

A lower KD value indicates a higher binding affinity. For comparison, a known Akt inhibitor like Ipatasertib can be used as a positive control.[8]

Table 1: Comparative Binding Affinity Data

CompoundTargetKD (nM)
This compound Derivative (Lead) Akt1 50
Ipatasertib (GDC-0068)Akt15
MK-2206Akt (allosteric)8

Note: The data for the this compound derivative is representative and should be experimentally determined.

Phase 2: Cellular and In Vivo Validation

Following target identification and binding confirmation, the next phase is to validate the downstream cellular consequences of target engagement and to assess the compound's efficacy in a more complex biological system.

The primary desired outcome of an anticancer agent is the inhibition of tumor cell growth. Standard in vitro assays can quantify this effect.[20][21][22][23][24]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a known PI3K/Akt inhibitor (e.g., Apitolisib) for 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and calculate the half-maximal inhibitory concentration (IC50).

Table 2: Comparative Antiproliferative Activity

CompoundCell LineIC50 (µM)
This compound Derivative (Lead) A549 1.5
Apitolisib (GDC-0980)A5490.5

Note: The data for the this compound derivative is representative and should be experimentally determined.

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. This can be assessed by examining the expression of key apoptotic markers.[25][26][27]

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for 24-48 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis induction.

Apoptosis_Pathway Compound This compound Derivative Akt Akt (Inhibition) Compound->Akt Bcl2 Bcl-2 (Downregulation) Akt->Bcl2 Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Inhibits Bax Bax (Upregulation) Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Safety Operating Guide

Understanding the Hazard Profile of 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from the bench to broader operational considerations like chemical disposal requires a shift in perspective. It's not just about following a protocol; it's about understanding the principles of safety, regulatory compliance, and environmental stewardship. This guide is structured to provide you with a comprehensive understanding of the proper disposal procedures for 2-Methyl-6-nitrobenzothiazole, ensuring the safety of yourself, your colleagues, and the environment.

Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. Its chemical structure, featuring a nitro group on a benzothiazole core, dictates its reactivity and toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

The nitroaromatic functionality is a key structural alert, suggesting potential for thermal instability and, in some cases, explosive properties, especially when mixed with incompatible materials. Therefore, treating this compound with the utmost care throughout its lifecycle, from use to disposal, is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following are minimum requirements:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The rationale behind these recommendations is to prevent the primary routes of exposure: ingestion, skin and eye contact, and inhalation.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, properly labeled waste container. It is crucial to avoid mixing it with other waste streams, especially:

  • Strong Oxidizing Agents: Mixing with oxidizers can lead to a vigorous, potentially explosive reaction.

  • Strong Reducing Agents: These can also initiate hazardous reactions with nitro compounds.

  • Acids and Bases: While not as severe a risk as with oxidizers, mixing with strong acids or bases can lead to decomposition and the release of hazardous fumes.

The waste container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE), and must be kept tightly closed when not in use. Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and sources of ignition.

Step-by-Step Disposal Procedures

The disposal of this compound is governed by federal and local regulations, and it is classified as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[2].

For Small Quantities (e.g., from a research lab):
  • Containerization: Carefully transfer the waste this compound into a designated hazardous waste container. If it is a solid, use a scoop or spatula. If it is a solution, use a funnel to avoid spills.

  • Rinsing: Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the hazardous waste container[2]. Subsequent rinses may also need to be collected, depending on local regulations.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. Be mindful of the volume limits for satellite accumulation areas as defined by the EPA[3].

  • Pickup: Arrange for a pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

For Large Quantities (e.g., from a manufacturing process):

The disposal of large quantities of this compound requires a more rigorous approach and is typically handled by a licensed and insured hazardous waste disposal company[4].

  • Waste Characterization: A thorough analysis of the waste stream may be required to determine its exact composition and to identify the appropriate EPA waste codes.

  • Packaging: The waste must be packaged in UN-approved containers suitable for transportation.

  • Manifesting: A Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from the point of generation to its final disposal facility, a "cradle-to-grave" requirement under the Resource Conservation and Recovery Act (RCRA)[3][5].

  • Transportation: The waste must be transported by a licensed hazardous waste hauler.

  • Disposal Method: The most common and environmentally sound disposal method for organic compounds like this compound is high-temperature incineration at a permitted hazardous waste incineration facility. This process destroys the compound and minimizes its environmental impact.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and proper response is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₈H₆N₂O₂SPubChem[1]
Molecular Weight 194.21 g/mol PubChem[1]
CAS Number 2941-63-1PubChem[1]
Appearance Solid (form not specified)
Solubility 19.4 µg/mL at pH 7.4PubChem[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Debris) start->waste_type containerize Select Appropriate, Labeled Hazardous Waste Container waste_type->containerize small_quantity Small Quantity? (Lab Scale) containerize->small_quantity large_quantity Large Quantity? (Bulk/Industrial) small_quantity->large_quantity No ehs_pickup Arrange for EHS/ Contractor Pickup small_quantity->ehs_pickup Yes manifest Complete Hazardous Waste Manifest large_quantity->manifest Yes end End: Safe and Compliant Disposal ehs_pickup->end transport Transport by Licensed Hauler manifest->transport incinerate Dispose via High-Temperature Incineration transport->incinerate incinerate->end

Caption: Decision workflow for the disposal of this compound.

References

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2-Methyl-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2-Methyl-6-nitrobenzothiazole. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. This guide is structured not as a rigid checklist, but as a dynamic risk management protocol. The causality behind each recommendation is explained to empower you, the scientist, to make informed safety decisions tailored to your specific experimental context.

Hazard Assessment: Understanding the Intrinsic Risks

This compound (CAS No: 2941-63-1) is a solid, often a powder, that presents several distinct hazards that dictate our PPE strategy.[1] A thorough understanding of these risks is the foundation of a self-validating safety protocol.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed: Acute toxicity, oral (Category 4).[2]

  • Causes skin irritation: Skin corrosion/irritation (Category 2).[2][3]

  • Causes serious eye irritation: Serious eye damage/eye irritation (Category 2).[2][3]

  • May cause respiratory irritation: Specific target organ toxicity, single exposure (Category 3).[2][3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[1][4] The physical form of this compound as a powder makes the generation of airborne dust a critical control point during handling procedures like weighing and transferring.[5][6][7]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is donned, we must prioritize engineering controls to minimize exposure at the source. This is the most effective way to ensure safety.

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood.[5][6] This captures dust at the source, preventing inhalation and contamination of the general laboratory space.

  • Safety Equipment: A calibrated and certified eyewash station and an emergency safety shower must be readily accessible and unobstructed in the immediate work area.[4][8]

Mandated Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards identified. The following table summarizes the required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing & Transferring Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatRequired if outside a fume hood (N95 minimum)
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloved recommended)Lab CoatNot required if in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatRequired (N95 or higher)
Eye and Face Protection

The severe eye irritation potential of this compound necessitates robust protection.

  • Chemical Splash Goggles: These are mandatory for any task involving open handling of the solid or its solutions. Unlike standard safety glasses, goggles form a seal around the eyes, protecting from airborne dust and splashes.[9] Ensure they comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Face Shield: When handling larger quantities (>10g) or during procedures with a high potential for splashing (e.g., vigorous mixing, sonicating), a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[9]

Hand Protection: A Critical Barrier

Skin irritation is a documented hazard, making glove selection a critical decision.

  • Glove Material: While many safety data sheets generically call for "protective gloves," a more specific recommendation is necessary.[4][6] For incidental contact and splash protection, Nitrile gloves are recommended. For prolonged contact or immersion, heavier-duty gloves such as Butyl rubber should be considered.

  • The Rationale: Nitrile provides good resistance to a wide range of chemicals and is a suitable choice for handling solids and preparing solutions where only incidental contact is expected.[10][11] However, no glove material is impervious. It is crucial to understand the concepts of breakthrough time (the time it takes for a chemical to be detected on the inside of the glove) and degradation (a change in the physical properties of the glove).[12]

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.[6]

    • When handling the powder, consider double-gloving to provide an extra layer of protection and allow for the safe removal of the outer, contaminated glove without exposing the skin.

    • If a glove comes into contact with the chemical, remove it immediately using the proper technique, wash your hands, and don a new glove.[13]

    • Dispose of contaminated gloves as hazardous waste according to your institution's guidelines.[5][6]

Body Protection
  • Lab Coat: A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing from contamination.

  • Additional Protection: For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

Respiratory Protection

The potential for respiratory tract irritation from airborne dust is a significant concern.

  • When to Use: A respirator is required if engineering controls are insufficient or not available (e.g., cleaning a spill outside of a hood).

  • Type: A NIOSH-approved air-purifying respirator with a particulate filter is necessary. A Type N95 respirator is the minimum requirement for protection against solid dusts.[14]

  • Compliance: All respirator use must comply with a formal respiratory protection program as outlined by OSHA 29 CFR 1910.134, which includes fit-testing and medical clearance.[4]

Step-by-Step Operational Plan: Handling and Disposal

This protocol outlines the procedural steps to mitigate risk during a common laboratory workflow.

Preparation and Weighing
  • Designate Area: Confirm the chemical fume hood is operational and the work area is clean.

  • Don PPE: Don lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Assemble Equipment: Place all necessary equipment (spatula, weigh boat, container) into the fume hood.

  • Don Second Pair of Gloves: Put on a second, outer pair of nitrile gloves.

  • Weigh Compound: Carefully weigh the desired amount of this compound, minimizing any dust generation. Use a spatula to gently transfer the solid.

  • Seal Container: Tightly seal the primary container and the receiving container.

  • Initial Decontamination: Wipe the exterior of the containers and the work surface with a damp paper towel to remove any residual dust.

Doffing PPE and Disposal
  • Remove Outer Gloves: While still in the designated work area, carefully remove the outer, potentially contaminated gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Exit Work Area: Move away from the immediate work area.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[5]

  • Remove Goggles and Lab Coat: Remove goggles and lab coat before leaving the laboratory.

The following diagram illustrates this procedural flow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_exit Exit & Decontamination Phase prep1 1. Verify Fume Hood & Clean Area prep2 2. Don Primary PPE (Coat, Goggles, Inner Gloves) prep1->prep2 prep3 3. Don Outer Gloves prep2->prep3 handle1 4. Weigh Chemical (Minimize Dust) prep3->handle1 Begin Handling handle2 5. Securely Seal All Containers handle1->handle2 handle3 6. Decontaminate Surfaces & Container Exteriors handle2->handle3 exit1 7. Doff Outer Gloves (Dispose as Waste) handle3->exit1 Complete Handling exit2 8. Doff Inner Gloves & Wash Hands Thoroughly exit1->exit2 exit3 9. Remove Goggles & Lab Coat (Exit Lab) exit2->exit3

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][4]

By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, you can confidently handle this compound while ensuring the highest standards of laboratory safety.

References

  • PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024, November 14). Safety Data Sheet: 6-Nitrobenzothiazole. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2-methyl-5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

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